D-Norleucine methyl ester hydrochloride
Description
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Properties
IUPAC Name |
methyl (2R)-2-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724070 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-33-4 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of D-Norleucine Methyl Ester Hydrochloride
Introduction
D-Norleucine methyl ester hydrochloride is a chiral, non-proteinogenic amino acid derivative of significant interest to researchers in peptide synthesis, drug development, and protein engineering. As an isomer of leucine and isoleucine, its linear side chain offers unique steric and hydrophobic properties. The esterification of the carboxylic acid to a methyl ester and the formation of the hydrochloride salt of the alpha-amino group are critical modifications that enhance its solubility in various solvents and improve its stability, making it a versatile building block for complex molecular architectures.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and field-proven insights for its effective application in research and development.
Chemical Identity and Molecular Structure
This compound is the methyl ester of D-2-aminohexanoic acid, presented as its hydrochloride salt. The presence of the chiral center at the alpha-carbon dictates its D-configuration, which is crucial for its role in designing peptides with modified enzymatic stability.
-
IUPAC Name: methyl (2R)-2-aminohexanoate hydrochloride
-
Synonyms: H-D-Nle-OMe·HCl, D-Nle-OMe·HCl[1]
-
Chemical Formula: C₇H₁₅NO₂·HCl[1]
-
Molecular Weight: 181.66 g/mol [1]
-
CAS Number: 60687-33-4[1]
The molecular structure, characterized by a linear four-carbon side chain, a methyl ester group, and a protonated amine, is depicted below:
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from reliable chemical supplier data and scientific literature.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 138 - 140 °C | [1] |
| Optical Rotation | [α]²⁰D = -26 ± 2° (c=1 in MeOH) | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1][3] |
Solubility Profile
The hydrochloride salt form of D-Norleucine methyl ester significantly enhances its solubility in aqueous and polar organic solvents compared to its free base form. This property is a direct consequence of the ionic character imparted by the protonated amine.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale |
| Water | Soluble | The ionic nature of the hydrochloride salt and the polar amino and ester groups facilitate dissolution in water. |
| Methanol | Soluble | As a polar protic solvent, methanol readily solvates the ionic and polar functional groups of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| Dichloromethane (DCM) | Sparingly Soluble | The polarity of DCM is insufficient to effectively solvate the ionic hydrochloride salt. |
| Diethyl Ether | Insoluble | As a non-polar solvent, diethyl ether is a poor solvent for ionic and highly polar compounds. |
| Hexanes | Insoluble | The non-polar nature of hexanes makes it unsuitable for dissolving polar, ionic species. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known spectra of related compounds, such as DL-Norleucine.[4]
Expected ¹H NMR Spectral Data (in D₂O):
-
δ ~3.8 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
-
δ ~3.7 ppm (t, 1H): Alpha-proton (-CH).
-
δ ~1.8-2.0 ppm (m, 2H): Beta-protons (-CH₂).
-
δ ~1.3-1.5 ppm (m, 4H): Gamma and delta-protons (-CH₂-CH₂-).
-
δ ~0.9 ppm (t, 3H): Terminal methyl protons of the side chain (-CH₃).
Expected ¹³C NMR Spectral Data (in D₂O):
-
δ ~175 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~55 ppm: Alpha-carbon (-CH).
-
δ ~53 ppm: Methyl carbon of the ester group (-OCH₃).
-
δ ~33 ppm: Beta-carbon (-CH₂).
-
δ ~27 ppm: Gamma-carbon (-CH₂).
-
δ ~22 ppm: Delta-carbon (-CH₂).
-
δ ~13 ppm: Terminal methyl carbon of the side chain (-CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.
Expected FT-IR Absorption Bands (KBr pellet):
-
~2900-3100 cm⁻¹: N-H stretching of the ammonium group (-NH₃⁺).
-
~2800-3000 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹: C=O stretching of the ester group.[5]
-
~1500-1600 cm⁻¹: N-H bending of the ammonium group.
-
~1100-1300 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.
-
Expected Molecular Ion (M+H)⁺: m/z 146.12 (corresponding to the free amine, C₇H₁₆NO₂⁺).
-
Common Fragments: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 114, and subsequent fragmentation of the alkyl side chain.
Experimental Protocols
Melting Point Determination
Objective: To determine the melting range of this compound as an indicator of purity.
Methodology:
-
Ensure the sample is completely dry and finely powdered.[6]
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[7]
-
Place the capillary tube into a calibrated melting point apparatus.[6]
-
Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (138°C).[7]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]
-
Record the temperature at which the first droplet of liquid appears (onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (completion of melting).
-
The melting range is reported as the interval between these two temperatures.
Workflow for melting point determination.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound using reversed-phase HPLC.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Prepare a sample solution of the material to be tested at a similar concentration to the standard.
-
HPLC System Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at 210 nm.
Workflow for HPLC purity analysis.
Safety, Handling, and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1] As with many hydrochloride salts of amino acid esters, it may be hygroscopic, and exposure to moisture should be minimized.
Conclusion
This compound is a valuable synthetic building block with well-defined physicochemical properties that make it suitable for a range of applications in chemical and biological research. Its enhanced solubility and stability, conferred by the methyl ester and hydrochloride moieties, are key advantages. This guide has provided a comprehensive overview of its properties and standardized protocols for its characterization, serving as a valuable resource for researchers and drug development professionals.
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
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University of Alberta. Melting point determination. [Link]
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ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
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Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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Nature Communications. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. [Link]
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Journal of Chromatography B. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]
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Westlab Canada. Measuring the Melting Point. [Link]
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ResearchGate. Experimental crystal structures of dl-norleucine. (a) α-Norleucine with.... [Link]
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Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
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PubMed. FT-IR spectroscopy, a reliable method for routine analysis of the degree of methylesterification of pectin in different fruit- and vegetable-based matrices. [Link]
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Journal of Medicinal Chemistry. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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RSC Publishing. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. [Link]
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Baqai Journal of Health Sciences. analysis of amino acids by high performance liquid chromatography. [Link]
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Spectrometrics. Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. [Link]
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Nature. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. [Link]
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PubChem. Norleucine, D-(-)-. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645). [Link]
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D-Norleucine methyl ester hydrochloride CAS number and molecular weight.
An In-Depth Technical Guide to D-Norleucine Methyl Ester Hydrochloride for Advanced Research and Pharmaceutical Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a crucial amino acid derivative for professionals in biochemical research and pharmaceutical development. We will move beyond basic data to discuss its strategic applications, the rationale behind its use in complex experimental designs, and detailed protocols for its synthesis and handling.
Strategic Overview: The Role of this compound in Modern Science
This compound (D-Nle-OMe·HCl) is a synthetic derivative of D-norleucine, a non-proteinogenic amino acid. Its significance lies in its unique structural properties that researchers leverage to advance peptide synthesis, drug design, and protein engineering. Unlike its canonical isomer, leucine, norleucine possesses a linear, unbranched four-carbon side chain, making it a valuable tool for probing and modifying biological systems.
The presence of the methyl ester group enhances the compound's solubility and stability in various solvents, while the hydrochloride salt form improves its handling characteristics as a solid reagent.[1][2] These features make it an ideal building block in synthetic workflows, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications.[1][3] Its primary utility stems from its function as an isostere for methionine; the linear side chain of norleucine closely mimics the size and hydrophobicity of methionine's side chain but lacks the easily oxidizable sulfur atom.[4] This substitution allows for the creation of more stable peptides and proteins for therapeutic and research purposes without sacrificing critical conformational attributes.
Physicochemical and Structural Data
A precise understanding of a compound's properties is fundamental to its effective application. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 60687-33-4 | [1][5][6][7][8] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1][5][6] |
| Molecular Weight | 181.7 g/mol | [1][5][6] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 138 - 140 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Optical Rotation | [α]20/D = -26 ± 2° (c=1 in MeOH) | [1] |
| Storage | 0 - 8 °C, dry environment | [1][3] |
Core Applications and Methodologies
Strategic Use in Peptide Synthesis
This compound serves as a valuable building block for incorporating the non-canonical D-norleucine residue into peptide sequences.[1] This is critical for several advanced research objectives:
-
Enhancing Metabolic Stability: Peptides containing D-amino acids are resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. Incorporating D-norleucine can significantly extend the in-vivo half-life of peptide-based drug candidates.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids like methionine or leucine with D-norleucine, researchers can investigate the importance of side-chain structure and stereochemistry for biological activity and receptor binding.[4]
-
Inducing Specific Secondary Structures: The unique steric constraints of a D-amino acid can be used to promote the formation of specific turns or helical structures within a peptide, enabling the design of molecules with precise three-dimensional conformations.
Application in Drug Design and Development
The compound plays a crucial role in medicinal chemistry, particularly in the optimization of lead compounds.[1] The methyl esterification of the carboxylic acid group is a common strategy to temporarily protect this functional group during synthesis or to modulate the physicochemical properties of a final drug molecule.[9]
A key example of its utility is in the study of neurodegenerative diseases. Methionine residues in amyloid-β peptides have been implicated in oxidative stress-related neurotoxicity in Alzheimer's disease. Replacing this methionine with norleucine, which lacks a sulfur atom, has been shown to negate these neurotoxic effects, providing a critical insight for the development of novel therapeutics.[4]
Protein Engineering and Biochemical Studies
In protein engineering, this compound is used to create proteins with novel properties.[1] Its ability to mimic natural amino acids allows for detailed investigations into protein folding, stability, and intermolecular interactions.[1] By introducing this unnatural amino acid, scientists can assess the functional role of specific residues and engineer proteins with enhanced stability or modified catalytic activity.
Synthesis Protocol: Esterification of D-Norleucine
The synthesis of this compound is most conveniently achieved through the esterification of the parent amino acid, D-Norleucine, using methanol in the presence of trimethylchlorosilane (TMSCl).[10][11] This method is favored for its mild reaction conditions, operational simplicity, and good-to-excellent yields compared to older methods involving thionyl chloride or bubbling HCl gas through methanol.[10][11]
Causality of Reagent Choice:
-
D-Norleucine: The starting chiral amino acid.
-
Methanol (MeOH): Serves as both the solvent and the reactant that provides the methyl group for the ester.
-
Trimethylchlorosilane (TMSCl): The key reagent. It reacts with methanol in situ to generate anhydrous HCl. This is crucial because the presence of water would lead to competing hydrolysis of the ester product. The generated HCl acts as a catalyst for the Fischer esterification reaction. This in-situ generation is safer and more convenient than handling gaseous HCl.[11]
Detailed Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add D-Norleucine (1.0 equivalent).
-
Reagent Addition: Under a fume hood, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the flask while stirring.
-
Solvent Addition: Carefully add anhydrous methanol (approx. 10 volumes, e.g., 100 mL for 0.1 mol of amino acid). The mixture may be a solution or a suspension.
-
Reaction: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amino acid spot is no longer visible. Reaction times are typically 12-24 hours.[10]
-
Workup: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator. The vacuum will remove excess methanol, TMSCl, and HCl.
-
Isolation: The resulting solid or semi-solid is the crude this compound. It can be further purified by recrystallization if necessary, though this method often yields a product of high purity directly.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 °C and 8 °C.[1][3] This prevents degradation from moisture and heat, ensuring the compound's stability and purity over time.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that empowers researchers to push the boundaries of peptide chemistry and drug discovery. Its unique properties as a stable, non-canonical amino acid building block allow for the rational design of novel peptides and proteins with enhanced therapeutic potential. A thorough understanding of its properties, applications, and synthesis, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
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Norleucine, D-(-)- | C6H13NO2 | CID 456468. PubChem, National Institutes of Health. [Link]
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Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of D-Norleucine Methyl Ester Hydrochloride
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Peptide Building Block.
In the intricate world of peptide synthesis and drug development, understanding the solubility of foundational molecules is paramount to success. This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the solubility of D-Norleucine methyl ester hydrochloride in a variety of organic solvents. This document moves beyond a simple recitation of data, offering insights into the physicochemical principles that govern its solubility and providing actionable protocols for its practical application in the laboratory.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound is a crucial non-proteinogenic amino acid analogue used extensively in the synthesis of novel peptides and peptidomimetics.[1] Its incorporation into peptide chains can enhance metabolic stability and modulate biological activity. The hydrochloride salt form is favored for its increased stability and ease of handling compared to the free base.[2] However, the success of any synthetic protocol hinges on the ability to achieve a homogeneous reaction mixture, making a thorough understanding of its solubility in various organic solvents a critical first step in experimental design. This guide will serve as a comprehensive resource for researchers, enabling them to make informed decisions on solvent selection, ultimately saving time and resources.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the key physicochemical parameters for this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO₂·HCl | Chem-Impex[1] |
| Molecular Weight | 181.66 g/mol | Sigma-Aldrich[3] |
| Appearance | White to off-white powder | Chem-Impex |
| Melting Point | 138-140 °C | Chem-Impex[1] |
| Optical Rotation | [α]²⁰/D = -26±2°, c=1 in Methanol | Chem-Impex[1] |
The presence of a hydrophilic hydrochloride salt and a moderately nonpolar hexyl side chain gives this compound an amphiphilic character, which dictates its solubility behavior across different solvent classes.
Understanding the Solubility Profile: A Solvent-by-Solvent Analysis
While precise quantitative solubility data for this compound is not extensively published, a qualitative and estimated solubility profile can be constructed based on the general principles of "like dissolves like," and by drawing comparisons with structurally similar amino acid ester hydrochlorides.[2][4]
Solvent Classification and Interaction Potential
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the suspension through a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the solute).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration of this compound using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.
-
UV-Vis Spectroscopy: A simpler method if the compound has a suitable chromophore and there are no interfering substances.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the supernatant and weighing the remaining solid. This is suitable for non-volatile solutes and solvents.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the solubility of this compound in a range of common organic solvents. While a comprehensive set of quantitative data is not yet available in the public domain, the principles and estimations outlined herein offer a robust starting point for researchers. The provided experimental protocol empowers scientists to determine precise solubility values tailored to their specific needs. As the use of non-proteinogenic amino acids continues to expand in the fields of drug discovery and materials science, a collective effort to generate and publish such fundamental data will be invaluable to the scientific community.
References
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-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
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Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
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Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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The Strategic Incorporation of D-Norleucine in Peptide Therapeutics: A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high potency and specificity. However, native peptides often suffer from significant limitations, including susceptibility to proteolytic degradation, which curtails their in vivo half-life and bioavailability. A powerful strategy to overcome these hurdles is the incorporation of unnatural amino acids. This guide provides an in-depth exploration of the biological significance and practical application of incorporating D-norleucine, a non-proteinogenic amino acid, into peptide scaffolds. We will delve into the mechanistic underpinnings of its utility, provide field-proven experimental protocols, and present a framework for its rational inclusion in therapeutic peptide design.
The Rationale for Unnatural Amino Acids: Beyond the Canonical Twenty
The 20 proteinogenic L-amino acids form the fundamental building blocks of life. However, their inherent nature also presents challenges for therapeutic development. Proteases, the enzymes responsible for peptide breakdown, are stereospecific for L-amino acids. By venturing beyond this canonical set, medicinal chemists can engineer peptides with enhanced pharmacological properties. The inclusion of unnatural amino acids, such as D-enantiomers, can profoundly alter a peptide's structure, stability, and biological function.
D-Norleucine: A Unique Building Block for Enhanced Peptide Performance
D-norleucine, the D-enantiomer of 2-aminohexanoic acid, is an isomer of leucine and isoleucine. Its linear, unbranched four-carbon side chain and D-configuration bestow several key advantages when incorporated into a peptide sequence.
Greatly Enhanced Proteolytic Stability
The primary and most significant advantage of incorporating D-norleucine is the profound increase in resistance to enzymatic degradation. Proteases in the body are chiral and are evolved to recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid at a potential cleavage site acts as a steric and stereochemical block, rendering the peptide bond resistant to hydrolysis. This increased stability directly translates to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.
Modulation of Peptide Conformation and Receptor Interaction
The D-configuration of norleucine can induce specific secondary structures in the peptide backbone, such as turns or altered helical propensities, which can be pivotal for receptor binding and biological activity. While L-amino acids generally favor right-handed α-helices, the introduction of a D-amino acid can disrupt or even promote different conformational states. This conformational constraint can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity. The increased hydrophobicity conferred by the norleucine side chain can also be crucial for interactions with biological membranes, a key aspect for antimicrobial peptides.
Improved Bioavailability
By resisting enzymatic degradation in the gastrointestinal tract and bloodstream, peptides incorporating D-norleucine may exhibit improved oral and systemic bioavailability. This enhanced stability allows a greater fraction of the administered peptide to reach its target site of action.
Experimental Workflows for D-Norleucine Peptide Development
The successful development of a D-norleucine-containing peptide therapeutic requires a systematic approach encompassing synthesis, characterization, and functional evaluation.
Synthesis of D-Norleucine-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing these modified peptides. The use of a Boc-protected D-norleucine (Boc-D-norleucine) is a common strategy.
Spectroscopic Analysis of D-Norleucine Methyl Ester Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of D-Norleucine methyl ester hydrochloride, a key intermediate in peptide synthesis and pharmaceutical development. A detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, grounded in fundamental principles of spectroscopic interpretation and established methodologies for amino acid derivatives. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development by establishing a validated framework for the structural confirmation and purity assessment of this compound. While a complete experimental dataset for this compound specifically was not found in publicly available databases at the time of this writing, this guide constructs a robust, theoretically-backed projection of the expected spectral data based on analogous compounds and established principles.
Introduction
This compound (C₇H₁₅NO₂·HCl) is an important chiral building block used in the synthesis of peptides and other complex organic molecules. Its structural integrity and purity are paramount for its successful application in research and development, particularly in the pharmaceutical industry where it can be incorporated into novel therapeutic agents. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for the unambiguous structural elucidation and quality control of such compounds.
This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data for this compound. Each section will provide a detailed breakdown of the expected spectral features, explaining the rationale behind signal assignments and the influence of the molecule's structure on the resulting spectra.
Methodologies and Experimental Considerations
The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters. The following section outlines best practices for the analysis of amino acid methyl ester hydrochlorides.
Sample Preparation and Synthesis
This compound is typically synthesized from D-Norleucine through esterification with methanol in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid. A common and convenient laboratory-scale synthesis involves the use of trimethylchlorosilane in methanol at room temperature, which generally affords the hydrochloride salt in good to excellent yields.
For spectroscopic analysis, the sample should be of high purity and free of residual solvents or reagents. For NMR analysis, the compound is typically dissolved in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). For IR spectroscopy, the sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) or as a mull. For mass spectrometry, the sample is typically introduced in a suitable volatile solvent.
Spectroscopic Instrumentation
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a high-field spectrometer (e.g., 300-500 MHz for ¹H).
-
IR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is the standard method, offering high resolution and sensitivity.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common technique for amino acid derivatives, as it is a soft ionization method that typically keeps the molecule intact.
Expected Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The hydrochloride form means the amine group will be protonated (-NH₃⁺), and the protons attached to it may be observable, though they can sometimes exchange with the solvent, leading to broad signals or their absence.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (C6) | ~0.9 | Triplet (t) | 3H | Terminal methyl group, split by the adjacent CH₂ group. |
| -CH₂- (C5) | ~1.3-1.4 | Multiplet (m) | 2H | Methylene group in the alkyl chain, split by adjacent CH₂ groups. |
| -CH₂- (C4) | ~1.3-1.4 | Multiplet (m) | 2H | Methylene group in the alkyl chain, split by adjacent CH₂ groups. |
| -CH₂- (C3) | ~1.8-1.9 | Multiplet (m) | 2H | Methylene group adjacent to the chiral center, expected to be slightly downfield. |
| -CH- (C2) | ~4.1 | Triplet (t) or Multiplet (m) | 1H | The α-proton is deshielded by the adjacent ester and ammonium groups. |
| -OCH₃ | ~3.8 | Singlet (s) | 3H | Methyl group of the ester, no adjacent protons to couple with. |
| -NH₃⁺ | Variable (broad) | Singlet (s, broad) | 3H | Protons on the nitrogen atom; chemical shift and appearance are solvent and concentration dependent. |
Causality Behind Predictions: The chemical shifts are predicted based on standard values for alkyl chains, with downfield shifts caused by the electron-withdrawing effects of the ester and protonated amino groups. The α-proton is the most deshielded of the aliphatic protons due to its proximity to both of these functional groups.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~170-175 | Carbonyl carbon of the ester group, significantly deshielded. |
| C2 | ~52-55 | The α-carbon, attached to the nitrogen and carbonyl group. |
| -OCH₃ | ~53-54 | Methyl carbon of the ester. |
| C3 | ~30-32 | Methylene carbon adjacent to the chiral center. |
| C4 | ~26-28 | Methylene carbon in the alkyl chain. |
| C5 | ~21-23 | Methylene carbon in the alkyl chain. |
| C6 | ~13-15 | Terminal methyl carbon. |
Expertise in Interpretation: The chemical shifts are estimated from data for similar amino acid esters. The carbonyl carbon is the most downfield signal. The α-carbon (C2) and the ester methyl carbon are also significantly downfield due to the influence of electronegative atoms. The aliphatic carbons of the side chain appear in the typical alkane region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester, the protonated amine, and the alkyl chain.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H Stretch (-NH₃⁺) | 3200-2800 (broad) | Strong, broad | Stretching of the ammonium group. |
| C-H Stretch (alkyl) | 3000-2850 | Strong | Stretching of C-H bonds in the alkyl chain and methyl ester. |
| C=O Stretch (ester) | ~1740-1750 | Strong | Stretching of the carbonyl group in the ester. |
| N-H Bend (-NH₃⁺) | ~1600-1500 | Medium | Bending of the ammonium group. |
| C-O Stretch (ester) | ~1250-1150 | Strong | Stretching of the C-O single bond in the ester. |
Trustworthiness of Protocol: These predicted frequencies are based on well-established correlation tables for IR spectroscopy. The broadness of the N-H stretch is a hallmark of hydrogen bonding in the solid state. The strong C=O stretch is a key diagnostic peak for the presence of the ester functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. For this compound, a soft ionization technique like ESI would be ideal.
The molecular weight of the free base (D-Norleucine methyl ester) is 145.20 g/mol . In the mass spectrometer, the compound will likely be observed as the protonated molecule, [M+H]⁺, where M is the free base.
Table 4: Predicted Key m/z Peaks in the Mass Spectrum of D-Norleucine Methyl Ester
| m/z | Ion | Rationale |
| 146 | [M+H]⁺ | The protonated molecular ion of the free base. |
| 86 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical, a common fragmentation pathway for amino acid esters. |
| 74 | [H₂N=CH-COOCH₃]⁺ | Cleavage of the Cα-Cβ bond. |
Authoritative Grounding: The fragmentation patterns of amino acid esters are well-documented. The loss of the ester group is a characteristic fragmentation that helps to identify the compound as an amino acid ester. The presence of the molecular ion peak is crucial for confirming the molecular weight.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The following diagram illustrates the logical workflow.
Caption: Workflow for the integrated spectroscopic confirmation of this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust framework for the structural verification and purity assessment of this compound. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently characterize this important synthetic intermediate. The predicted data presented in this guide serves as a reliable benchmark for experimental results, ensuring the quality and integrity of the compound for its intended applications in peptide synthesis and drug discovery.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Kadampully, V. V., & Vadakkedath, P. S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Human Metabolome Database (HMDB). [Link]
A Senior Application Scientist's Guide to Sourcing High-Purity D-Norleucine Methyl Ester Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Norleucine methyl ester hydrochloride (CAS: 60687-33-4) is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in modern pharmaceutical and biochemical research.[1][2] Its incorporation into peptide-based therapeutics can enhance metabolic stability and modulate biological activity.[1] The success of these applications, however, is contingent upon the chemical and, most importantly, the stereochemical purity of the starting material. This guide provides a comprehensive framework for navigating the commercial supplier landscape for high-purity this compound. It details a robust methodology for supplier qualification, presents a comparative analysis of current market offerings, and furnishes detailed protocols for in-house quality control and lot verification to ensure the integrity of your research and development pipeline.
Introduction: The Strategic Role of this compound
D-Norleucine, an isomer of leucine, possesses a linear six-carbon backbone. Its D-enantiomer, protected as a methyl ester hydrochloride salt, is a versatile reagent for solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1][2] Unlike its proteinogenic counterparts, D-Norleucine is resistant to degradation by many endogenous proteases. When strategically placed within a peptide sequence, it can significantly increase the compound's in-vivo half-life. Furthermore, its unique steric profile can lock the peptide backbone into specific conformations, potentially enhancing binding affinity and selectivity for a biological target.[1] The methyl ester and hydrochloride forms enhance the compound's solubility and stability, making it an ideal candidate for various synthetic formulations.[1][3]
The Imperative of Purity: Chemical and Stereochemical Integrity
For a chiral building block like this compound, purity is a two-dimensional concept:
-
Chemical Purity: Refers to the absence of contaminants such as residual solvents, starting materials from synthesis, or side-reaction products. A typical specification from reputable suppliers is ≥99% purity as determined by High-Performance Liquid Chromatography (HPLC).[1]
-
Enantiomeric Purity (or Enantiomeric Excess, e.e.): This is the more critical and challenging parameter. It measures the excess of the desired D-enantiomer over its L-enantiomer counterpart. The presence of even small amounts of the L-enantiomer can lead to the synthesis of diastereomeric peptide impurities. These diastereomers can be difficult to separate and may exhibit different biological activities or toxicological profiles, confounding experimental results and posing significant risks in a therapeutic context.
Therefore, sourcing this reagent demands a focus not just on the headline purity percentage but on the supplier's capability to control and verify its stereochemical integrity.
Qualification of Commercial Suppliers: A Multifaceted Approach
Selecting a supplier should be a systematic process that extends beyond a simple price comparison. The goal is to establish a partnership with a vendor that can consistently provide a well-characterized, high-quality product.
Key Vetting Criteria:
-
Comprehensive Certificate of Analysis (CoA): The CoA is the most critical document. It should not be a simple statement of purity. A robust CoA will include the specific lot number, the test methods used (e.g., HPLC, NMR), the results of those tests (including chromatograms where applicable), and a specified optical rotation value.[1][4][5]
-
Demonstrated Analytical Capabilities: Does the supplier specify the use of chiral HPLC for determining enantiomeric purity? Do they provide ¹H NMR and Mass Spectrometry data for structural confirmation? Suppliers who readily provide this level of data demonstrate a commitment to quality.
-
Transparency and Technical Support: Reputable suppliers have experienced scientists on staff who can answer technical questions about their products, including details about the synthesis and purification methods used.
-
Consistency and Lot-to-Lot Traceability: The supplier should have quality systems in place (e.g., ISO 9001) to ensure that product quality is consistent from one batch to the next.
The following diagram illustrates a logical workflow for qualifying a potential supplier and verifying an incoming chemical lot.
Caption: Workflow for Supplier Qualification and Incoming Lot Verification.
Comparative Landscape of Commercial Suppliers
The following table summarizes offerings from several established chemical suppliers. This data is based on publicly available information and should be verified by requesting a lot-specific CoA directly from the supplier.
| Supplier | Product Name | CAS Number | Stated Purity | Key Analytical Data Provided |
| Chem-Impex | This compound | 60687-33-4 | ≥ 99% (HPLC) | HPLC, Optical Rotation[1] |
| Santa Cruz Biotechnology | This compound | 60687-33-4 | N/A | Refer to CoA[4][6] |
| Thermo Scientific (Alfa Aesar) | L-Norleucine methyl ester hydrochloride | N/A | 98% | Legacy brand, implies D-form is likely available[7] |
| ChemicalBook | This compound | 60687-33-4 | Varies | Lists multiple underlying suppliers[8][9] |
| MySkinRecipes | This compound | 60687-33-4 | 98% | Provides link to generic specification sheet[2] |
Incoming Quality Control: A Protocol for Lot Verification
Never assume the purity stated on the label is absolute. Independent verification of each new lot is a cornerstone of good laboratory practice.
Identity Confirmation: ¹H NMR and Mass Spectrometry
-
Objective: To confirm the chemical structure matches that of this compound.
-
Methodology (¹H NMR):
-
Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.
-
Expected Spectrum (in D₂O): Look for characteristic peaks: a triplet around 0.9 ppm (CH₃ of the butyl chain), a multiplet around 1.3-1.7 ppm (CH₂ groups), a triplet for the α-proton adjacent to the amine, and a singlet for the methyl ester protons around 3.8 ppm. The integration of these peaks should correspond to the number of protons (3H, 6H, 1H, 3H respectively).
-
-
Methodology (Mass Spec):
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water).
-
Infuse into an ESI-MS instrument.
-
Expected Result: Look for the molecular ion [M+H]⁺ for the free base (C₇H₁₅NO₂) at m/z ≈ 146.12. The hydrochloride salt will not be observed.
-
Chemical Purity Assay: Reversed-Phase HPLC
-
Objective: To quantify the main compound relative to any non-chiral impurities.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Prep: Dissolve ~1 mg/mL in Mobile Phase A.
-
Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Enantiomeric Purity Assay: Chiral HPLC with Derivatization
-
Objective: To separate and quantify the D- and L-enantiomers, thereby determining the enantiomeric excess (e.e.). Direct analysis is difficult; derivatization with a UV-active chiral reagent is a robust method.[10]
-
Workflow Diagram:
Caption: Experimental workflow for enantiomeric purity analysis via derivatization.
-
Methodology (FMOC Derivatization):
-
Dissolve 1 mg of the sample in 1 mL of 0.1 M borate buffer (pH 9.0).
-
Add a 1.2 molar equivalent of fluorenylmethyloxycarbonyl chloride (FMOC-Cl) dissolved in acetone.
-
Vortex vigorously for 1-2 minutes at room temperature.
-
Quench the reaction by adding a small amount of an amino-scavenger like 1-aminoadamantane.
-
Extract the derivatized product with an organic solvent like ethyl acetate, dry, and reconstitute in the mobile phase.
-
-
Methodology (Chiral HPLC):
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose (e.g., Chiralpak AD-H or equivalent).[10]
-
Mobile Phase: A non-polar/polar mixture, typically Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. This must be optimized for the specific column.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm (for the FMOC group).
-
Analysis: Inject 10 µL. A successful separation will yield two well-resolved peaks corresponding to the FMOC-D-Norleucine-OMe and FMOC-L-Norleucine-OMe derivatives. The enantiomeric excess is calculated as: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
-
Conclusion
The procurement of high-purity this compound is a critical step that underpins the integrity of subsequent research and development. A superficial assessment of suppliers is insufficient. A rigorous qualification process, centered on comprehensive documentation and a demonstrated commitment to stereochemical analysis, is essential. Furthermore, this must be complemented by a robust in-house QC program capable of independently verifying identity, chemical purity, and, most critically, enantiomeric purity for every incoming lot. By adopting this dual strategy of diligent supplier vetting and empirical verification, researchers can proceed with confidence, knowing their foundational building blocks meet the stringent quality standards required for cutting-edge scientific discovery.
References
-
Amerigo Scientific. (n.d.). DL-Norleucine methyl ester hydrochloride. Retrieved from Amerigo Scientific website. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]
- Google Patents. (2020). CN111187793A - Method for synthesizing L-2-methyl norleucine.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses website. [Link]
-
Bhushan, R., & Kumar, V. (2012). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 24(9), 757-763. [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from IISTE.org. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from SIELC website. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. L-Norleucine methyl ester hydrochloride, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | 60687-33-4 [chemicalbook.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
The Strategic Integration of D-Norleucine Methyl Ester Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced pharmacokinetic profiles and robust biological activity is paramount. Among the innovative strategies employed, the incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful tool. This guide provides a comprehensive technical overview of D-Norleucine methyl ester hydrochloride, a chiral building block with significant potential to revolutionize peptide drug design. We will delve into its fundamental properties, strategic applications, and the underlying scientific principles that govern its utility in medicinal chemistry.
This compound: A Profile
This compound is the hydrochloride salt of the methyl ester of D-norleucine, a D-enantiomer of the non-proteinogenic amino acid norleucine. Its linear, unbranched four-carbon side chain makes it a valuable tool for probing structure-activity relationships and designing novel peptide and peptidomimetic drugs.[1]
| Property | Value | Source |
| CAS Number | 60687-33-4 | [2] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [2] |
| Molecular Weight | 181.7 g/mol | [2][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 138 - 140 °C | [2] |
| Optical Rotation | [α]²⁰/D = -26 ± 2° (c=1 in MeOH) | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
Note: The provided data is for this compound. The DL-racemic mixture has a different melting point (110 - 114 °C) and CAS number (77300-48-2).[3]
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry stems from its ability to confer advantageous properties upon peptide drug candidates. Its incorporation is a strategic decision aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.
Enhancing Metabolic Stability
A primary driver for incorporating D-amino acids into peptide therapeutics is to enhance their resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids. The introduction of a D-amino acid, such as D-norleucine, at a potential cleavage site creates a stereochemical barrier, sterically hindering the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond.[4] This increased proteolytic resistance translates to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[1][4]
Modulating Peptide Conformation
The incorporation of D-amino acids can induce significant changes in the secondary structure of a peptide. This can lead to a more defined and rigid conformation, which can be advantageous for receptor targeting. By constraining the peptide's flexibility, it is possible to lock it into a bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.
A Non-Oxidizable Methionine Mimic
Norleucine is nearly isosteric with methionine but lacks the sulfur atom, making it resistant to oxidation.[5] In many peptides, methionine residues are susceptible to oxidation, which can lead to a loss of biological activity. Replacing methionine with norleucine can therefore enhance the chemical stability and shelf-life of a peptide therapeutic. A notable example is the FDA-approved drug afamelanotide, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH). In afamelanotide, L-methionine at position 4 is replaced with L-norleucine to improve its stability.[6][7][8] While this example uses the L-enantiomer, the principle of replacing methionine with norleucine to prevent oxidation is a key strategy in peptide design.
Experimental Protocols: Incorporation of D-Norleucine into Peptides
The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the D-amino acid, careful selection of coupling reagents and reaction conditions is crucial to ensure efficient amide bond formation and prevent racemization.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for the manual Fmoc-based SPPS of a peptide containing D-Norleucine. The specific details may need to be optimized based on the peptide sequence and the scale of the synthesis.
Materials:
-
Fmoc-protected amino acids
-
This compound (requires N-terminal protection, e.g., Fmoc, prior to use in SPPS)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (including Fmoc-D-Norleucine-OH) (3-5 equivalents), an activating agent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, such as those involving D-amino acids, longer reaction times or double coupling may be necessary.[9]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing steps, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Rationale for Experimental Choices in Coupling Sterically Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like D-Norleucine hinges on the selection of appropriate coupling reagents. Standard carbodiimide reagents such as DCC and DIC may not be sufficiently potent to overcome the steric barrier, leading to incomplete coupling.[9]
-
Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are more effective as they form highly reactive activated esters that can overcome the steric hindrance.[9] HATU is often preferred as it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[9]
-
Reaction Time and Temperature: Steric hindrance slows down the reaction rate. Therefore, increasing the coupling time or performing a "double coupling" (repeating the coupling step with fresh reagents) is a common strategy to drive the reaction to completion.[9] Microwave-assisted SPPS can also be employed to accelerate difficult couplings.[9]
-
Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain and the resin. N-methylpyrrolidone (NMP) is often preferred over DMF for its superior solvating properties, which can help to minimize peptide aggregation and improve coupling efficiency.[9]
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structural integrity of both this compound and the final peptide product.
This compound
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and stereochemistry of the molecule. Spectral data for DL-Norleucine methyl ester hydrochloride is available and can be used as a reference.[10]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound.
-
FTIR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in the molecule.
Peptides Containing D-Norleucine
-
RP-HPLC: Reverse-phase high-performance liquid chromatography is the primary method for assessing the purity of the synthesized peptide.
-
Mass Spectrometry: Mass spectrometry is used to confirm the correct molecular weight of the final peptide, verifying the successful incorporation of D-Norleucine.
-
Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the peptide.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the secondary structure of peptides in solution and can be used to assess the conformational changes induced by the incorporation of D-Norleucine.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into peptide-based drug candidates offers a powerful approach to enhance metabolic stability, modulate conformation, and improve the overall pharmacokinetic and pharmacodynamic properties of these promising therapeutics. As our understanding of the intricate relationship between peptide structure and function continues to grow, the rational design and application of non-proteinogenic amino acids like D-Norleucine will undoubtedly play an increasingly critical role in the development of next-generation peptide drugs. The experimental strategies and analytical techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their quest for novel and effective medicines.
References
- Wels, B., et al. (2021). Afamelanotide for prevention of phototoxicity in erythropoietic protoporphyria. Expert Opinion on Orphan Drugs, 9(5), 183-193.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- USAN Council. (n.d.).
- ChemicalBook. (n.d.). dl-norleucine methyl ester hydrochloride(77300-48-2) 1 h nmr.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- New Drug Approvals. (2019). afamelanotide.
- SpectraBase. (n.d.). dl-Norleucine, N-acetyl-, methyl ester.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of L-Norleucine and D-Norleucine Peptides.
- PubChem. (n.d.). Norleucine, (+-)-.
- Wikipedia. (n.d.). Afamelanotide.
- Global Substance Registr
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000172).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645).
- ChemicalBook. (n.d.). DL-Norleucine(616-06-8) 1H NMR spectrum.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS).
- PubMed Central. (n.d.). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma.
- NIST. (n.d.). L-Norleucine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645).
- SpectraBase. (n.d.). DL-Norleucine, methyl ester.
- Chem-Impex. (n.d.). DL-Norleucine methyl ester hydrochloride.
- Chem-Impex. (n.d.). This compound.
- Chimia. (n.d.). Mass Spectrometry in Peptide Chemistry.
- PubMed Central. (n.d.).
- ChemicalBook. (n.d.). This compound | 60687-33-4.
- Wikipedia. (n.d.). Norleucine.
- e-Repositori UPF. (2020).
- PubChem. (n.d.). L-Norvaline, methyl ester.
- MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- PubChem. (n.d.). 5-methyl-L-norleucine.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norleucine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
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- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DL-NORLEUCINE METHYL ESTER HYDROCHLORIDE(77300-48-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Note: A Protocol for the Incorporation of D-Norleucine Methyl Ester Hydrochloride in Solid-Phase Peptide Synthesis
Abstract: The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design, offering pathways to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles. D-Norleucine, a key isomer of leucine, is frequently used as a non-oxidizable isostere for methionine, significantly increasing the shelf-life and stability of synthetic peptides[1][2]. This application note provides a comprehensive, field-proven protocol for the incorporation of D-Norleucine methyl ester hydrochloride into a growing peptide chain using solid-phase peptide synthesis (SPPS). We will detail the rationale behind key procedural steps, from the initial in situ neutralization of the hydrochloride salt to the final cleavage and analytical validation, with a focus on synthesizing peptides possessing a C-terminal methyl ester—a modification often employed to create peptide prodrugs or facilitate fragment condensation strategies[3].
Core Principles & Strategic Considerations
The successful incorporation of this compound hinges on understanding its unique chemical properties and adapting the standard SPPS workflow accordingly.
1.1. Rationale for D-Norleucine Incorporation The primary motivation for including D-amino acids is to confer resistance against enzymatic degradation by proteases, which are stereospecific for L-amino acids[4]. This can dramatically increase the in vivo half-life of a peptide therapeutic. Specifically, D-Norleucine offers the dual benefit of enhanced stability and replacement of oxidation-prone methionine residues without significantly altering the side chain's steric profile[2][5].
1.2. Handling the Hydrochloride Salt The amino acid ester is provided as a hydrochloride salt to improve its stability and handling. However, the protonated α-amino group is non-nucleophilic and thus unreactive in a coupling reaction. Therefore, a critical preliminary step is the in situ neutralization of the salt to generate the free amine. This is typically achieved using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), directly within the reaction vessel[6][7].
1.3. Strategy for C-Terminal Methyl Ester Peptides This protocol is optimized for the synthesis of peptides with a D-Norleucine methyl ester at the C-terminus. This requires anchoring the D-Norleucine methyl ester to the resin as the first synthetic step. The methyl ester protects the C-terminal carboxyl group throughout the synthesis.
1.4. Selection of Solid Support To preserve the C-terminal methyl ester upon completion of the synthesis, a highly acid-labile resin is required. 2-Chlorotrityl chloride (2-CTC) resin is the ideal choice. It allows for the cleavage of the final peptide under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)), which leaves the methyl ester and acid-labile side-chain protecting groups intact[1].
Workflow and Chemical Pathway Visualization
The overall workflow involves three main phases: anchoring the initial amino acid ester, iterative chain elongation, and final cleavage/deprotection.
Caption: High-level workflow for SPPS of a C-terminal D-Norleucine methyl ester peptide.
The core chemical transformation for the initial anchoring step is the neutralization of the amine followed by its nucleophilic attack on the resin's reactive site.
Caption: Key chemical steps for anchoring D-Norleucine methyl ester to 2-CTC resin.
Detailed Experimental Protocols
3.1. Materials & Reagents
| Reagent | Supplier Recommendation | Purpose |
| 2-Chlorotrityl chloride resin (1% DVB) | High-purity grade | Solid support |
| This compound | >99% purity | First amino acid |
| Fmoc-protected amino acids | SPPS grade | Building blocks for chain elongation |
| N,N-Dimethylformamide (DMF) | Anhydrous, SPPS grade | Primary solvent for washing and coupling |
| Dichloromethane (DCM) | Anhydrous, SPPS grade | Solvent for resin swelling and anchoring |
| N,N-Diisopropylethylamine (DIPEA) | Redistilled | Non-nucleophilic base |
| Piperidine | Peptide synthesis grade | Fmoc deprotection reagent |
| HBTU / HATU | >99.5% purity | Coupling (activating) reagent |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin, side-chain deprotection |
| Triisopropylsilane (TIPS) | >98% purity | Cation scavenger during cleavage |
| Diethyl Ether | Anhydrous | Peptide precipitation |
3.2. Protocol 1: Anchoring to 2-CTC Resin
-
Resin Swelling: Place 1.0 g of 2-CTC resin (e.g., loading capacity of 1.2 mmol/g) into a suitable SPPS reaction vessel. Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (2.0 eq. relative to resin capacity, ~436 mg for 1.2 mmol) in anhydrous DCM (10 mL).
-
Neutralization and Coupling: Add DIPEA (5.0 eq., ~1.05 mL) to the amino acid solution. Immediately add this solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Causality Note: Using excess DIPEA ensures complete neutralization of the hydrochloride salt and scavenging of the HCl generated during the reaction with the trityl chloride resin[8]. The reaction is performed in DCM as polar, coordinating solvents like DMF can deactivate the 2-CTC resin.
-
-
Capping: Drain the reaction solution. To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL/g resin) and agitate for 30 minutes[9].
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry a small sample of the resin under vacuum to determine the final loading via gravimetric analysis or Fmoc cleavage quantification.
3.3. Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
This cycle is repeated for each subsequent amino acid in the sequence.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL/g resin) to the resin. Agitate for 3 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 10-15 minutes[3][10].
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7x) to ensure complete removal of piperidine and the dibenzofulvene adduct.
-
Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq. relative to resin loading) by dissolving it with HBTU (2.9 eq.) in DMF. b. Add DIPEA (6.0 eq.) to the amino acid solution and allow it to activate for 1-2 minutes[3]. c. Add the activated amino acid solution to the deprotected, washed resin. Agitate at room temperature for 1-2 hours.
-
Monitoring & Washing: a. Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling[11]. b. If the test is positive (blue beads), the coupling step should be repeated ("double coupling")[12]. c. Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
| Parameter | Value | Rationale & Notes |
| Fmoc-Amino Acid | 3.0 eq. | Using an excess drives the reaction to completion. |
| Coupling Reagent (HBTU) | 2.9 eq. | Slightly less than the amino acid to avoid side reactions. HATU can be used for sterically hindered couplings. |
| Base (DIPEA) | 6.0 eq. | Neutralizes the incoming amino acid's carboxyl group and the TFA salt formed during the previous deprotection. |
| Reaction Time | 1-2 hours | Sufficient for most standard couplings. Monitor with Kaiser test for confirmation[11]. |
| Solvent | DMF (SPPS Grade) | Excellent solvating properties for both the resin and reagents[13]. |
Table 1: Standard parameters for an HBTU-mediated coupling cycle.
3.4. Protocol 3: Cleavage and Isolation
-
Final Deprotection: Perform a final Fmoc deprotection cycle as described in Protocol 2, Step 1. Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for 1 hour.
-
Cleavage: Prepare a fresh cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) . Add this cocktail to the resin (10 mL/g) and agitate at room temperature for 2-3 hours.
-
Causality Note: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). TIPS acts as a cation scavenger to prevent side reactions with sensitive residues like Tryptophan or Cysteine[9].
-
-
Isolation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate by ~80% using a gentle stream of nitrogen or rotary evaporation.
-
Precipitation: Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the concentrate). A white precipitate should form.
-
Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the final peptide pellet under vacuum.
-
Lyophilization: For long-term storage, dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile) and lyophilize.
Analytical Characterization
To confirm the successful synthesis and purity of the final product, two primary analytical techniques are essential:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the crude peptide. The analysis separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities[14][15]. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the purified peptide. The observed mass must match the calculated theoretical mass of the peptide containing the D-Norleucine methyl ester to confirm a successful synthesis[15].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low initial loading on 2-CTC resin | Incomplete neutralization of the hydrochloride; presence of moisture; deactivated resin. | Ensure all solvents are anhydrous. Use the recommended excess of DIPEA (5 eq.). Perform the reaction promptly after preparing the amino acid solution. |
| Incomplete coupling (positive Kaiser test) | Steric hindrance from bulky adjacent residues; on-resin aggregation. | Repeat the coupling step (double couple). Increase reaction time. Consider switching to a more potent coupling reagent like HATU. For severe aggregation, switch the primary solvent from DMF to NMP[13]. |
| Hydrolysis of C-terminal methyl ester | Exposure to strong base (e.g., residual piperidine); cleavage cocktail left too long. | Ensure thorough washing after Fmoc deprotection. Do not extend cleavage time beyond 3-4 hours. Confirm hydrolysis has not occurred by checking the final mass via MS. |
| Low final peptide yield | Cumulative incomplete couplings; poor precipitation in ether; physical loss during transfers. | Optimize each coupling step via monitoring. Ensure the ether is cold and anhydrous for efficient precipitation. Be meticulous during washing and transfer steps. |
References
- BenchChem. (2025). Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides.
- BenchChem. (2025).
- BenchChem. (2025).
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Pícha, J., et al. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino Acids, 39(5), 1265-80.
- Aapptec.
- BenchChem. (2025).
- UCI Department of Chemistry. (2020).
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). Side reactions associated with N-Methyl-L-norleucine in peptide synthesis.
- Wang, Q., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Applied Microbiology and Biotechnology.
- Hong, S. H., et al. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry.
- Charalampidou, A., et al. (2022). Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets. ACS Central Science.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich.
- Chem-Impex. This compound.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Chem-Impex. DL-Norleucine methyl ester hydrochloride.
- Aapptec. Solvents for Solid Phase Peptide Synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Beyermann, M., & El-Dali, T. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.
- Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-32). Humana Press.
- Almac Group.
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- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
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- 15. almacgroup.com [almacgroup.com]
Application Notes & Protocols for the Efficient Incorporation of D-Norleucine in Peptide Synthesis
Introduction: The Challenge of Stereochemical Integrity
D-Norleucine (D-Nle) is a non-proteinogenic amino acid increasingly utilized in peptidomimetic design to enhance metabolic stability and modulate biological activity. As an isomer of leucine, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is not typically hampered by extreme steric hindrance. The primary challenge, however, is the preservation of its stereochemical integrity. The activation of the C-terminal carboxyl group of any amino acid during peptide bond formation renders the α-proton acidic, creating a significant risk of epimerization—the conversion of the D-enantiomer to the L-enantiomer. This leads to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the final peptide's pharmacological profile.[1]
This guide provides a detailed analysis of coupling reagent selection and optimization to ensure the efficient and high-fidelity incorporation of D-Norleucine into synthetic peptides. We will explore the underlying mechanisms of racemization, compare the efficacy of modern coupling reagents, and provide validated, step-by-step protocols for researchers in drug development and peptide chemistry.
The Mechanistic Basis of Racemization
The principal pathway for racemization during peptide coupling is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the activated carboxylic acid is exposed to a base, which facilitates the abstraction of the α-proton. The resulting planar enolate intermediate can then be re-protonated from either face, leading to a loss of stereochemical purity.[1][2] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, yet the risk remains significant, especially with prolonged activation times or the use of strong bases.[3]
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for achieving the highest coupling efficiency with minimal reaction time, which is crucial for minimizing base-catalyzed side reactions like racemization.
Materials:
-
Fmoc-D-Norleucine-OH (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol) [4]* N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) [4]* N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide (1 eq., 0.1 mmol)
Procedure:
-
Resin Preparation: Following Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-D-Norleucine-OH and HATU in DMF (approx. 2 mL).
-
Add the DIPEA to the mixture. The solution will typically change color.
-
Allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before addition to the resin, leading to rapid kinetics upon addition. [5]Minimizing this time is crucial to reduce potential racemization of the activated amino acid in solution. [4]3. Coupling: Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is negative (indicating reaction completion), proceed to washing. If positive, extend the coupling time by 30 minutes or perform a double coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts (e.g., tetramethylurea). The resin is now ready for the next deprotection cycle.
Protocol 2: Robust and Safe Coupling with DIC/Oxyma
This protocol offers an excellent balance of efficiency, safety, and cost-effectiveness, with an extremely low risk of racemization.
Materials:
-
Fmoc-D-Norleucine-OH (4 eq., 0.4 mmol)
-
OxymaPure® (4 eq., 0.4 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq., 0.4 mmol)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide (1 eq., 0.1 mmol)
Procedure:
-
Resin Preparation: Perform Fmoc deprotection and DMF washes as described in Protocol 1.
-
Coupling Solution Preparation (In-situ Activation):
-
In a separate vessel, dissolve Fmoc-D-Norleucine-OH and OxymaPure® in DMF (approx. 2 mL).
-
Add this solution to the deprotected resin and agitate for 1 minute.
-
Add the DIC to the resin slurry.
-
Causality: This in-situ activation method, where the carbodiimide is added last, is preferred as it minimizes the pre-activation time of the amino acid and has been shown to yield better results and lower racemization than pre-mixing all components. [6]The Oxyma rapidly forms the active ester, outcompeting the racemization pathway. [7]3. Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and the soluble diisopropylurea byproduct. The resin is now ready for the next cycle.
Conclusion
The successful incorporation of D-Norleucine hinges on the strategic selection of a coupling methodology that prioritizes the suppression of racemization. While traditional carbodiimide methods can be effective, the use of a modern additive like OxymaPure® is critical for ensuring stereochemical fidelity. For syntheses demanding the highest speed and efficiency, aminium salts like HATU and COMU , or phosphonium salts like PyAOP , represent the gold standard. By understanding the mechanisms of both coupling and epimerization, and by implementing these validated protocols, researchers can confidently incorporate D-Norleucine and other D-amino acids, ensuring the synthesis of high-purity peptides for downstream applications.
References
-
Carpino, L. A., et al. (1994). A comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]
-
Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Gaus, K., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ACS Publications. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. Available at: [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
-
Wuhan Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
- Albericio, F., & Carpino, L. A. (Eds.). (2002).
-
cffam. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Available at: [Link]
Sources
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- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. oxymapure.com [oxymapure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of D-Norleucine in Automated Peptide Synthesis
Introduction: The Strategic Value of D-Norleucine in Peptide Therapeutics
In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing therapeutic profiles. D-Norleucine, a D-enantiomer of the leucine isomer norleucine, offers a unique combination of properties that make it a valuable building block for medicinal chemists and peptide scientists. Its linear, unbranched four-carbon side chain provides a defined hydrophobicity, and as a D-amino acid, it confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased proteolytic stability can translate to a longer in vivo half-life and improved bioavailability of peptide drug candidates.[1]
This application note provides a comprehensive guide for the efficient incorporation of D-Norleucine into peptide sequences using modern automated solid-phase peptide synthesis (SPPS) protocols. We will delve into the critical parameters, from the selection of the appropriate protected amino acid to optimized coupling and cleavage strategies, ensuring a high-yield and high-purity synthesis of your target peptide.
Physicochemical Properties of Fmoc-D-Norleucine-OH
For automated peptide synthesis utilizing the widely adopted Fmoc/tBu strategy, the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of D-Norleucine, Fmoc-D-Norleucine-OH , is the required building block.[2] The methyl ester hydrochloride form is typically used in solution-phase synthesis or for other biochemical applications but is not directly compatible with standard Fmoc-SPPS.[1][3]
Below is a summary of the key physicochemical properties of Fmoc-D-Norleucine-OH, which are critical for its handling and successful incorporation.
| Property | Typical Value | Significance in SPPS |
| Molecular Formula | C₂₁H₂₃NO₄ | Essential for calculating molar equivalents for synthesis. |
| Molecular Weight | 353.41 g/mol | Crucial for accurate weighing and solution preparation. |
| Appearance | White to off-white powder | A visual indicator of general purity. |
| Purity (HPLC) | ≥98.0% | Ensures minimal introduction of impurities into the peptide.[4][5] |
| Melting Point | 135-145 °C | A physical characteristic indicative of purity.[5] |
| Solubility | Soluble in DMF, DCM, NMP | Good solubility in standard SPPS solvents is critical for efficient coupling.[6] |
| Storage | 2-8°C | Proper storage is necessary to maintain chemical integrity.[4][6] |
Experimental Workflow: Automated Incorporation of Fmoc-D-Norleucine-OH
The following workflow outlines the key stages for the successful incorporation of Fmoc-D-Norleucine-OH in an automated peptide synthesizer operating with Fmoc/tBu chemistry.
Caption: Automated Fmoc-SPPS workflow for D-Norleucine incorporation.
Detailed Protocols
Protocol 1: Preparation of Reagents
-
Fmoc-D-Norleucine-OH Solution: Prepare a solution of Fmoc-D-Norleucine-OH (typically 0.2 to 0.5 M) in high-purity N,N-Dimethylformamide (DMF). Ensure the amino acid is fully dissolved. This solution should be prepared fresh for optimal results.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Coupling Activator Solution: Prepare a solution of your chosen coupling reagent and activator in DMF. For example, for HCTU activation, prepare a 0.5 M solution. For DIC/Oxyma, prepare separate 0.5 M solutions.
Protocol 2: Automated Synthesis Cycle for D-Norleucine Incorporation
This protocol is a general guideline and may need to be optimized based on the specific peptide sequence and synthesizer.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF.
-
A typical protocol involves two treatments: the first for 1-3 minutes followed by a drain, and the second for 5-10 minutes.[7] This ensures complete removal of the Fmoc group.
-
The synthesizer will then perform a series of washes with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]
-
-
Coupling of Fmoc-D-Norleucine-OH:
-
Activation: The choice of coupling reagent is critical for efficiency. While D-Norleucine is not as sterically hindered as amino acids like D-tert-leucine, using a high-efficiency coupling reagent is recommended to ensure complete reaction and minimize cycle times.[1]
-
Recommended: Uronium/Aminium-based reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent choices due to their high reactivity and ability to suppress racemization, especially when used with an additive like HOBt or HOAt.[9]
-
Alternative: A carbodiimide-based method using DIC (N,N'-Diisopropylcarbodiimide) with an additive such as OxymaPure® is also a very effective and cost-efficient option.
-
-
Coupling Reaction: The activated Fmoc-D-Norleucine-OH solution is delivered to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for a standard duration of 30-60 minutes. For sequences known to be difficult, a "double coupling" protocol (repeating the coupling step) can be employed to drive the reaction to completion.[9]
-
-
Washing: After the coupling step, the synthesizer will perform a series of washes with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[7] A negative result (beads remain colorless or slightly yellow) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue/purple beads) signifies incomplete coupling, and a recoupling step is necessary.
-
Protocol 3: Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed.
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid is removed using the standard deprotection protocol.[10][11]
-
Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[11]
-
Cleavage Cocktail Preparation: The composition of the trifluoroacetic acid (TFA) cleavage cocktail depends on the other amino acids present in your sequence. A standard and widely effective cocktail is Reagent K .[11][12]
-
Reagent K:
-
TFA (82.5%)
-
Water (5%)
-
Phenol (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
This cocktail contains scavengers to protect susceptible amino acid side chains (like Trp, Met, Cys, Tyr) from reactive cationic species generated during cleavage.[11]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[9][10][12]
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion and Final Recommendations
The incorporation of D-Norleucine via its Fmoc-protected derivative is a straightforward process in modern automated peptide synthesizers. Its moderate steric bulk allows for efficient coupling with standard, high-performance activating reagents like HATU or HCTU. By following the detailed protocols outlined in this guide, researchers can confidently synthesize D-Norleucine-containing peptides with high purity and yield. The key to success lies in the use of high-quality reagents, appropriate coupling strategies to ensure complete reactions, and carefully selected cleavage conditions to preserve the integrity of the final peptide. The strategic inclusion of D-Norleucine is a powerful tool to enhance the drug-like properties of peptide candidates, and this guide provides a solid foundation for its successful application.
References
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
-
PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
PubMed Central (PMC). (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (2019). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved from [Link]
-
Bibliomed. (2019). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Automated Peptide Synthesizers and Glycoprotein Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc- D -Nle-OH = 98.0 112883-41-7 [sigmaaldrich.com]
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- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]
- 6. FMOC-NLE-OH | 77284-32-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
A Comparative Guide to Fmoc- and Boc-Protected D-Norleucine in Solid-Phase Peptide Synthesis
<
Abstract
This technical guide provides a comprehensive analysis of two cornerstone protecting group strategies in solid-phase peptide synthesis (SPPS) as they apply to the non-proteinogenic amino acid D-norleucine: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methodologies. We delve into the fundamental chemical principles, provide detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges. This document is structured to serve as a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of D-Norleucine in Peptide Therapeutics
D-norleucine, a D-isomer of the leucine analogue norleucine, is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its linear, hydrophobic side chain makes it a valuable tool for probing structure-activity relationships and for enhancing the metabolic stability of peptide-based drug candidates.[1] The incorporation of D-amino acids, such as D-norleucine, can confer resistance to enzymatic degradation by proteases, a crucial attribute for improving the in vivo half-life and bioavailability of therapeutic peptides.[2]
The choice of the α-amino protecting group for D-norleucine—most commonly Fmoc or Boc—is a critical decision that dictates the entire synthetic strategy. This choice impacts everything from the selection of the solid support and side-chain protecting groups to the conditions for deprotection and final cleavage.[3] This guide will provide a detailed comparison of these two approaches to empower the synthetic chemist with the knowledge to select the optimal strategy for their target peptide.
Core Principles: A Tale of Two Orthogonal Chemistries
The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[4][5] This allows for the controlled, stepwise elongation of the peptide chain.[6]
The Fmoc/tBu Strategy: A Mild, Base-Labile Approach
The Fmoc (9-fluorenylmethoxycarbonyl) strategy has become the dominant choice for modern SPPS due to its mild reaction conditions. The Fmoc group is base-labile, typically removed by treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This mild basic deprotection is compatible with a wide range of acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group.[9] This orthogonality is a key advantage, as it allows for the final cleavage of the peptide from the resin and removal of side-chain protecting groups to be accomplished in a single step using a moderately strong acid, such as trifluoroacetic acid (TFA).[10]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The use of piperidine for Fmoc removal minimizes the risk of side reactions and damage to sensitive peptide sequences.
-
Orthogonality: The base-labile Fmoc group is fully orthogonal to the acid-labile side-chain protecting groups, simplifying the overall synthetic workflow.[9]
-
Real-Time Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, allowing for the real-time monitoring of the deprotection step.[10]
-
Automation-Friendly: The mild conditions and compatibility with a wide range of reagents make the Fmoc strategy highly amenable to automated peptide synthesis.[11]
The Boc/Bzl Strategy: The Classic, Acid-Labile Approach
The Boc (tert-butyloxycarbonyl) strategy, pioneered by R.B. Merrifield, was the foundational chemistry of SPPS.[3] In this approach, the α-amino group is protected by the acid-labile Boc group, which is removed at each cycle by treatment with a moderate acid, typically TFA.[12] The side-chain protecting groups are generally benzyl (Bzl)-based and are more stable to acid, requiring a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[9] While not strictly orthogonal, the differential acid lability between the Boc and Bzl groups allows for selective deprotection.[13]
Key Considerations for the Boc Strategy:
-
Strong Acid Deprotection: The repeated use of TFA for Boc deprotection can be harsh on the growing peptide chain and the solid support.[14]
-
Harsh Final Cleavage: The use of HF for final cleavage requires specialized, corrosion-resistant equipment and stringent safety precautions.[11]
-
Potential for Side Reactions: The strongly acidic conditions can promote side reactions, particularly with sensitive amino acids.[15]
-
Advantages in Specific Cases: The Boc strategy can be advantageous for the synthesis of "difficult" sequences that are prone to aggregation, as the strong acid deprotection steps can help to disrupt secondary structures.[16]
Comparative Data and Performance
The choice between Fmoc-D-Norleucine-OH and Boc-D-Norleucine-OH will significantly influence the parameters of your synthesis. The following table summarizes key comparative data:
| Parameter | Fmoc-D-Norleucine-OH | Boc-D-Norleucine-OH |
| α-Amino Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | 20-40% Piperidine in DMF | 25-50% TFA in DCM |
| Side-Chain Protection Strategy | Acid-labile (e.g., tBu, Trt) | Acid-stable (e.g., Bzl, Tos) |
| Final Cleavage/Deprotection | 95% TFA with scavengers | HF, TFMSA, or TMSOTf |
| Compatibility with Sensitive Residues | High | Moderate |
| Risk of Racemization | Low with appropriate coupling reagents | Generally low, but can be sequence-dependent |
| Amenability to Automation | High | Moderate to High |
| Safety Considerations | Piperidine is a hazardous substance. | TFA is highly corrosive; HF is extremely hazardous. |
Experimental Protocols
The following are detailed, step-by-step protocols for the incorporation of Fmoc-D-Norleucine-OH and Boc-D-Norleucine-OH into a peptide sequence using standard solid-phase peptide synthesis techniques.
General SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: Generalized workflow for solid-phase peptide synthesis.
Protocol for Fmoc-D-Norleucine-OH Incorporation
This protocol assumes the use of a standard Fmoc-compatible resin (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[17]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.[18]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).[17]
-
Coupling of Fmoc-D-Norleucine-OH:
-
Activation: In a separate vessel, pre-activate Fmoc-D-Norleucine-OH (3-5 equivalents) with a suitable coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIPEA (2 equivalents relative to the resin substitution) in DMF.[17][19] Other efficient coupling reagents include HATU and HCTU.[20][21]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).[17]
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Caption: Fmoc deprotection workflow.
Protocol for Boc-D-Norleucine-OH Incorporation
This protocol assumes the use of a standard Boc-compatible resin (e.g., Merrifield or PAM resin).[14]
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (3-5 times).
-
Neutralization: Neutralize the resin with 5-10% DIPEA in DCM for 5-10 minutes (repeat twice).[18]
-
Washing: Wash the resin thoroughly with DCM (3-5 times).
-
Coupling of Boc-D-Norleucine-OH:
-
Activation: In a separate vessel, pre-activate Boc-D-Norleucine-OH (3-5 equivalents) with a carbodiimide coupling reagent such as DCC or DIC in the presence of an additive like HOBt to minimize racemization.[19][22]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Ninhydrin test).
-
Washing: Wash the resin with DCM (3-5 times) and DMF (3-5 times).
-
Repeat: Proceed to the deprotection step for the next amino acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. lifetein.com [lifetein.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
- 15. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. peptide.com [peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Cleavage of D-Norleucine Containing Peptides from Wang and Rink Amide Resins
Introduction
The successful synthesis of custom peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the final cleavage step. This process liberates the peptide from the solid support and removes side-chain protecting groups. The incorporation of non-canonical amino acids, such as D-Norleucine, into peptide sequences is a common strategy in drug discovery to enhance metabolic stability and modulate biological activity. While D-Norleucine's aliphatic side chain is relatively inert, its presence, along with other sensitive residues, necessitates carefully optimized cleavage protocols to ensure high yield and purity of the final product.
This comprehensive guide provides a detailed examination of the chemical principles and practical protocols for the cleavage of D-Norleucine-containing peptides from two of the most prevalent solid-phase supports: Wang resin, for peptides with a C-terminal carboxylic acid, and Rink Amide resin, for peptides with a C-terminal amide. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical step in peptide synthesis.
Scientific Principles of Peptide Cleavage
The cleavage of peptides from both Wang and Rink Amide resins is an acid-catalyzed process, typically employing Trifluoroacetic Acid (TFA).[1][2] The fundamental mechanism involves the protonation and subsequent cleavage of the acid-labile linker anchoring the peptide to the solid support.
Wang Resin: The peptide is attached to the Wang resin via a p-alkoxybenzyl ester linkage.[3] Strong acid, such as TFA, protonates this ester bond, making it susceptible to cleavage and releasing the peptide with a C-terminal carboxylic acid.[3][4]
Rink Amide Resin: This resin is designed to yield a C-terminal amide upon cleavage.[5][6] The linker contains an acid-labile benzhydrylamine moiety.[6] Acid treatment cleaves the bond between the linker and the peptide, resulting in a C-terminal primary amide.[5][7]
The Critical Role of Scavengers
During acid-mediated cleavage, protective groups on amino acid side chains are also removed, generating highly reactive carbocations.[8] These electrophilic species can cause a variety of side reactions, including alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[9] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, thereby preventing unwanted modifications to the peptide.[8][10] The choice of scavengers is dictated by the amino acid composition of the peptide.[11][12]
D-Norleucine Considerations: The D-stereochemistry of Norleucine does not alter the fundamental chemistry of cleavage.[13] The n-butyl side chain of Norleucine is non-reactive and does not require a protecting group, thus it does not generate carbocations during cleavage. However, the overall hydrophobicity of the peptide can be influenced by the presence of Norleucine, which may affect its solubility during the precipitation step.
Cleavage Cocktail Formulations
The composition of the cleavage cocktail is paramount for achieving a high-purity peptide. The following table outlines common cleavage cocktails and their applications.
| Reagent Cocktail | Composition (v/v/v) | Target Peptides & Remarks |
| Standard (Reagent B) | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | Suitable for most peptides, especially those containing Trp, Met, or Cys. TIS is an excellent scavenger for trityl and t-butyl cations.[11][14] |
| For Arginine-rich peptides | TFA / Water / TIS / 1,2-Ethanedithiol (EDT) (94:2.5:1:2.5) | EDT is particularly effective in preventing side reactions with Arginine's bulky protecting groups (e.g., Pbf, Pmc).[9] |
| To prevent Rink Amide Linker Decomposition | TFA / 1,3-Dimethoxybenzene (DMB) / Water / TIS (92.5:5:2.5:2.5) | DMB is added to suppress the formation of C-terminal N-alkylated amide by-products that can arise from the decomposition of the Rink Amide linker.[12][15][16] |
| "Odorless" Cocktail | TFA / Phenol / Water / TIS (88:5:5:2) | Phenol can help protect Tyr and Trp residues. This is an alternative to thiol-containing cocktails.[11] |
| For peptides with C-terminal Cys on Wang Resin | TFA / Water / TIS / EDT (94:2.5:1:2.5) | The combination of TIS and EDT helps to minimize S-alkylation of the C-terminal Cysteine by by-products from the Wang linker.[17] |
Experimental Protocols
The following are detailed, step-by-step protocols for the cleavage of D-Norleucine-containing peptides from Wang and Rink Amide resins.
Protocol 1: Cleavage from Wang Resin
This protocol is designed for peptides synthesized on Wang resin to yield a C-terminal carboxylic acid.
Pre-Cleavage Preparation:
-
Fmoc-Deprotection: Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treatment with 20% piperidine in DMF.[4][18]
-
Resin Washing: Thoroughly wash the peptide-resin with Dichloromethane (DCM) (3 x resin volume) to remove residual DMF.[19]
-
Resin Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Cleavage Procedure:
-
Transfer the dried peptide-resin to a suitable reaction vessel (e.g., a round-bottom flask or a specialized cleavage vessel).
-
Prepare the appropriate cleavage cocktail from the table above based on the peptide sequence. A volume of 10 mL per 0.25 mmol of synthesis scale is recommended.[12]
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently swirl the mixture and allow the reaction to proceed at room temperature for 2-3 hours.[2] For peptides with multiple Arginine residues, the cleavage time may need to be extended.[2]
-
Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.[18]
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.[18]
-
A white precipitate of the crude peptide should form. If precipitation is slow, the mixture can be stored at -20°C for 1 hour.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage from Rink Amide Resin
This protocol is for peptides synthesized on Rink Amide resin to produce a C-terminal amide.
Pre-Cleavage Preparation:
-
Fmoc-Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.[15][20]
-
Resin Washing: Wash the peptide-resin extensively with DCM (3 x resin volume).[20]
-
Resin Drying: Dry the resin thoroughly under vacuum.
Cleavage Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare the recommended cleavage cocktail. For Rink Amide resin, the inclusion of 1,3-dimethoxybenzene is advised to prevent C-terminal N-alkylation.[15][16]
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.25 mmol scale).
-
Allow the cleavage reaction to proceed for 1-2 hours at room temperature with occasional agitation.[15]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).[20]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
Visualizing the Workflow
The following diagrams illustrate the cleavage workflows for Wang and Rink Amide resins.
Figure 1: Workflow for peptide cleavage from Wang resin.
Figure 2: Workflow for peptide cleavage from Rink Amide resin.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage. | Extend cleavage time. Ensure adequate volume of cleavage cocktail. Confirm N-terminal Fmoc group removal. |
| Peptide precipitation is incomplete. | Ensure diethyl ether is sufficiently cold. Increase the volume of ether. | |
| Presence of Impurities | Inadequate scavenging of reactive cations. | Select a cleavage cocktail with appropriate scavengers for the peptide sequence. |
| Side reactions with the linker. | For Rink Amide, add 1,3-dimethoxybenzene. For Wang with C-terminal Cys, add EDT. | |
| Incomplete removal of protecting groups. | Extend cleavage time. For difficult-to-remove groups (e.g., Arg(Pbf)), consider a longer reaction time or a stronger cleavage cocktail. | |
| Oily Peptide Pellet | Residual scavengers or organic impurities. | Perform additional washes with cold diethyl ether. |
| The peptide is highly hydrophobic. | Try precipitating in a different non-polar solvent like n-pentane or n-hexane. |
Conclusion
The successful cleavage of D-Norleucine-containing peptides from Wang and Rink Amide resins hinges on a thorough understanding of the underlying chemistry and the careful selection of cleavage reagents. While D-Norleucine itself is chemically robust, the context of the entire peptide sequence dictates the optimal cleavage strategy. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently and efficiently obtain their target peptides in high yield and purity, ready for downstream applications in research and drug development.
References
-
Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
-
PubMed. (n.d.). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
ACS Publications. (2012, December 27). Wang Linker Free of Side Reactions. Organic Letters. Retrieved from [Link]
-
PubMed. (2006, March). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]
-
NIH. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Cardiff University. (2022, December 22). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. -ORCA. Retrieved from [Link]
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Application Note & Protocol: Strategic Incorporation of D-Norleucine Methyl Ester Hydrochloride in Solution-Phase Peptide Synthesis
Abstract
The deliberate inclusion of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to enhance therapeutic properties.[1][2] D-Norleucine, a D-enantiomer of a leucine isomer, is a particularly valuable building block.[3][4][5] Its incorporation into peptide backbones can significantly increase resistance to enzymatic degradation, thereby improving in vivo half-life and bioavailability.[3][4] This guide provides a comprehensive overview and detailed protocols for the effective use of D-Norleucine methyl ester hydrochloride in solution-phase peptide synthesis (SPPS), a methodology prized for its scalability and adaptability.[6][7] We will explore the causality behind reagent selection, provide step-by-step workflows from coupling to deprotection, and present a framework for troubleshooting common challenges.
Introduction: The Rationale for Non-Proteinogenic Amino Acids
Peptides are highly selective and potent signaling molecules, making them attractive therapeutic candidates. However, native peptides often suffer from poor metabolic stability due to rapid degradation by proteases.[8] The introduction of NPAAs, such as D-amino acids, is a field-proven strategy to overcome this limitation.[1][9] Proteases primarily recognize L-amino acids, rendering peptides containing D-amino acids significantly more resistant to cleavage.[3][10]
D-Norleucine offers distinct advantages:
-
Enhanced Enzymatic Stability: The D-configuration sterically hinders recognition by common proteases.[3]
-
Unique Conformational Properties: The stereochemistry can induce specific secondary structures, potentially altering receptor binding affinity and selectivity.[3][8]
-
Increased Hydrophobicity: The linear four-carbon side chain increases the peptide's overall hydrophobicity, which can be crucial for interactions with biological membranes.[3]
This compound is a convenient starting material for solution-phase synthesis, where the methyl ester provides temporary protection of the C-terminus.[11][12]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60687-33-4 | [13][14] |
| Molecular Formula | C₇H₁₅NO₂・HCl | [14] |
| Molecular Weight | 181.66 g/mol | [14] |
| Appearance | White to off-white crystalline solid | |
| Storage Temperature | Store in a cool, dry place | [13] |
Principles of Solution-Phase Peptide Coupling
Solution-phase synthesis involves the stepwise coupling of protected amino acid derivatives in a homogenous solution.[6] The core of this process is the formation of an amide (peptide) bond, a reaction that is thermodynamically unfavorable and requires the "activation" of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[6]
This is achieved using coupling reagents. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[15][16]
Workflow for Dipeptide Synthesis using D-Norleucine Methyl Ester HCl
Caption: General workflow for solution-phase dipeptide synthesis.
Selection of Coupling Reagents
A variety of coupling reagents are available, broadly classified into carbodiimides and phosphonium/aminium salts.[15]
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC・HCl | Cost-effective and widely used.[15][16] | Byproduct of DCC (DCU) is poorly soluble, complicating purification.[15] Risk of racemization without additives.[16] |
| Aminium/Uronium | HBTU, HATU, HCTU, TBTU | High coupling efficiency, fast reaction rates, low racemization.[17] Byproducts are water-soluble.[15] | Higher cost. Can cause guanidinylation of the N-terminal amine if used in large excess. |
| Phosphonium | PyBOP, PyAOP | Very efficient, especially for sterically hindered couplings.[17] | Solutions in DMF have moderate stability. Byproduct of original BOP reagent is carcinogenic.[17] |
For coupling with an amino acid ester hydrochloride salt, an aminium salt like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice. It requires a base for activation, which simultaneously neutralizes the hydrochloride salt, and its byproducts are easily removed via aqueous extraction.[15][17]
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-L-Ala-D-Nle-OMe Dipeptide
This protocol details the coupling of Nα-Fmoc-L-alanine with this compound.
Materials:
-
Nα-Fmoc-L-alanine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Nα-Fmoc-L-alanine (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent).
-
Stir the solution at 0 °C (ice bath) for 15-20 minutes. This pre-activation step forms the HOBt active ester.
-
-
Amine Component Preparation:
-
In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
-
Coupling Reaction:
-
To the solution of this compound, slowly add a tertiary base such as DIPEA or NMM (2.1 eq.).[15] The first equivalent neutralizes the hydrochloride salt, and the second is required for the HBTU coupling mechanism.
-
Stir for 5 minutes at 0 °C.
-
Transfer the pre-activated Nα-Fmoc-L-alanine solution from step 1 into the flask containing the neutralized D-Norleucine methyl ester.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting Nα-Fmoc-L-alanine is consumed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (approx. 10x the volume of DMF).
-
Wash the organic layer sequentially with:
-
5% aqueous HCl (2x) to remove excess base (DIPEA/NMM).
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and any remaining acidic components.
-
Saturated aqueous NaCl (Brine) (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Nα-Fmoc-L-Ala-D-Nle-OMe.
-
Diagram of the Peptide Coupling Reaction
Caption: Key components in the HBTU-mediated coupling reaction.
Protocol 2: C-Terminal Methyl Ester Deprotection (Saponification)
To continue peptide chain elongation, the C-terminal methyl ester must be cleaved to reveal the free carboxylic acid.
Materials:
-
Protected Dipeptide (e.g., Nα-Fmoc-L-Ala-D-Nle-OMe)
-
1 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF) and Water
-
1 M HCl solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup:
-
Dissolve the protected dipeptide in a mixture of THF and water (e.g., 3:1 v/v). The THF ensures solubility of the protected peptide.
-
Cool the solution to 0 °C in an ice bath. This is critical to minimize potential racemization of the C-terminal amino acid.
-
-
Hydrolysis:
-
Slowly add 1 M LiOH solution (1.1-1.5 eq.) dropwise while stirring vigorously.
-
Monitor the reaction closely by TLC. The reaction is typically complete within 1-3 hours. Do not let the reaction run for an extended period, as this increases the risk of side reactions.
-
-
Work-up:
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic organic impurities.
-
Cool the aqueous layer again to 0 °C and acidify to pH ~2-3 by the slow addition of 1 M HCl. The deprotected peptide acid should precipitate out of the solution.
-
Extract the product into ethyl acetate (3x).
-
-
Final Steps:
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the Nα-Fmoc-L-Ala-D-Nle-OH, which can be used in the next coupling step without further purification if the reaction was clean.
-
Note on Alternative Deprotection: For substrates sensitive to basic conditions, milder deprotection methods, such as using aluminum trichloride and N,N-dimethylaniline, have been reported and can be considered.[18][19]
Conclusion
This compound is a strategic building block for synthesizing peptides with enhanced therapeutic profiles. Solution-phase synthesis provides a robust and scalable platform for its incorporation. By understanding the principles of carboxyl activation, selecting appropriate coupling reagents like HBTU, and carefully controlling reaction conditions during both coupling and deprotection, researchers can efficiently construct novel peptide sequences. The protocols provided herein offer a validated starting point for scientists and drug development professionals aiming to leverage the unique advantages of D-Norleucine in their research programs.
References
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- Aapptec Peptides. (n.d.). Coupling Reagents.
- Di Gioia, M. L., et al. (2004). Deprotection of N-Fmoc-α-amino acid methyl esters. ResearchGate.
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- Agyei, D., & Danquah, M. K. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. SciSpace.
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- Coy, D. H., & Murphy, W. A. (1988). Method of synthesizing a peptide containing a non-peptide bond. Google Patents.
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- Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed.
- Walsh, C. T. (2004). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. PubMed Central.
- Pathak, T. P., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH.
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- ChemicalBook. (2025). DL-NORLEUCINE METHYL ESTER HYDROCHLORIDE.
- Kim, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
- Miller, B. R., & Gulick, A. M. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
- LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
- Benchchem. (n.d.). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry.
- Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly Into Nanostructured Hydrogels for Medicine. PubMed.
- Li, G., et al. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-D-Leu-OH.DCHA.
- Kumar, A., & Kumar, S. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SciSpace.
- LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- García-Ramos, Y., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC - NIH.
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- 19. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of D-Norleucine in the Synthesis of Advanced Antimicrobial Peptides
Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics
Antimicrobial peptides (AMPs) represent a vital class of molecules in the innate immune system of most living organisms, serving as a first line of defense against pathogenic microbes.[1][2][3] Their high specificity, broad-spectrum activity, and distinct mechanisms of action make them promising candidates for a new generation of antibiotics, particularly in an era of rising multidrug resistance.[4] However, the therapeutic development of natural peptides, which are composed exclusively of L-amino acids, is frequently hampered by their susceptibility to rapid degradation by proteases in the body.[5][6]
A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids.[7][8] Because proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds involving L-amino acids, the introduction of their D-enantiomers creates a "proteolytic shield".[5][9] This guide focuses specifically on the application of D-Norleucine (D-Nle), a non-proteinogenic amino acid, in the design and synthesis of next-generation AMPs with enhanced therapeutic potential.
The Unique Advantages of D-Norleucine in Antimicrobial Peptide Design
D-Norleucine is an enantiomer of the achiral amino acid norleucine, featuring a linear, unbranched four-carbon side chain. Its incorporation into a peptide sequence is not merely a substitution but a strategic design choice that imparts several critical advantages.
-
Profoundly Enhanced Proteolytic Stability : The primary benefit of incorporating any D-amino acid is the dramatic increase in resistance to enzymatic degradation.[7][9][10][11] The D-configuration at the α-carbon sterically hinders the peptide's ability to fit into the active site of common proteases, significantly extending its in-vivo half-life and bioavailability.[5][12]
-
Modulation of Hydrophobicity : The aliphatic side chain of norleucine increases the overall hydrophobicity of a peptide.[10] This property is crucial for the mechanism of action of most AMPs, which involves partitioning into and disrupting the lipid bilayer of microbial cell membranes.[2][13][14] Fine-tuning hydrophobicity with D-Norleucine can enhance membrane disruption and antimicrobial potency.
-
Influence on Secondary Structure and Selectivity : The introduction of a D-amino acid can influence the peptide's secondary structure, such as its α-helicity.[8][10][15] This structural modulation can be exploited to optimize the peptide's amphipathic conformation, which is essential for its activity, and to improve its selectivity for microbial membranes over host cells, thereby reducing cytotoxicity.[16]
Synthesis of D-Norleucine Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing synthetic peptides, offering high efficiency and compatibility with a wide range of non-canonical amino acids, including D-Norleucine.[17][18][19] The most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy.[18][20]
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Application Notes & Protocols: Enhancing Peptide Therapeutics with D-Norleucine
A Guide to Improving Peptide Stability and Bioavailability for Researchers and Drug Developers
Introduction: The Peptide Therapeutic Dilemma
Peptides represent a highly promising class of therapeutics due to their high specificity, potency, and low off-target toxicity. However, their clinical translation is frequently hampered by inherent weaknesses, primarily their susceptibility to proteolytic degradation in the body.[1][2] Enzymes such as proteases and peptidases, abundant in the bloodstream and gastrointestinal tract, rapidly break down natural L-amino acid-based peptides, leading to a short in-vivo half-life and poor oral bioavailability.[3][4] This rapid clearance necessitates frequent, often injectable, administration, which diminishes patient compliance and increases treatment costs. Overcoming these stability and bioavailability hurdles is a central challenge in peptide drug development.
The Strategic Advantage of D-Amino Acids
A powerful and widely adopted strategy to overcome proteolytic degradation is the incorporation of unnatural amino acids, particularly D-amino acids.[5][6] D-amino acids are the stereoisomers (mirror images) of the canonical L-amino acids that constitute virtually all naturally occurring proteins.[7] Endogenous proteases exhibit a high degree of stereospecificity, meaning they are evolved to recognize and cleave peptide bonds involving L-amino acids.[7] By strategically substituting an L-amino acid with its D-enantiomer, the peptide backbone becomes sterically unrecognizable to these enzymes, effectively "bulletproofing" the peptide at the site of modification.[8][9] This enhanced resistance to enzymatic breakdown can significantly prolong the peptide's circulation half-life and, consequently, improve its overall systemic exposure and therapeutic window.[10][11]
D-Norleucine: A Multifunctional Tool for Peptide Optimization
Among the various D-amino acids, D-Norleucine (D-Nle) emerges as a particularly valuable building block for peptide design.[12] D-Norleucine is the D-enantiomer of norleucine, an isomer of leucine.[13] Its utility stems from several key properties:
-
Proteolytic Resistance: As a D-amino acid, it confers excellent resistance to enzymatic degradation.[10][14]
-
Structural Mimicry: Its unbranched, four-carbon side chain makes it a close structural analog of leucine and, more importantly, a stable isostere of methionine.[15][16] Methionine residues are prone to oxidation, which can be a significant degradation pathway for peptides.[17][18] Replacing methionine with the chemically inert norleucine can prevent this oxidative damage without drastically altering the peptide's conformation.
-
Modulation of Hydrophobicity: The aliphatic side chain of D-Norleucine increases the local hydrophobicity of the peptide, which can influence its interaction with biological membranes and receptors.[10]
Mechanism: How D-Norleucine Fortifies Peptides
The primary mechanism by which D-Norleucine enhances stability is through steric hindrance. Proteases have precisely shaped active sites that accommodate the specific stereochemistry of L-amino acid residues. The introduction of a D-amino acid creates a "steric clash," preventing the peptide from binding correctly within the enzyme's catalytic site, thus inhibiting cleavage.
Experimental Protocols and Application Notes
This section provides detailed methodologies for the synthesis and evaluation of D-Norleucine-containing peptides. The overarching workflow involves designing and synthesizing the peptide, followed by in vitro and in vivo characterization to validate the improvements in stability and bioavailability.
Protocol 1: Incorporation of D-Norleucine via Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a peptide sequence containing a D-Norleucine residue using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Rationale: SPPS is the standard method for chemically synthesizing peptides.[19][20] It involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support, simplifying purification by allowing excess reagents to be washed away.[21] Incorporating D-Norleucine requires using its protected form (e.g., Fmoc-D-Nle-OH) in the appropriate cycle.[14]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Nle-OH (Fmoc-D-Norleucine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/HCTU and N,N-Diisopropylethylamine (DIPEA) in DMF
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: a. Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain the solvent.
-
First Amino Acid Coupling: a. Perform an initial Fmoc deprotection of the resin by adding 20% piperidine/DMF. Agitate for 5 minutes, drain, and repeat for 10 minutes. b. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). c. Couple the first C-terminal Fmoc-protected amino acid by dissolving it with HBTU and DIPEA in DMF and adding it to the resin. Agitate for 2 hours.
-
Iterative Coupling Cycles (for each amino acid): a. Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using 20% piperidine/DMF as described in step 2a. b. Washing: Wash the resin as described in step 2b. c. Amino Acid Activation & Coupling: Pre-activate the next Fmoc-amino acid (either L- or Fmoc-D-Nle-OH for the desired position) with HBTU/DIPEA in DMF for 5 minutes. Add the activated mixture to the resin and agitate for 2 hours. d. Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[21] If the test is positive (blue beads), indicating free amines, repeat the coupling step. e. Washing: Wash the resin as described in step 2b. f. Repeat steps 3a-3e for every amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 3a).
-
Cleavage and Purification: a. Wash the peptide-resin with DCM and dry it under a vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the TFA solution. d. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether. f. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Confirm the mass of the purified peptide via Mass Spectrometry (MS) to verify the successful incorporation of D-Norleucine.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
Objective: To compare the proteolytic stability of the native L-peptide and its D-Norleucine-modified analog in human plasma.
Rationale: Plasma and serum contain a complex mixture of proteases responsible for in vivo peptide degradation.[22] An in vitro incubation assay provides a reliable and reproducible method to assess a peptide's metabolic stability and predict its in vivo half-life.[23] The rate of disappearance of the parent peptide is monitored over time using LC-MS.[24][25]
Materials:
-
Purified native peptide ("Peptide-L") and D-Nle modified peptide ("Peptide-D-Nle")
-
Pooled human plasma, anticoagulated (e.g., with EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with 1% formic acid (or other protein-precipitating solvent)
-
Incubator or water bath at 37°C
-
LC-MS system with a C18 column
Procedure:
-
Preparation: a. Thaw frozen human plasma at 37°C. b. Prepare stock solutions of Peptide-L and Peptide-D-Nle (e.g., 1 mg/mL in PBS). c. Pre-warm plasma and PBS to 37°C.
-
Incubation: a. In separate microcentrifuge tubes, add 495 µL of human plasma. b. To initiate the reaction (t=0), spike each tube with 5 µL of the respective peptide stock solution to a final concentration of 10 µg/mL. Mix gently. c. Incubate the tubes at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each incubation tube. b. Immediately quench the enzymatic activity by adding the 50 µL aliquot to a tube containing 150 µL of cold quenching solution (ACN with 1% formic acid).
-
Sample Processing: a. Vortex the quenched samples vigorously for 1 minute to precipitate plasma proteins. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. c. Carefully transfer the supernatant to HPLC vials for analysis.
-
LC-MS Analysis: a. Analyze the samples using a validated LC-MS method capable of separating the parent peptide from any degradation products. b. Quantify the peak area of the parent peptide at each time point.
-
Data Analysis: a. Plot the percentage of remaining parent peptide versus time. b. Calculate the half-life (T½) for each peptide by fitting the data to a first-order decay curve (ln[Peptide] vs. time).
Expected Outcome: The D-Norleucine-containing peptide is expected to exhibit a significantly longer half-life in plasma compared to its native L-amino acid counterpart.
| Peptide ID | Modification | Hypothetical Plasma Half-life (T½) |
| Peptide-L | Native Sequence | ~15 minutes |
| Peptide-D-Nle | L-Xaa → D-Nle | >240 minutes |
Protocol 3: In Vitro Intestinal Permeability (Caco-2) Assay
Objective: To assess the potential for oral absorption by measuring the permeability of the peptides across a Caco-2 cell monolayer.
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[26][27] This model is widely used to predict the oral absorption of drug candidates.[28] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Peptide-L and Peptide-D-Nle
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS system
Procedure:
-
Cell Culture and Differentiation: a. Seed Caco-2 cells onto Transwell® inserts at a high density. b. Culture the cells for 21-25 days to allow for full differentiation and formation of a tight, polarized monolayer. c. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Prepare peptide solutions (e.g., 100 µM) in transport buffer. c. Add the peptide solution to the apical (upper) chamber of the Transwell® inserts. d. Add fresh transport buffer to the basolateral (lower) chamber. e. Incubate at 37°C with gentle shaking.
-
Sampling: a. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. b. Replenish the basolateral chamber with an equal volume of fresh transport buffer. c. At the end of the experiment, take a sample from the apical chamber.
-
Analysis: a. Quantify the peptide concentration in all samples using a validated LC-MS method. b. Measure the concentration of Lucifer yellow to ensure the monolayer integrity was maintained throughout the experiment.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of peptide appearance in the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the peptide in the apical chamber.
-
Expected Outcome: While D-amino acid substitution primarily affects stability, changes in conformation and hydrophobicity can also influence permeability. The results will indicate the peptide's potential for passive transcellular or paracellular transport.
| Peptide ID | Modification | Hypothetical Papp (x 10⁻⁶ cm/s) | Predicted Absorption |
| Peptide-L | Native Sequence | 0.5 | Low |
| Peptide-D-Nle | L-Xaa → D-Nle | 0.8 | Low to Moderate |
Protocol 4: In Vivo Pharmacokinetic (PK) Study Outline
Objective: To determine and compare the key pharmacokinetic profiles of Peptide-L and Peptide-D-Nle in an animal model (e.g., rat) following intravenous (IV) and oral (PO) administration.
Rationale: An in vivo study is the definitive method to assess a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[29][30] By comparing IV (100% bioavailability) and PO administration, the absolute oral bioavailability can be calculated, providing a clear measure of the D-Norleucine modification's impact.
Experimental Design:
-
Subjects: Male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: Peptide-L, IV administration
-
Group 2: Peptide-L, PO administration
-
Group 3: Peptide-D-Nle, IV administration
-
Group 4: Peptide-D-Nle, PO administration
-
-
Dosing: A suitable dose is administered (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
Blood Sampling: Blood samples are collected via tail vein or cannula at multiple time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Sample Processing: Plasma is isolated and processed (protein precipitation) for analysis.
-
Bioanalysis: Peptide concentrations in plasma are quantified using a validated LC-MS/MS method.
-
PK Analysis: The plasma concentration-time data is used to calculate key parameters:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Clearance (CL) and Half-life (T½)
-
Absolute Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Expected Outcome: The Peptide-D-Nle group is expected to show a significantly higher AUC, a longer half-life, and a dramatically increased oral bioavailability (F%) compared to the native Peptide-L, confirming the benefits of the D-Norleucine substitution in a living system.
Conclusion
The strategic incorporation of D-Norleucine is a robust and field-proven method for enhancing the drug-like properties of therapeutic peptides. By providing a steric shield against proteolytic enzymes and mitigating oxidative degradation, this single amino acid substitution can profoundly improve metabolic stability. This enhancement directly translates to a longer in-vivo half-life and a greater potential for improved bioavailability. The protocols outlined in this guide provide a comprehensive framework for synthesizing, testing, and validating the positive impact of D-Norleucine, empowering researchers to develop more stable, effective, and convenient peptide-based medicines.
References
- Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. (n.d.). PubMed.
- Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
- Should My Peptides Have D-Amino Acids?. (2024). LifeTein.
- Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides. (n.d.). Benchchem.
- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024).
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.).
- D-Norleucine | 327-56-0. (2025). ChemicalBook.
- Analyzing Peptide Stability: Key Factors and Testing Methods. (n.d.).
- D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central.
- D-Amino Acid-Containing Peptide Synthesis. (n.d.).
- D-Norleucine. (n.d.). Chem-Impex.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). PLOS.
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). bioRxiv.
- Methods to improve the metabolic stability of peptides. (2023).
- Proteolytic degradation of peptide products in the blood is considered a critical problem for clinical use. (n.d.).
- Proteolysis. (n.d.). Wikipedia.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (n.d.). Taylor & Francis Online.
- Peptide Design: Principles & Methods. (n.d.). Thermo Fisher Scientific - US.
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (2018). Bentham Science Publishers.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). PMC - PubMed Central.
- Correlation of in vitro and in vivo models for the absorption of peptide drugs. (2025).
- D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025). bioRxiv.
- D-(-)-Norleucine ((R)-2-Aminohexanoic acid). (n.d.). MedChemExpress.
- D-amino acid peptides to resist common proteases. (2012). LifeTein.
- Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. (2019). PubMed.
- Norleucine, D-(-)- | C6H13NO2 | CID 456468. (n.d.). PubChem - NIH.
- Solid Phase Peptide Synthesis. (n.d.).
- Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog.
- D-Norleucine methyl ester hydrochloride. (n.d.). Chem-Impex.
- Peptide synthesis. (n.d.). Wikipedia.
- Designing Peptides. (n.d.). Sigma-Aldrich.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
- Peptides as Therapeutic Tools for Obesity: A System
- Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. (1987). PubMed.
- Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. (n.d.). PMC.
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- 30. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of D-Norleucine-Containing Peptides
Introduction: The Strategic Incorporation of D-Norleucine in Peptide Therapeutics
In the landscape of peptide-based drug discovery, the pursuit of enhanced metabolic stability and improved pharmacokinetic profiles is paramount. Non-proteinogenic amino acids, such as D-Norleucine (D-Nle), are powerful tools in this endeavor. D-Norleucine, an isomer of leucine, is frequently utilized as an isosteric replacement for methionine.[1][2] The rationale for this substitution is compelling: the linear, unbranched side chain of norleucine mimics the size and hydrophobicity of methionine's side chain but lacks the readily oxidizable sulfur atom.[1][3] This substitution can prevent the formation of methionine sulfoxide, thereby increasing the chemical stability and shelf-life of the peptide therapeutic without significantly altering its biological activity.[1][3]
Furthermore, the incorporation of a D-amino acid inherently confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[4] This strategic placement of D-Norleucine can dramatically extend the in-vivo half-life of a peptide, a critical attribute for therapeutic efficacy.[4]
This document provides a comprehensive guide to the protecting group strategies essential for the successful solid-phase peptide synthesis (SPPS) of D-Norleucine-containing peptides. As D-Norleucine possesses a chemically inert n-butyl side chain, the primary focus of our protection strategy is on the α-amino (N-terminal) and α-carboxyl (C-terminal) groups.[1] We will delve into the mechanistic basis for choosing between the two most prevalent orthogonal protection schemes, Boc/Bn and Fmoc/tBu, and provide detailed, field-proven protocols for their implementation.
PART 1: N-Terminal Protection Strategies for D-Norleucine
The temporary protection of the α-amino group is a cornerstone of peptide synthesis, preventing uncontrolled polymerization and ensuring sequential, residue-by-residue assembly of the peptide chain.[5][6] The choice of the N-terminal protecting group dictates the overall synthetic strategy, particularly the conditions required for its removal at each cycle of the synthesis. The two most widely adopted strategies are based on the tert-Butyloxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
The Boc Strategy: Acid-Labile Protection
The Boc group is a classic protecting group that is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[4][7] This strategy is robust and particularly well-suited for synthesizing hydrophobic or difficult sequences due to the generally higher solubility of Boc-protected peptides.[6]
Causality of Experimental Choice: The selection of Boc chemistry often hinges on the desired final cleavage conditions and the sensitivity of other functional groups in the peptide sequence to base. The repetitive use of strong acid for deprotection requires that any side-chain protecting groups (not applicable to D-Norleucine but relevant for other residues in the peptide) and the resin linker are stable to these conditions, being cleaved only by a stronger acid like hydrofluoric acid (HF) in the final step.
Diagram: Boc Protection Workflow
Caption: Workflow for N-terminal Boc protection of D-Norleucine and its use in SPPS.
Protocol 1: Synthesis of Boc-D-Norleucine
-
Materials: D-Norleucine, Di-tert-butyl dicarbonate (Boc Anhydride, (Boc)₂O), Dioxane, Water, Triethylamine (TEA).
-
Procedure:
-
Dissolve D-Norleucine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[8]
-
With stirring at room temperature, add Boc Anhydride (1.1 equivalents).[8]
-
Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC). The mixture should become homogeneous.[8]
-
Dilute the reaction mixture with water and extract twice with ethyl acetate to remove the 2-hydroxy-2-methylpropanoic acid oxime byproduct.[8]
-
Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-D-Norleucine, typically as a white solid or oil. The product can be solidified by conversion to its dicyclohexylamine (DCHA) salt if it is an oil.[8]
-
The Fmoc Strategy: Base-Labile Protection
The Fmoc group is the cornerstone of modern orthogonal peptide synthesis. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][9]
Causality of Experimental Choice: The Fmoc strategy is favored for the synthesis of peptides containing acid-sensitive modifications (e.g., glycosylation, phosphorylation) and for its overall milder deprotection conditions.[6] The final cleavage from the resin and removal of side-chain protecting groups (e.g., tert-butyl, trityl) is accomplished with a single strong acid treatment (e.g., TFA), making the workflow highly efficient.[1]
Diagram: Fmoc Protection Workflow
Caption: Workflow for N-terminal Fmoc protection of D-Norleucine and its use in SPPS.
Protocol 2: Synthesis of Fmoc-D-Norleucine
-
Materials: D-Norleucine, 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate (NaHCO₃), Acetone, Water.
-
Procedure:
-
Dissolve D-Norleucine (1 equivalent) in a 10% aqueous solution of NaHCO₃.
-
In a separate flask, dissolve Fmoc-OSu (1 equivalent) in acetone.
-
Add the Fmoc-OSu solution dropwise to the stirring D-Norleucine solution at room temperature.
-
Stir the reaction mixture for 4-8 hours or overnight.
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2 with 1M HCl. A white precipitate of Fmoc-D-Norleucine will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
PART 2: C-Terminal Protection Strategies for D-Norleucine
For solution-phase synthesis or the preparation of peptide fragments, the C-terminal carboxyl group must be protected, typically as an ester, to prevent its participation in coupling reactions. In SPPS, the C-terminus is anchored to the solid support via an ester or amide linkage, which serves as the protecting group until the final cleavage step.
Benzyl Ester (Bn) Protection
Benzyl esters are a common choice for C-terminal protection, particularly within a Boc-based strategy. They are stable to the acidic conditions used for Boc deprotection but can be cleaved by strong acids like HF or HBr/AcOH, or via catalytic hydrogenation (H₂/Pd).
Protocol 3: Synthesis of D-Norleucine Benzyl Ester
-
Materials: D-Norleucine, Benzyl alcohol, p-Toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure:
-
Suspend D-Norleucine (1 equivalent) and p-TsOH (1.2 equivalents) in a mixture of benzyl alcohol and toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the product, D-Norleucine benzyl ester p-toluenesulfonate salt, by adding cold diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
PART 3: Orthogonal Synthesis in Practice: A D-Norleucine Dipeptide Example
The principle of orthogonality ensures that one protecting group can be removed without affecting another, allowing for precise, directed synthesis.[6] The Fmoc/tBu strategy is a prime example of an orthogonal system.
Protocol 4: Solid-Phase Synthesis of a Generic Dipeptide (e.g., Ala-D-Nle-NH₂) using Fmoc Chemistry
-
Materials: Rink Amide resin, Fmoc-D-Norleucine, Fmoc-L-Alanine, HCTU (or a similar coupling reagent), N,N-Diisopropylethylamine (DIEA), 20% Piperidine in DMF, Dichloromethane (DCM), DMF, Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading (Fmoc-D-Norleucine):
-
Remove the Fmoc group from the Rink Amide resin by treating with 20% piperidine in DMF (2 x 10 min).[10] Wash thoroughly with DMF and DCM.
-
Dissolve Fmoc-D-Norleucine (3 eq), HCTU (3 eq), and DIEA (6 eq) in DMF.
-
Add the activation solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from D-Norleucine.[9][10] Wash thoroughly with DMF and DCM.
-
Second Amino Acid Coupling (Fmoc-L-Alanine):
-
Dissolve Fmoc-L-Alanine (3 eq), HCTU (3 eq), and DIEA (6 eq) in DMF.
-
Add this solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from Alanine with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) for 2-3 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Collect the peptide by centrifugation and purify by RP-HPLC.
-
-
Data Summary: Protecting Group Compatibility
| Protecting Group | Type | Introduction Reagent | Cleavage Condition | Orthogonal To |
| Boc | N-terminal | (Boc)₂O | Mild Acid (e.g., TFA) | Fmoc, Bn (H₂/Pd) |
| Fmoc | N-terminal | Fmoc-OSu | Mild Base (e.g., Piperidine) | Boc, tBu, Bn |
| Benzyl (Bn) | C-terminal | Benzyl Alcohol, p-TsOH | H₂/Pd or Strong Acid (HF) | Fmoc, tBu |
| tert-Butyl (tBu) | Side Chain | Isobutylene | Strong Acid (e.g., TFA) | Fmoc, Bn (H₂/Pd) |
Conclusion and Expert Recommendations
The synthesis of D-Norleucine-containing peptides is straightforward due to the non-reactive nature of its side chain. The choice between Boc and Fmoc strategies should be guided by the overall synthetic plan, the presence of other sensitive residues, and the desired scale of synthesis.
-
For routine synthesis and peptides with acid-sensitive moieties, the Fmoc/tBu strategy is highly recommended for its mild deprotection cycles and orthogonal design.
-
The Boc/Bn strategy remains a powerful option, especially for complex, hydrophobic sequences where solubility during synthesis can be a challenge.
Careful execution of the protection, deprotection, and coupling protocols outlined in this guide will enable researchers to reliably synthesize high-quality D-Norleucine-containing peptides, paving the way for the development of more stable and effective peptide-based therapeutics.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved from [Link]
-
Barth, M., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog. Retrieved from [Link]
- Method for synthesizing L-2-methyl norleucine. (2020). Google Patents.
-
Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
Pícha, J., et al. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino Acids, 39(5), 1265-80. Retrieved from [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). AAPPTec. Retrieved from [Link]
Sources
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- 2. lifetein.com [lifetein.com]
- 3. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Navigating the Challenges of D-Norleucine Incorporation in SPPS: A Technical Support Guide
Welcome to our dedicated technical support center for overcoming the synthetic hurdles associated with D-Norleucine in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the poor coupling efficiency of this sterically hindered amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles, to empower you to optimize your peptide synthesis workflows.
Understanding the Core Challenge: Steric Hindrance
D-Norleucine, with its linear four-carbon side chain, presents a moderate yet significant steric barrier to the incoming N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can slow down the kinetics of the amide bond formation, leading to incomplete coupling reactions. The consequences of incomplete coupling are the accumulation of deletion sequences (peptides lacking the intended D-Norleucine residue), which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose the potential causes of poor D-Norleucine coupling and provides actionable solutions.
Q1: My Kaiser test is positive (blue/purple beads) after the D-Norleucine coupling step. What is my immediate course of action?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[1][2] Do not proceed to the next deprotection step. The most effective immediate action is to perform a second coupling reaction, also known as a "double coupling."[3]
Workflow for Addressing a Positive Kaiser Test
Caption: Immediate workflow for a positive Kaiser test result.
Q2: I consistently experience low coupling efficiency with D-Norleucine, even after double coupling. What underlying issues should I investigate?
Persistent low coupling efficiency points to a need for optimizing the fundamental reaction conditions. Several factors could be at play:
-
Sub-optimal Coupling Reagent: The choice of coupling reagent is critical for overcoming steric hindrance. Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive.
-
Inadequate Reaction Time or Temperature: The reaction may not have enough time or energy to go to completion.
-
Poor Solvent Choice: The solvent must effectively solvate the growing peptide chain and the resin to ensure accessibility of the reactive sites.
Frequently Asked Questions (FAQs)
Q1: Why is D-Norleucine considered a 'difficult' amino acid in SPPS?
The primary difficulty arises from the steric hindrance presented by its n-butyl side chain. While not as bulky as some other amino acids like valine or isoleucine, the side chain can still physically obstruct the approach of the activated carboxyl group of the incoming D-Norleucine to the N-terminal amine of the peptide-resin, thereby slowing down the reaction rate and leading to incomplete coupling.
Q2: Can I use standard coupling reagents like HBTU for D-Norleucine?
While HBTU can be used, more potent coupling reagents are often recommended for sterically hindered amino acids to ensure higher coupling efficiency.[4][5] Reagents like HATU and HCTU form more reactive active esters, which can significantly improve the outcome of the coupling reaction.[2][3] In comparative studies, HATU and HCTU have demonstrated superior performance over HBTU for challenging sequences.[3]
Q3: Is microwave-assisted SPPS a good option for peptides containing D-Norleucine?
Absolutely. Microwave energy can significantly accelerate the coupling and deprotection steps in SPPS.[6] This rapid and uniform heating provides the necessary energy to overcome the activation barrier of sterically hindered couplings, often leading to higher purity and yield in a much shorter timeframe. It is a highly effective strategy for sequences containing difficult-to-couple residues.
Q4: How does the choice of solvent impact the coupling of D-Norleucine?
The solvent plays a crucial role in solvating the resin and the growing peptide chain.[7][8][9] For hydrophobic amino acids like D-Norleucine, good solvation is essential to prevent peptide aggregation on the resin, which can block reactive sites. While DMF is a common choice, N-methylpyrrolidone (NMP) is often considered superior due to its greater solvating power, which can lead to improved coupling yields.[8][9] For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial.[7]
Q5: What should I do if my Kaiser test is negative, but I still suspect incomplete coupling?
A negative Kaiser test is generally a reliable indicator of complete coupling for primary amines. However, in cases of severe peptide aggregation, the ninhydrin reagent may not be able to access the unreacted amines, leading to a false negative result. If you are working with a sequence known to be prone to aggregation, or if you observe resin shrinking (a sign of aggregation), it is prudent to consider a precautionary double coupling or extending the reaction time even with a negative Kaiser test.
Experimental Protocols
Protocol 1: Double Coupling of D-Norleucine
This protocol should be initiated immediately following a positive Kaiser test after the first coupling attempt.
-
Wash: Wash the resin thoroughly with DMF (3 x 1-minute washes) to remove any byproducts from the first coupling.
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated Fmoc-D-Norleucine using your chosen coupling reagent and base (e.g., HATU/DIPEA). Use the same equivalents as in the first coupling.
-
Second Coupling: Add the freshly activated amino acid solution to the resin.
-
React: Allow the coupling reaction to proceed for the same duration as the first coupling (e.g., 1-2 hours).
-
Wash: Wash the resin thoroughly with DMF (3 x 1-minute washes).
-
Monitor: Perform a Kaiser test to check for completion. If the test is negative (yellow beads and solution), proceed to the next deprotection step. If it remains positive, proceed to the capping protocol.
Workflow for Double Coupling and Capping
Caption: Decision workflow for coupling and capping.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended as a primary strategy for coupling D-Norleucine and other sterically hindered amino acids.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test after deprotection) and the resin is well-swollen in DMF.
-
Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-D-Norleucine (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as DIPEA (6-8 equivalents) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the time can be extended.
-
Wash: Wash the resin thoroughly with DMF (3 x 1-minute washes).
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines.
Protocol 3: Capping of Unreacted Amines
This protocol is a crucial step to prevent the formation of deletion sequences if coupling remains incomplete after a double coupling.
-
Wash: After the final coupling attempt, wash the resin with DMF (3 x 1-minute washes).
-
Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride and a base like pyridine or DIPEA in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine in DMF).[10]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1][10][11]
-
Wash: Wash the resin thoroughly with DMF (3 x 1-minute washes) followed by DCM (3 x 1-minute washes) to remove all capping reagents and byproducts.
-
Confirmation: Perform a Kaiser test. A negative result confirms that all unreacted amines have been successfully capped.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent has a significant impact on the efficiency of coupling sterically hindered amino acids. The following table summarizes the key characteristics of commonly used reagents.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, low racemization with HOBt. | Can be insufficient for very hindered residues; formation of insoluble DCU byproduct with DCC.[12] |
| HBTU/TBTU | Aminium/Uronium | High | Good for standard couplings, fast reaction times. | Can be less effective for highly hindered residues compared to HATU/HCTU. Can cause guanidinylation of the N-terminus if used in excess.[13] |
| HCTU | Aminium/Uronium | Very High | More reactive than HBTU due to the 6-chloro-HOBt moiety, leading to faster and more complete couplings.[3][14] | Can cause guanidinylation if used in excess. |
| HATU | Aminium/Uronium | Very High | Generally considered one of the most effective reagents for hindered couplings due to the formation of a highly reactive OAt-active ester.[2][5] Low racemization.[2] | Can cause guanidinylation of the N-terminus if used in excess.[2][15] More expensive. |
| COMU | Aminium/Uronium | Very High | High reactivity, comparable to HATU. Uses OxymaPure, which is safer than the potentially explosive HOBt/HOAt.[12] | Newer reagent, may be less characterized in some specific applications. |
References
- Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis. Benchchem.
- The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. Benchchem.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.
-
Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Methods and protocols of modern solid phase peptide synthesis.
- Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
HCTU. Wikipedia. [Link]
-
Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
SPPS Capping procedure. AAPPTec. [Link]
- SPPS Tips For Success Handout. Mesa Labs.
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Coupling Reagents. AAPPTec. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
- HCTU and TCTU. New coupling reagents: Development and industrial aspects.
- Technical Support Center: HCTU-Medi
-
SPPS: peptide failure to elongate? ResearchGate. [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]
-
Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? PubMed. [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
SYNTHESIS NOTES. AAPPTec. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. HCTU - Wikipedia [en.wikipedia.org]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing Hydrophobic D-Norleucine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: the aggregation of synthetic peptides containing the hydrophobic, non-canonical D-amino acid, D-Norleucine. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my D-Norleucine-containing peptide aggregating?
Aggregation of peptides, particularly those with hydrophobic residues like D-Norleucine, is a frequent challenge.[1][2][3] This phenomenon is primarily driven by the hydrophobic effect. In aqueous environments, the nonpolar side chains of hydrophobic amino acids, such as the butyl group of Norleucine, are thermodynamically driven to minimize their contact with water.[4] This leads to intermolecular association, where peptide chains cluster together, burying their hydrophobic regions and often forming insoluble aggregates.[4] Peptides with a high content of hydrophobic residues (generally >50%) are particularly prone to aggregation and may be difficult to dissolve in aqueous solutions.[5]
The inclusion of a D-amino acid like D-Norleucine can further influence aggregation behavior. While D-amino acids are often incorporated to enhance peptide stability against enzymatic degradation, they can also alter the peptide's secondary structure.[6][7][8] Depending on its position, a D-amino acid can either disrupt or, in some cases, promote the formation of secondary structures like β-sheets, which are common in aggregated peptides.[6]
Q2: What are the initial signs of peptide aggregation in my experiment?
The most apparent sign of aggregation is the inability to fully dissolve the lyophilized peptide powder. You might observe a cloudy or milky suspension, or even visible precipitates in your solution.[5] Even if the peptide appears to dissolve initially, aggregation can occur over time, especially with changes in temperature, pH, or concentration. In downstream applications, aggregation can manifest as inconsistent assay results, loss of biological activity, or unexpected cytotoxicity.
Q3: Can the position of D-Norleucine in the peptide sequence affect its aggregation propensity?
Absolutely. The location of D-Norleucine is critical. When placed within a sequence of L-amino acids, a D-amino acid can act as a "helix breaker" or disrupt the formation of stable β-sheet structures that often precede aggregation.[6] However, if D-Norleucine is part of a larger hydrophobic cluster, its presence might not be sufficient to prevent aggregation and could even contribute to it by increasing the overall hydrophobicity of that region.[4] Strategic placement, such as flanking a hydrophobic core with charged or polar residues, can significantly improve solubility.[1]
Q4: Are there any computational tools to predict the aggregation potential of my peptide sequence?
Yes, several computational tools can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.[9][10] These algorithms typically analyze factors like hydrophobicity, charge, and the propensity to form secondary structures.[9][10] While not always perfect, these tools can provide valuable insights during the peptide design phase, allowing for sequence optimization to minimize aggregation risk.
In-Depth Troubleshooting Guides
Issue 1: My D-Norleucine peptide won't dissolve in aqueous buffers.
This is the most common problem encountered with hydrophobic peptides.[1][5] Direct reconstitution in aqueous buffers like PBS or Tris is often unsuccessful for peptides with high hydrophobic content.
The peptide's hydrophobic nature, driven by residues like D-Norleucine, prevents effective solvation by polar water molecules. The peptide molecules preferentially interact with each other, leading to aggregation and precipitation.[4]
-
Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the peptide.[5][11]
-
Solvent Selection:
-
Step 2a (For peptides with a net positive charge): First, try dissolving the peptide in sterile, distilled water. If it remains insoluble, add a small amount of a dilute acidic solution, such as 10-30% acetic acid.[11]
-
Step 2b (For peptides with a net negative charge): Attempt to dissolve the peptide in sterile, distilled water. If unsuccessful, add a small volume of a dilute basic solution, like 0.1% ammonium hydroxide.[1]
-
Step 2c (For neutral or highly hydrophobic peptides): These peptides often require an organic co-solvent.[1][5] Start by dissolving the peptide in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[5] Once dissolved, slowly add your aqueous buffer to the peptide-organic solvent mixture while vortexing gently to reach the desired final concentration.[5] Be aware that the peptide may precipitate if the final concentration of the organic solvent is too low.
-
| Peptide Charge | Primary Solvent | Secondary Solvent (if needed) | Tertiary Solvent (if needed) |
| Positive (>0) | Deionized Water | 10-30% Acetic Acid | DMSO |
| Negative (<0) | Deionized Water | 0.1% Ammonium Hydroxide | DMSO |
| Neutral (=0) | Organic Solvent (DMSO, DMF, ACN) | Dilute with aqueous buffer | - |
A summary of recommended solvents based on peptide net charge.[11]
-
Physical Assistance: If the peptide is still not dissolving, gentle warming (to no more than 40°C) or brief sonication can help break up aggregates and facilitate dissolution.[5]
Caption: Decision workflow for peptide solubilization.
Issue 2: My peptide dissolves initially but then precipitates out of solution.
This indicates that while you have overcome the initial energy barrier for dissolution, the solution is not thermodynamically stable.
Changes in solution conditions such as temperature fluctuations, pH shifts, or simply time can favor the aggregated state. The peptide molecules may slowly re-associate, especially at higher concentrations, leading to precipitation. This is a common issue when an organic co-solvent is used and then diluted significantly with an aqueous buffer.
-
Work at Lower Concentrations: If your experimental design allows, working with more dilute peptide solutions can reduce the likelihood of aggregation.
-
Incorporate Solubility-Enhancing Agents:
-
Chaotropic Agents: Agents like guanidinium chloride or urea can disrupt the hydrogen bonding network of water, which can help to solubilize hydrophobic peptides. However, be mindful that these can denature proteins in your assay.
-
Detergents: Non-ionic or zwitterionic detergents (e.g., Triton X-100, CHAPS) can be used at low concentrations to help keep hydrophobic peptides in solution. Compatibility with your downstream application is crucial.
-
-
pH Optimization: The net charge of a peptide is pH-dependent.[10] Experiment with different pH values for your buffer. Moving the pH further away from the peptide's isoelectric point (pI) will increase its net charge and can enhance solubility.[10]
-
Flash Freezing for Storage: For storing peptide solutions, it is recommended to flash freeze aliquots in liquid nitrogen and store them at -80°C.[11] This rapid freezing process minimizes the formation of ice crystals that can promote peptide aggregation. Avoid slow freezing and repeated freeze-thaw cycles.[11]
Caption: Troubleshooting peptide precipitation post-dissolution.
Advanced Strategies for "Difficult" Peptides
For peptides that remain problematic despite the above troubleshooting, more advanced strategies during the synthesis and design phase may be necessary.
-
Pseudoproline Dipeptides: During solid-phase peptide synthesis (SPPS), the incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to on-resin aggregation.[12][13] This results in a more soluble crude peptide that is easier to purify and handle.
-
Backbone Modifications: Introducing N-methylated amino acids or other backbone modifications can similarly prevent the hydrogen bonding required for β-sheet formation.[3]
-
Sequence Modification: If possible, consider modifying the peptide sequence. Replacing a hydrophobic residue with a more polar one or adding charged residues (like Lysine or Arginine for positive charge, and Aspartic acid or Glutamic acid for negative charge) at the N- or C-terminus can significantly improve solubility.[1]
References
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Preprints.org.
-
Decandio, G., et al. (2013). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 13(20), 2617-2629. Retrieved from [Link]
- ProImmune. (n.d.). WORKING WITH PEPTIDES.
-
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
Di Fenza, A., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(14), 5393. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
-
Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824-15829. Retrieved from [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Journal, 344(Pt 3), 649–653. Retrieved from [Link]
-
Ayoub, A. W., & Pillai, G. G. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7003. Retrieved from [Link]
-
Kundu, J., et al. (2021). Challenges in delivering therapeutic peptides and proteins: a silk-based solution. Journal of Controlled Release, 330, 1199-1211. Retrieved from [Link]
-
Edwards, I. A., et al. (2021). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. Frontiers in Chemistry, 9, 707693. Retrieved from [Link]
-
Tsolis, A. C., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. Retrieved from [Link]
-
Brezgin, S., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. The Journal of Physical Chemistry B, 126(22), 4065-4075. Retrieved from [Link]
-
Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7475. Retrieved from [Link]
-
Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 24(12), 10323. Retrieved from [Link]
-
Granvogl, B., et al. (2007). Physicochemical properties of the detected and non-detected peptides. The segment with the highest average hydrophobicity. ResearchGate. Retrieved from [Link]
-
Tsolis, A. C., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. Retrieved from [Link]
-
Hartrampf, N., et al. (2023). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. Retrieved from [Link]
Sources
- 1. proimmune.com [proimmune.com]
- 2. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Side reactions associated with D-Norleucine during TFA cleavage.
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers frequently asked questions regarding the behavior of D-Norleucine during trifluoroacetic acid (TFA)-mediated cleavage in solid-phase peptide synthesis (SPPS). While D-Norleucine is generally a robust amino acid, understanding the fundamental chemistry of the cleavage process is critical to preventing unexpected side reactions and ensuring high purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: Is D-Norleucine susceptible to side reactions during standard TFA cleavage?
Generally, no. The side chain of D-Norleucine is a simple n-butyl group, which consists of chemically stable C-C and C-H bonds. Unlike residues with nucleophilic side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr), the linear alkyl chain of Norleucine is not susceptible to electrophilic attack by carbocations under standard TFA cleavage conditions. Its reactivity is comparable to other aliphatic residues like Leucine and Isoleucine.
Q2: Under what conditions could a side reaction involving D-Norleucine occur?
While highly unlikely, a side reaction would theoretically require the presence of exceptionally reactive carbocations that are not adequately quenched by scavengers. Such a scenario would point to a significant issue in the cleavage cocktail formulation rather than an inherent liability of D-Norleucine itself. The primary concern during cleavage is not the modification of robust aliphatic chains, but the protection of electron-rich, nucleophilic residues.[1][2]
Q3: What are the primary sources of reactive carbocations during TFA cleavage?
During the cleavage step, the highly acidic TFA environment serves two main purposes: cleaving the peptide from the resin linker and removing acid-labile side-chain protecting groups.[3] The main sources of reactive carbocations are:
-
Protecting Groups: The cleavage of tert-butyl (tBu) based protecting groups from Asp, Glu, Ser, Thr, Tyr, and the Boc group from Lys or Trp generates tert-butyl cations (+57 Da).[4]
-
Resin Linkers: Acid-labile linkers, such as the Wang or Rink Amide linkers, can generate benzyl-type cations upon cleavage.[5][6]
These cations are potent electrophiles and, if left unchecked, will react with the most nucleophilic sites in your peptide.[2]
Q4: What are scavengers and why are they essential in a cleavage cocktail?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" the reactive carbocations generated during deprotection.[1] By reacting with these carbocations, they prevent them from modifying sensitive amino acid residues in the peptide chain.[2] The choice of scavenger is critical and depends on the specific amino acids present in your peptide sequence.[1][3]
Troubleshooting Guide: Unexpected Side Products
This section addresses the common issue of observing unexpected peaks in analytical data (HPLC, LC-MS) following the cleavage of a D-Norleucine-containing peptide.
Problem: My HPLC/MS analysis shows unexpected peaks after cleaving my D-Norleucine peptide.
When an unexpected peak is observed, the first step is to determine its mass. The mass difference between the unexpected peak and the target peptide provides a crucial clue to the identity of the side reaction.
Step 1: Initial Diagnosis - Check for Sensitive Residues
Before suspecting a modification to D-Norleucine, first examine your peptide sequence for the presence of more susceptible amino acids:
-
Tryptophan (Trp): The indole side chain is highly nucleophilic and prone to alkylation.[5]
-
Methionine (Met): The thioether can be alkylated or oxidized.
-
Cysteine (Cys): The free thiol is highly nucleophilic.
-
Tyrosine (Tyr): The phenol ring can be alkylated.
These residues are the most probable sites of modification.[1][7]
Step 2: Identify the Modification by Mass
Consult the table below to correlate the observed mass addition with a likely source.
| Mass Addition (Da) | Common Name | Source of Carbocation | Likely Target Residues | Prevention Strategy |
| +57 | tert-Butylation | tBu, Boc protecting groups | Trp, Met, Cys, Tyr | Use scavengers like TIS, Water, EDT.[4][5] |
| +89 | Pmc/Pbf fragment | Arg(Pmc), Arg(Pbf) protecting groups | Trp | Use scavengers like Thioanisole, Phenol.[3] |
| +106 | p-Hydroxybenzylation | Wang resin linker | Trp | Use a scavenger-rich cocktail; consider 2-CTC resin for Trp-C-terminal peptides.[5][6] |
| +16 | Oxidation | Air / Oxidizing reagents | Met, Trp, Cys | Degas cleavage cocktail; use reducing scavengers like EDT or DTT.[3] |
Step 3: Root Cause Analysis & Solution
Possible Cause: Inadequate Scavenging. The presence of side products almost always indicates that the scavenger cocktail was not optimized for the peptide sequence.
Solution: Employ a robust, multi-component cleavage cocktail designed to protect a wide range of sensitive residues, even if they are not present in your current sequence. This is a best practice that ensures reproducibility and minimizes troubleshooting.
Visualizing the Chemistry: Cleavage and Scavenging
The diagram below illustrates the central process occurring during TFA cleavage. Acid-labile protecting groups are removed, generating reactive carbocations. Scavengers intercept these cations, preventing them from attacking sensitive residues (Nu) on the peptide chain.
Caption: Mechanism of carbocation formation and scavenger protection.
Recommended Protocols
To minimize the risk of any side reactions, including the theoretical modification of aliphatic residues, it is crucial to use a well-vetted cleavage cocktail and procedure.
Protocol 1: Universal Robust TFA Cleavage
This protocol is recommended for virtually all peptides synthesized via Fmoc chemistry, including those containing D-Norleucine and other sensitive residues. It is based on the well-established "Reagent K".[8][9]
Materials:
-
Peptide-Resin (dried under vacuum)
-
Reagent K Cocktail:
-
82.5% TFA
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
-
-
Cold Diethyl Ether
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared Reagent K cocktail to the resin (e.g., 2 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Peptides with multiple Arginine residues may require longer incubation.[4]
-
Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains your peptide.
-
Precipitation: Add the filtrate dropwise to a 50 mL tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate of the peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant and discard the ether supernatant.
-
Washing: Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual scavengers and TFA.[10]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analytical HPLC for Crude Peptide Analysis
Purpose: To assess the purity of the crude peptide and identify any potential side products.
System:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Detector: UV at 220 nm
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried crude peptide (~1 mg) in 1 mL of Mobile Phase A.
-
Injection: Inject 10-20 µL of the sample.
-
Gradient: Run a linear gradient suitable for your peptide's hydrophobicity. A standard screening gradient is 5% to 65% B over 30 minutes.[10]
-
Analysis: Integrate the peak areas to determine the purity of the crude product. Couple the HPLC to a mass spectrometer (LC-MS) to confirm the mass of the main peak and identify any side products.
Troubleshooting Workflow
If you encounter an issue, follow this logical workflow to diagnose the problem.
Caption: Logical workflow for troubleshooting TFA cleavage issues.
References
-
Ge, Y. et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. Available from: [Link]
-
CDN Isotopes. Cleavage Cocktail Selection. Available from: [Link]
-
Peptide 2.0 Inc. Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]
-
Polypeptide Group. Benzylthiols as scavengers in TFA cleavages of peptide resins. Available from: [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]
-
Giraud, M. et al. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. Available from: [Link]
-
King, D. S. et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available from: [Link]
-
Carter, J. (2020). Response to "what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. Available from: [Link]
-
Basso, A. & de Fatima, A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available from: [Link]
-
SciSpace. A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. (1990). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. (1990) | David S. King | 438 Citations [scispace.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Preparative HPLC Purification of Crude Peptides Containing D-Norleucine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of synthetic crude peptides incorporating the non-proteinogenic amino acid D-Norleucine. The unique physicochemical properties of D-Norleucine—namely its hydrophobicity and D-chiral configuration—present specific challenges and considerations in standard reversed-phase high-performance liquid chromatography (RP-HPLC) workflows.
This document provides in-depth, experience-driven answers to frequently asked questions and a systematic troubleshooting guide to address common issues encountered during preparative scale purification. Our objective is to equip you with the scientific rationale and practical protocols necessary to optimize purity, yield, and throughput.
Frequently Asked Questions (FAQs)
Q1: How does the presence of D-Norleucine affect peptide retention in RP-HPLC compared to its L-isomer or other natural amino acids like Leucine?
The incorporation of D-Norleucine influences retention in two primary ways:
-
Hydrophobicity: Norleucine is an isomer of leucine and exhibits similar hydrophobicity. Therefore, its presence generally increases the peptide's retention on a reversed-phase column compared to more polar amino acids. The primary separation mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the stationary phase[1].
-
Stereochemistry (D-Configuration): The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can disrupt secondary structures like α-helices[2]. An ordered α-helical structure can shield some hydrophobic residues from interacting with the stationary phase. By disrupting this structure, the D-amino acid can expose more of the peptide's hydrophobic core, often leading to an increase in retention time compared to the all-L-amino acid counterpart. However, this effect is sequence-dependent and not always predictable.
Q2: What is the recommended starting point for column and solvent selection for a D-Norleucine containing peptide of unknown properties?
A systematic approach beginning with analytical scale screening is crucial for efficient method development[3].
-
Column Selection:
-
Stationary Phase: For most peptides under 5,000 Da, a C18 stationary phase is the standard starting point due to its high hydrophobicity and resolving power[4]. For larger or exceptionally hydrophobic peptides, a C8 or C4 phase may be more suitable to avoid excessive retention[4].
-
Pore Size: A wide-pore (300 Å) silica is essential for peptides and proteins. This larger pore size allows the bulky peptide molecules to access the bonded phase within the pores, which is critical for achieving good retention and peak shape[5].
-
Particle Size: For initial method development, a 5 µm particle size is a good compromise between efficiency and backpressure. For preparative work, scaling to a 10 µm particle size is common to reduce pressure and allow for higher flow rates.
-
-
Mobile Phase Selection:
-
Solvents: HPLC-grade water (Solvent A) and acetonitrile (ACN, Solvent B) are the most common choices. ACN is preferred over other organic modifiers due to its low viscosity, which results in lower backpressure[6].
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in both Solvent A and B is the industry standard. TFA serves two key functions: it acts as an ion-pairing agent for basic residues (like Lysine, Arginine) to improve peak shape and suppresses the ionization of acidic residues, leading to more consistent retention[6][7]. It also acidifies the mobile phase (to ~pH 2), protonating residual silanol groups on the stationary phase and minimizing undesirable secondary interactions that cause peak tailing[8].
-
Q3: My crude D-Norleucine peptide has poor solubility in the initial, highly aqueous mobile phase. How can I load it onto the preparative column without it precipitating?
This is a common challenge, especially for hydrophobic peptides[9]. Direct injection of a sample dissolved in a strong organic solvent can lead to severe peak distortion and poor separation. Here are several field-proven strategies:
-
Minimal Strong Solvent: Dissolve the crude peptide in the minimum possible volume of a strong, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). Then, dilute this concentrated solution with your initial mobile phase (e.g., 95% Water/5% ACN/0.1% TFA) to the largest volume your injection loop can handle. The goal is to keep the overall organic concentration of the injection plug as low as possible[9].
-
Alternative Organic Modifiers: For extremely hydrophobic peptides, consider using n-propanol or isopropanol as the organic modifier in your mobile phase instead of ACN. These alcohols are stronger solvents and can improve the solubility of hydrophobic compounds[10][11].
-
On-Column Concentration: Inject the sample dissolved in a solvent that is weaker than the initial mobile phase. A critical step in preparative gradients is to include an initial isocratic hold at a low organic percentage (e.g., 5-10% ACN) for several column volumes. This allows the peptide to "focus" or concentrate at the head of the column into a tight band, even if injected in a larger volume, before the gradient starts.
Troubleshooting Guide
Problem 1: Poor Peak Resolution / Co-eluting Impurities
Poor resolution is when the main product peak is not baseline-separated from impurities. This compromises both purity and yield.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Gradient is too steep. | Decrease the gradient slope around the elution point of your target peptide. For example, if your peptide elutes at 40% ACN in a 5-80% gradient over 30 min, try a focused gradient of 35-45% ACN over 30 min or longer. | A shallower gradient increases the separation window between compounds with similar hydrophobicities, providing more time for differential migration and improving resolution (α)[8]. |
| Suboptimal Selectivity. | 1. Change Mobile Phase pH: If using TFA (pH ~2), try a different buffer system like formic acid (~pH 2.7) or ammonium formate at a higher pH (e.g., pH 8).2. Change Organic Modifier: Switch from ACN to methanol or isopropanol.3. Change Column Chemistry: If using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) phase. | Changing the mobile phase pH alters the ionization state of acidic and basic amino acid side chains, which can dramatically change peptide retention and separation selectivity[3]. Different organic modifiers and stationary phases alter the nature of the hydrophobic and electronic interactions, which can also significantly impact selectivity[12][13]. |
| Poor Column Efficiency. | 1. Reduce Flow Rate: Lowering the flow rate can increase column efficiency (N).2. Check for Column Void/Contamination: See "Peak Tailing/Fronting" section.3. Use a Longer Column or Smaller Particle Size: This is more applicable during method development at the analytical scale. | Efficiency is related to the sharpness of the peaks. Slower flow rates allow for better mass transfer between the mobile and stationary phases, reducing band broadening[14]. A damaged or contaminated column will severely degrade efficiency. |
Sources
- 1. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. nestgrp.com [nestgrp.com]
- 11. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Identifying and minimizing deletion sequences in D-Norleucine peptide synthesis.
A Guide to Identifying and Minimizing Deletion Sequences
Welcome to the Technical Support Center for advanced peptide synthesis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals working with D-Norleucine-containing peptides. Our focus is on a critical purity issue: the formation of deletion sequences during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts underlying the challenges associated with D-Norleucine peptide synthesis.
Q1: What are deletion sequences and why are they a concern?
Deletion sequences are peptide impurities where one or more amino acid residues are missing from the target sequence.[1] They arise from the failure of a coupling or deprotection step during synthesis. Because they often share similar physicochemical properties (e.g., size, hydrophobicity) with the target full-length peptide, they can be particularly difficult to separate during purification.[2] The presence of deletion sequences can dramatically alter the biological activity, receptor binding affinity, and immunogenicity of the final peptide, leading to unreliable experimental data and potential safety issues in therapeutic applications.[2]
Q2: Why can D-Norleucine be challenging to incorporate, leading to deletion sequences?
The primary challenge with D-Norleucine, and D-amino acids in general, stems from its stereochemistry. While D-Norleucine's linear side chain is not as bulky as that of valine or isoleucine, its D-configuration presents a different spatial arrangement to the incoming activated amino acid compared to the more common L-amino acids. This can lead to steric clashes that hinder the coupling reaction.[1] Recent studies indicate that the coupling efficiency for D-amino acids in standard Fmoc-SPPS can decrease by 15-20% compared to their L-counterparts, increasing the risk of incomplete reactions and subsequent deletion sequences.[1]
Q3: What are the primary chemical causes of deletion sequence formation during SPPS?
Deletion sequences are the result of two main types of reaction failures during an SPPS cycle:
-
Incomplete Coupling: The N-terminus of the resin-bound peptide chain fails to react completely with the incoming activated amino acid. The unreacted N-terminus is then free to react in the subsequent cycle, leading to a peptide missing one residue. This is a major concern for sterically hindered residues like D-amino acids.[2]
-
Incomplete Deprotection: The temporary protecting group on the N-terminus of the growing peptide chain (e.g., Fmoc) is not fully removed. This "caps" the chain, preventing it from reacting in the current coupling step. If the protecting group is removed in a later cycle, the chain can continue to grow, but it will be missing the amino acid from the blocked cycle.[1][3]
These failures are often exacerbated by factors such as peptide chain aggregation on the resin, which physically blocks reaction sites, and poor resin swelling, which limits reagent accessibility.[2][4]
Troubleshooting Guide: Problem & Solution
This section provides direct answers to common problems encountered during the synthesis and analysis of D-Norleucine peptides.
Problem: My analytical HPLC shows a significant peak eluting just before my main product peak.
-
Plausible Cause: This is a classic sign of a deletion sequence. Deletion sequences are typically slightly more polar (less hydrophobic) than the full-length peptide and therefore elute earlier on a reverse-phase column. The mass difference should correspond to the mass of a single amino acid residue.
-
Solution Pathway:
-
Confirm Identity with LC-MS/MS: The most definitive way to identify the impurity is through mass spectrometry.[5] A deletion sequence will have a molecular weight that is lower than the target peptide by the mass of the missing residue. For example, a D-Norleucine deletion would result in a mass difference of approximately 113.16 Da. Tandem MS (MS/MS) can further pinpoint the exact location of the deletion by analyzing the peptide fragmentation pattern.[6]
-
Review Synthesis History: Examine the coupling data for the amino acid immediately following the D-Norleucine residue in your sequence. Was there any indication of a sluggish or difficult coupling at that step (e.g., a weak positive or "false negative" ninhydrin test)? This is the most likely site of the incomplete reaction that led to the deletion of that subsequent residue.
-
Problem: I am consistently observing D-Norleucine deletion despite using a standard HBTU/DIPEA coupling protocol.
-
Plausible Cause: While HBTU is a robust coupling reagent, the steric hindrance presented by the D-amino acid may require more potent activation or longer reaction times to achieve >99% coupling efficiency.[7][8] Furthermore, aggregation of the growing peptide chain might be hindering access to the reactive N-terminus.
-
Solution Pathway:
-
Implement a Double Coupling Strategy: For the D-Norleucine residue and the residue immediately following it, perform the coupling step twice.[9] After the first coupling, wash the resin thoroughly and then repeat the coupling step with a fresh solution of activated amino acid. This significantly increases the probability of driving the reaction to completion.
-
Switch to a More Potent Coupling Reagent: For particularly difficult couplings, consider using a uronium/aminium-based reagent with superior activation properties, such as HATU or COMU.[10] These reagents form highly reactive intermediates that can overcome moderate steric hindrance more effectively than HBTU.
-
Increase Reagent Concentration and Time: Increasing the concentration of the amino acid and coupling reagents from a standard 0.2 M to 0.5 M can accelerate the reaction kinetics.[7] Extending the coupling time from 1-2 hours to 4 hours or even overnight for the D-Norleucine step can also improve yields.
-
Problem: My crude peptide purity is low, with many small deletion peaks observed in the HPLC/MS.
-
Plausible Cause: This suggests a systemic issue rather than a problem with a single residue. Potential causes include poor resin swelling, peptide aggregation, or consistently inefficient deprotection steps throughout the synthesis.
-
Solution Pathway:
-
Optimize Resin and Solvents: Ensure you are using a high-quality resin appropriate for your peptide length. The resin must be allowed to swell completely in the synthesis solvent (e.g., DMF) before the first amino acid is coupled to ensure all reactive sites are accessible.[2] Always use fresh, high-purity solvents.
-
Perform Capping: After the coupling step for D-Norleucine (and any other difficult residues), cap any unreacted N-termini using a solution of acetic anhydride and DIPEA. This permanently blocks the unreacted chains from participating in subsequent steps, preventing the formation of deletion sequences.[11] The resulting N-acetylated, truncated peptides are chemically distinct and typically much easier to separate from the target product during HPLC purification.
-
Monitor Deprotection: Ensure the Fmoc deprotection step is complete. This can be monitored by taking a small aliquot of the piperidine solution after deprotection and measuring its UV absorbance to quantify the released Fmoc-piperidine adduct. Incomplete deprotection will directly lead to deletion sequences.[11] If deprotection is sluggish, extend the reaction time or use a stronger base solution like DBU in DMF.[12]
-
Key Experimental Protocols
Protocol 1: Analytical RP-HPLC for Deletion Sequence Identification
This protocol outlines a standard method for analyzing the purity of a crude D-Norleucine peptide and identifying potential deletion sequences.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Peptide sample dissolved in Mobile Phase A or a suitable solvent like DMSO/water
Procedure:
-
Sample Preparation: Dissolve the crude peptide to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the peptide sample.
-
Gradient Elution: Run a linear gradient to separate the peptide and impurities. A typical gradient is:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
Return to 5% Mobile Phase B over 1 minute and re-equilibrate.
-
-
Detection: Monitor the elution profile at 210-220 nm, the absorbance wavelength for the peptide backbone.[3]
-
Analysis: The main peak corresponds to the full-length product. Deletion sequence impurities will typically appear as smaller, earlier-eluting peaks. Integrate the peak areas to determine the relative purity. Collect fractions for subsequent MS analysis if needed.
Protocol 2: Optimized Coupling Cycle for D-Norleucine Incorporation
This protocol details an enhanced coupling procedure designed to minimize the formation of deletion sequences when incorporating D-Norleucine or other sterically challenging amino acids.
Reagents:
-
Fmoc-D-Norleucine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: High-purity N,N-Dimethylformamide (DMF)
-
Capping Solution: 5% Acetic Anhydride, 5% DIPEA in DMF (v/v)
Procedure:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve 4 equivalents of Fmoc-D-Norleucine and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
First Coupling:
-
Add the activated Fmoc-D-Norleucine solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling (Optional but Recommended):
-
Prepare a fresh solution of activated Fmoc-D-Norleucine as described in Step 2.
-
Add this solution to the resin and agitate for another 2 hours.
-
-
Wash: Drain and wash the resin thoroughly with DMF (3-5 times).
-
Capping Step:
-
Add the Capping Solution to the resin.
-
Agitate for 20 minutes. This will acetylate any N-termini that failed to couple.
-
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF, followed by DCM, to prepare for the next deprotection cycle.
Visualizing the Workflow and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the troubleshooting workflow and the chemical mechanism leading to deletion sequences.
Caption: Workflow for troubleshooting D-Norleucine deletion sequences.
Caption: Mechanism of deletion sequence formation via incomplete coupling.
References
-
Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]
-
Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Available at: [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]
-
Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Dedkova, L. M., et al. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. Available at: [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Patel, A. (2022). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. The DAN Lab. Available at: [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Mtoz Biolabs. Available at: [Link]
-
Lättig, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. Available at: [Link]
-
EMBL. (n.d.). Protocols used for LC-MS analysis. EMBL. Available at: [Link]
-
Yu, Y., et al. (2022). A General LC-MS-Based Method for Direct and de novo Sequencing of RNA Mixtures with Different Nucleotide Modifications. National Institutes of Health. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
Sources
- 1. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. bachem.com [bachem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. peptide.com [peptide.com]
- 6. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 10. bachem.com [bachem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Dealing with steric hindrance during the coupling of N-methylated D-Norleucine.
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the unique challenges posed by sterically hindered residues. This guide provides in-depth troubleshooting advice and optimized protocols for the successful coupling of N-methylated D-Norleucine, a common bottleneck in solid-phase peptide synthesis (SPPS).
The core issue with coupling N-methylated amino acids like D-Norleucine arises from steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid's carboxyl group, leading to slower reaction kinetics and incomplete couplings compared to standard primary amines.[2][3] This problem is especially pronounced when coupling two consecutive N-methylated residues.[1][2] This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My coupling reaction seems incomplete. What are the first signs and what should I do immediately?
Answer: Initial indicators of poor coupling efficiency are crucial to catch early. The most common signs include:
-
Positive Qualitative Monitoring Test: Since the N-methylated amine is a secondary amine, the standard Kaiser test is not effective.[2] Instead, a bromophenol blue test should be used. A blue or green color indicates the presence of unreacted free amines on the resin, signaling an incomplete reaction.[3][4] A complete reaction is indicated by a yellow color.[4]
-
Low Final Peptide Yield: After cleavage and purification, the overall yield of your desired peptide is significantly lower than anticipated.[2]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product clearly shows peaks corresponding to peptides missing the N-methylated D-Norleucine residue.[2][3]
-
Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product shows several secondary peaks, which often correspond to deletion sequences and other impurities.[2]
If you observe a positive bromophenol blue test, the most immediate and effective step is to perform a "double coupling." [3][5] This involves re-exposing the resin to a fresh solution of the activated N-methylated D-Norleucine and allowing the reaction to proceed for an additional 1-4 hours to drive the coupling to completion.[3][6]
Question 2: I performed a double coupling, but the reaction is still sluggish. Should I change my coupling reagent?
Answer: Yes, absolutely. The choice of coupling reagent is critical for sterically hindered residues.[6] Standard uronium-based reagents like HBTU and HCTU are often insufficiently reactive to overcome the steric barrier of N-methylated amines.[1][4][5]
For challenging couplings involving N-methylated D-Norleucine, you should switch to more potent reagents. The two main classes are:
-
Specialized Uronium/Aminium Reagents: HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely considered the reagent of choice.[4][7][8] The 7-azabenzotriazole (OAt) active ester it forms is significantly more reactive than the HOBt-based esters generated by HBTU or HCTU. This enhanced reactivity is due to the lower pKa of the HOAt leaving group and anchimeric assistance from the pyridine nitrogen.
-
Phosphonium-Based Reagents: Reagents like PyAOP and PyBOP are also highly effective.[9][10] Phosphonium salts do not carry the risk of guanidinylation of the free N-terminal amine, a potential side reaction with uronium reagents when used in large excess or with slow-activating carboxylic acids.[11][12] PyBroP is another halogenophosphonium salt that is highly efficient for coupling N-methylated amino acids, though it may be too reactive for some standard amino acids.[13][14]
See the data comparison table below for a summary of recommended reagents.
Question 3: I'm observing significant epimerization of my D-Norleucine residue. How can I minimize this?
Answer: Epimerization (racemization at the alpha-carbon) is a significant concern, as the more forceful conditions required for coupling can increase this risk.[5] This is particularly problematic during the pre-activation step of the carboxylic acid with a base.[5]
To suppress epimerization:
-
Use an Additive: The addition of a nucleophilic additive such as HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure® to the coupling reaction is highly effective at minimizing racemization.[5] Many high-potency reagents like HATU already incorporate an HOAt moiety.
-
Control Base Exposure: Minimize the pre-activation time. Activate the Fmoc-N-methyl-D-Norleucine with the coupling reagent and base for only 1-2 minutes before adding the solution to the resin.[6] Prolonged exposure to the base prior to coupling increases the rate of epimerization.[5]
-
Choose the Right Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[5][14]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving incomplete coupling issues with N-methylated D-Norleucine.
Caption: Troubleshooting workflow for incomplete coupling in N-methylated SPPS.
Frequently Asked Questions (FAQs)
Q1: Why can't I use the standard Kaiser (ninhydrin) test to monitor the coupling? The Kaiser test detects primary amines. N-methylated amino acids, once incorporated, leave a secondary amine at the N-terminus of the peptide chain. Ninhydrin does not react with secondary amines to produce the characteristic blue color, making the test ineffective. The bromophenol blue test is a reliable colorimetric alternative for monitoring reactions involving secondary amines.[2][4]
Q2: Are there alternatives to using pre-methylated building blocks? Yes, on-resin N-methylation is a powerful alternative strategy.[2] This approach involves synthesizing the peptide chain with standard D-Norleucine and then selectively methylating its amide nitrogen while the peptide is still attached to the solid support. A common and effective method is a three-step process involving sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and subsequent desulfonylation.[2] This can sometimes be more efficient than incorporating a sterically hindered, pre-methylated building block directly.
Q3: Does the choice of solvent matter for these difficult couplings? Yes, proper solvation of the peptide-resin is critical for any successful coupling, especially difficult ones.[15] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most effective and commonly used solvents.[15][16] They excel at swelling the resin and solvating the growing peptide chain, which ensures that the reactive sites are accessible and reduces peptide aggregation.[15] Inefficient solvation can dramatically lower coupling yields.[15]
Q4: Can microwave energy assist in coupling N-methylated D-Norleucine? Microwave-enhanced SPPS can be highly effective for driving difficult couplings of sterically hindered amino acids to completion quickly and efficiently.[17][18] The application of microwave energy can significantly reduce reaction times and improve yields for challenging residues like N-methylated amino acids.
Data & Reagent Comparison
Choosing the right coupling reagent is paramount. The table below summarizes the performance of common and specialized reagents for the coupling of N-methylated amino acids.
| Coupling Reagent | Reagent Type | Performance for N-Methylated Residues | Key Considerations & Side Reactions |
| HATU | Uronium/Aminium | Highly Effective | Considered the gold standard for difficult couplings.[8] Minimizes racemization.[7] Can cause guanidinylation if pre-activation is too long or excess reagent is used.[12] |
| PyAOP / PyBOP | Phosphonium | Highly Effective | Excellent for hindered couplings, including N-methyl to N-methyl linkages.[9][10] Byproducts are generally less hazardous than those from BOP.[9] No risk of guanidinylation. |
| PyBroP | Phosphonium | Highly Effective | Halogenophosphonium salt with very high reactivity, making it ideal for the most challenging couplings.[13][19] May be too reactive for standard amino acids, risking oxazolone formation and racemization.[14] |
| COMU | Uronium | Effective | A third-generation uronium salt with efficiency comparable to HATU.[14][20] Incorporates OxymaPure internally, making it a safer, non-explosive alternative to benzotriazole-based reagents.[14][20] |
| HCTU / HBTU | Uronium/Aminium | Less Effective | Often result in low yields and incomplete reactions for N-methylated residues due to insufficient reactivity.[1][4][5] HCTU is slightly more reactive than HBTU but generally not potent enough.[21] |
Recommended Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N-methyl-D-Norleucine
This protocol is optimized for the efficient incorporation of Fmoc-N-methyl-D-Norleucine in SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-D-Norleucine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate reaction vessel, dissolve 4 equivalents of Fmoc-N-methyl-D-Norleucine and 3.9 equivalents of HATU in DMF.[2][4]
-
Pre-activation: Add 8 equivalents of DIPEA to the amino acid/HATU solution.[2][4] Agitate the mixture at room temperature for 1-2 minutes. Do not exceed this time to minimize potential racemization.[6]
-
Coupling: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.[4][6] For particularly difficult sequences (e.g., coupling onto another N-methylated residue), the reaction time can be extended.
-
Monitoring and Washing: After the coupling time, take a small resin sample and perform the Bromophenol Blue Test (see Protocol 2) to check for completion.
-
Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel and repeat steps 2-6 (a "double coupling").[3]
-
Final Wash: Once the coupling is complete (yellow test result), drain the solution and wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove any excess reagents and byproducts.
Protocol 2: Bromophenol Blue Monitoring Test
This test is used to qualitatively assess the presence of free secondary amines on the resin.[4]
Materials:
-
Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.[4]
-
Small sample of peptide-resin (post-coupling)
-
Methanol
Procedure:
-
Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash: Place the beads in a small test tube and wash them thoroughly with methanol to remove residual solvents and reagents.
-
Test: Add 1-2 mL of the bromophenol blue test solution to the washed resin beads.
-
Observation: Agitate briefly and observe the color of the beads and the solution.
-
Yellow: Coupling is complete (no free amines).
-
Blue to Green: Coupling is incomplete (free amines are present). Recoupling is required.[4]
-
Mechanism Visualization
The diagram below illustrates the general activation mechanism of an N-methylated amino acid using a uronium/aminium reagent like HATU, which is key to overcoming steric hindrance.
Caption: General mechanism for HATU-mediated peptide bond formation.
References
- Coste, J., Frérot, E., & Jouin, P. (1994).
- BenchChem. (2025).
- Aapptec Peptides. Coupling Reagents. Aapptec.
- BenchChem. (2025). Side reactions associated with N-Methyl-L-norleucine in peptide synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem.
- AAPPTec. (2011). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Coste, J., et al. (1994).
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- BenchChem. (2025). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry. BenchChem.
- BenchChem. (2025).
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products, Peptides and Proteins, and Their Analogs. Chemical Reviews.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BenchChem. (2025).
- AAPPTec. (2005).
- Collins, J., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem.
- Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols.
- Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of the American Chemical Society.
- ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- BenchChem. (2025).
Sources
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- 4. peptide.com [peptide.com]
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- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
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- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. semanticscholar.org [semanticscholar.org]
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- 16. researchgate.net [researchgate.net]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of D-Norleucine Methyl Ester Hydrochloride
In the landscape of pharmaceutical development and peptide synthesis, the stereochemical integrity of chiral building blocks is paramount. D-Norleucine methyl ester hydrochloride, a non-proteinogenic amino acid ester, serves as a crucial component in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its enantiomeric purity directly influences the pharmacological and toxicological profile of the final drug product. Consequently, robust and reliable analytical methods for quantifying the undesired L-enantiomer are a critical aspect of quality control.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound. We will explore a pre-column derivatization technique coupled with normal-phase chromatography and contrast it with a direct separation method using reversed-phase conditions. This comparative analysis, supported by experimental data and procedural rationale, is intended to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the most suitable method for their specific needs.
The Imperative of Chiral Separation
The separation of enantiomers is a critical challenge in pharmaceutical analysis.[2] Different enantiomers of a chiral drug can exhibit widely varying biological activities, with one being therapeutic while the other might be inactive or even toxic.[2] Regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. Therefore, the development of validated, sensitive, and accurate analytical methods is not merely a technical exercise but a fundamental requirement for ensuring drug safety and efficacy.
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the most powerful and widely adopted technique for the separation and quantification of enantiomers.[3] The choice of CSP and chromatographic mode is dictated by the physicochemical properties of the analyte. For amino acid esters like norleucine methyl ester, both direct and indirect approaches are viable, each presenting a unique set of advantages and disadvantages.
Comparative Analysis of HPLC Methodologies
This guide will focus on two primary methodologies for assessing the enantiomeric purity of this compound:
-
Method A: Pre-column Derivatization with Normal-Phase HPLC. This indirect method involves reacting the amino acid ester with a chiral derivatizing agent, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), to form diastereomers, which are then separated on an achiral or, more effectively, a chiral stationary phase.
-
Method B: Direct Separation with Reversed-Phase HPLC. This direct method utilizes a chiral stationary phase that can resolve the enantiomers of the underivatized amino acid ester, simplifying sample preparation and avoiding potential derivatization-related artifacts.
The performance of these two methods is summarized in the table below, providing a high-level comparison of their key characteristics.
| Parameter | Method A: Pre-column Derivatization (Normal-Phase) | Method B: Direct Separation (Reversed-Phase) |
| Principle | Separation of diastereomeric FMOC-derivatives | Direct enantioselective interaction with CSP |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose derivative) | Macrocyclic Glycopeptide-based (e.g., Teicoplanin) |
| Sample Preparation | Derivatization step required | Simple dissolution of the HCl salt |
| Mobile Phase | Non-polar organic solvents (e.g., Hexane/2-Propanol) | Aqueous/Organic mixtures (e.g., Acetonitrile/Water) |
| Analysis Time | Generally longer due to derivatization and re-equilibration | Typically faster overall workflow |
| Sensitivity | Potentially higher due to fluorescent FMOC tag | Dependent on analyte's chromophore |
| Selectivity (α) | High selectivity for FMOC-derivatives | Good selectivity for underivatized amine |
| Method Development | More complex; optimization of derivatization and chromatography | More straightforward; focus on mobile phase and column temp. |
| Potential Issues | Incomplete derivatization, racemization, reagent interference | Limited solubility in mobile phase, matrix effects |
In-Depth Methodologies and Experimental Protocols
Method A: Enantiomeric Purity via FMOC Derivatization and Normal-Phase HPLC
This method leverages the formation of diastereomers to facilitate separation. The primary amine of norleucine methyl ester is reacted with FMOC-Cl. The resulting N-FMOC derivatives are then separated on a polysaccharide-based chiral stationary phase, which provides the necessary stereochemical recognition.
Causality of Experimental Choices:
-
Derivatization: The FMOC group is chosen for its high reactivity with primary amines under mild conditions and its strong UV chromophore and fluorescence properties, which enhance detection sensitivity.[4][5]
-
Chiral Stationary Phase: Amylose-derived CSPs are well-suited for separating N-FMOC derivatized amino acids and their esters.[6] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
-
Mobile Phase: A normal-phase mobile phase, such as hexane and 2-propanol, is used because it is compatible with the amylose-based CSP and provides good solubility for the FMOC-derivatives. The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape by suppressing residual silanol interactions on the silica support.[6]
Experimental Protocol:
-
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Dissolve in 1 mL of a 1:1 mixture of water and acetone.
-
Add 2 mL of a 10% sodium bicarbonate solution.
-
Add 2 mL of a 15 mg/mL solution of FMOC-Cl in acetone, dropwise, while stirring.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Extract the N-FMOC-D-Norleucine methyl ester with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Amylose-based CSP (e.g., Lux Amylose-1 or equivalent), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)
-
Injection Volume: 10 µL
-
Caption: Workflow for Method A: FMOC Derivatization and NP-HPLC.
Method B: Direct Enantiomeric Separation by Reversed-Phase HPLC
This approach offers a more streamlined workflow by eliminating the need for derivatization. The separation is achieved through direct interaction of the enantiomers with a macrocyclic glycopeptide-based chiral stationary phase.
Causality of Experimental Choices:
-
Chiral Stationary Phase: Teicoplanin-based CSPs (e.g., Chirobiotic T) are highly effective for the direct separation of underivatized amino acids and their esters.[7][8] The chiral recognition mechanism is complex, involving multiple potential interactions such as hydrogen bonding, ionic interactions, and inclusion in the macrocyclic "basket". The D-enantiomer is typically more strongly retained on these phases.[7]
-
Mobile Phase: A reversed-phase mobile phase consisting of acetonitrile and water is employed. This solvent system is compatible with the teicoplanin CSP and provides good solubility for the hydrochloride salt of the amino acid ester. The ratio of organic modifier to water is a critical parameter for optimizing retention and resolution.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: Teicoplanin-based CSP (e.g., Chirobiotic T), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Caption: Workflow for Method B: Direct Separation by RP-HPLC.
Method Validation and System Suitability
Regardless of the chosen method, validation is essential to ensure its reliability for quality control purposes.[6] Key validation parameters include:
-
Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.
-
Linearity: A linear relationship between the peak area of the undesired enantiomer and its concentration over a defined range.
-
Accuracy: The closeness of the measured amount of the undesired enantiomer to the true value, often assessed through spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
System suitability tests must be performed before each analysis to ensure the chromatographic system is performing adequately. This typically involves injecting a racemic mixture to verify resolution, retention times, and peak symmetry.
Conclusion and Recommendations
Both the indirect (derivatization) and direct HPLC methods offer viable pathways for determining the enantiomeric purity of this compound.
Method A (Derivatization) is advantageous when high sensitivity is required, due to the fluorescent properties of the FMOC tag. However, the multi-step sample preparation process introduces potential sources of error and increases the overall analysis time.
Method B (Direct Separation) is significantly more efficient due to its simple "dissolve and inject" sample preparation. This reduces the risk of errors associated with a complex derivatization reaction and makes it highly suitable for high-throughput screening and routine quality control. While the inherent UV absorbance of the analyte may be lower than that of the FMOC derivative, modern detectors are typically sensitive enough for impurity quantification at required levels.
For most routine quality control applications, Method B is the recommended approach due to its simplicity, speed, and reduced potential for analytical artifacts. Method A remains a valuable alternative, particularly in research settings or when extremely low levels of the L-enantiomer need to be detected and the inherent sensitivity of the direct method is insufficient.
The final choice of method should be based on a thorough evaluation of the specific laboratory requirements, including sample throughput, required sensitivity, and available instrumentation, all within the framework of a comprehensive method validation study.
References
-
H. J. Lee, J. H. Lee, J. H. Jeong, and W. Lee, "Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases," Bulletin of the Korean Chemical Society, vol. 40, no. 4, pp. 384-391, 2019. [Link]
-
S. Sung, "COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION," MavMatrix, 2018. [Link]
-
Phenomenex, "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases," Technical Note TN-1148, 2022. [Link]
-
Phenomenex, "Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148)," 2022. [Link]
-
SEDERE, "SAMPLE: NOR-LEUCINE HPLC AMINO-ACID Direct Enantiomeric Separation," Application Note #131. [Link]
-
S. H. Jo, H. J. Lee, J. H. Jeong, and W. Lee, "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases," Yakhak Hoeji, vol. 65, no. 3, pp. 176-184, 2021. [Link]
-
I. Chion, R. Pakula, and D. W. Weissmueller, "System Suitability and Validation for Chiral Purity Assays of Drug Substances," LCGC North America, vol. 24, no. 11, 2006. [Link]
-
Phenomenex, "Chiral HPLC Separations,". [Link]
-
A. Berthod, X. Chen, J. P. Kullman, D. W. Armstrong, F. Gasparrini, I. D'Acquarica, C. Villani, and A. Carotti, "Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-based LC Stationary Phases," Analytical Chemistry, vol. 72, no. 8, pp. 1767-1780, 2000. [Link]
-
Daicel Chiral Technologies, "INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-)," 2024. [Link]
-
Daicel Corporation, "CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products,". [Link]
-
A. U. G. Konya, E. H. C. Konya, and B. K. C. Konya, "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography," Journal of Chromatography A, vol. 1667, p. 462886, 2022. [Link]
-
P. Maczko, A. Kurcubic, and A. Peter, "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids," Molecules, vol. 28, no. 18, p. 6696, 2023. [Link]
-
D. S. Hage, "Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column," Chirality, vol. 32, no. 7, pp. 981-989, 2020. [Link]
-
E. Tesarova, Z. Bosakova, and V. Pacakova, "Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor," Molecules, vol. 27, no. 7, p. 2177, 2022. [Link]
Sources
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. phenomenex.com [phenomenex.com]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Verifying D-Norleucine Incorporation in Peptides: A Mass Spectrometry-Centric Approach
In the landscape of peptide-based drug development, the strategic incorporation of non-proteinogenic amino acids, such as D-Norleucine, is a cornerstone for enhancing therapeutic efficacy. The substitution of a canonical L-amino acid with its D-enantiomer can profoundly increase proteolytic stability, modulate receptor binding affinity, and extend the in-vivo half-life of a peptide therapeutic.[1] However, the successful synthesis of these modified peptides necessitates rigorous analytical verification to confirm the precise incorporation and stereochemistry of the D-amino acid. This guide provides an in-depth comparison of analytical methodologies for verifying D-Norleucine incorporation, with a primary focus on mass spectrometry-based techniques, while also exploring alternative approaches to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The Analytical Challenge: Distinguishing Mirror Images
The core challenge in verifying the incorporation of D-Norleucine lies in its stereoisomeric relationship with L-Norleucine. Enantiomers possess identical mass and chemical properties, rendering them indistinguishable by standard mass spectrometry.[2] Therefore, specialized analytical strategies are required to differentiate between these chiral counterparts within a peptide sequence.
Mass Spectrometry: The Gold Standard for Chiral Amino Acid Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the preeminent technique for the qualitative and quantitative analysis of D-amino acids in peptides. The most robust and widely adopted strategies involve an indirect approach, where the peptide is first hydrolyzed to its constituent amino acids, followed by chiral derivatization to create diastereomers that are readily separable by standard chromatography.
Indirect Chiral Analysis using Marfey's Reagent: A Detailed Workflow
One of the most reliable methods for indirect chiral amino acid analysis is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[3][4][5][6][7][8] This chiral derivatizing agent reacts with the primary amine of the amino acids released from the hydrolyzed peptide. The resulting diastereomers exhibit distinct chromatographic retention times on a standard reversed-phase column, allowing for their separation and subsequent identification and quantification by mass spectrometry.[7][9]
Experimental Workflow: D-Norleucine Verification using Marfey's Reagent and LC-MS/MS
Caption: Workflow for D-Norleucine analysis using Marfey's reagent.
Detailed Experimental Protocol:
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the peptide containing D-Norleucine.
-
Place the peptide in a hydrolysis tube and add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried amino acid residue in 100 µL of ultrapure water.
-
-
Derivatization with Marfey's Reagent:
-
To the 100 µL amino acid solution, add 200 µL of 1 M sodium bicarbonate.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 200 µL of 1 M HCl.
-
Evaporate the acetone and dilute the sample with the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for the specific transitions of the derivatized D- and L-Norleucine.
-
Monitor the precursor-to-product ion transitions for both L-Norleucine and D-Norleucine diastereomers.
-
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-Norleucine diastereomers from the extracted ion chromatograms.
-
Calculate the percentage of D-Norleucine incorporation.
-
Causality Behind Experimental Choices:
-
Acid Hydrolysis: The use of strong acid and high temperature is necessary to break all peptide bonds and release the individual amino acids.
-
Marfey's Reagent: The L-alanine amide moiety of Marfey's reagent provides the chiral center that converts the D- and L-amino acid enantiomers into diastereomers with different physical properties, enabling their chromatographic separation.
-
LC-MS/MS: This technique offers high sensitivity and selectivity, allowing for the accurate detection and quantification of the derivatized amino acids even in complex mixtures.[10] The use of MRM enhances specificity by monitoring for a specific precursor-product ion transition.[11]
Alternative and Complementary Analytical Techniques
While LC-MS/MS with chiral derivatization is a powerful and widely used method, other techniques offer unique advantages and can be used for orthogonal verification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another established technique for chiral amino acid analysis.[12] Similar to the indirect LC-MS approach, GC-MS requires hydrolysis of the peptide followed by derivatization of the amino acids to make them volatile.
Experimental Workflow: D-Norleucine Verification using GC-MS
Caption: Workflow for D-Norleucine analysis using GC-MS.
Protocol Overview:
-
Hydrolysis: The peptide is hydrolyzed using the same acid hydrolysis procedure as for the LC-MS method.
-
Derivatization: The amino acids are derivatized to form volatile esters (e.g., by reaction with an alcohol in the presence of an acid catalyst) and then acylated.
-
GC-MS Analysis: The derivatized amino acids are separated on a chiral capillary GC column and detected by a mass spectrometer.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[14][15] The incorporation of a D-amino acid can lead to distinct changes in the peptide's conformation, which can be observed as changes in the chemical shifts and nuclear Overhauser effect (NOE) patterns in the NMR spectrum.[16] While NMR can be used to confirm the presence of a D-amino acid, it is generally less sensitive than mass spectrometry and may require larger amounts of sample.[14][17]
Enzymatic Assays
Enzymatic assays offer a highly specific and sensitive method for the detection of D-amino acids.[2][18] These assays typically utilize a D-amino acid oxidase, an enzyme that specifically catalyzes the oxidative deamination of D-amino acids.[18][19][20][21] The reaction products can be detected spectrophotometrically or fluorometrically. While highly specific, the main limitation of this method is the availability of an enzyme that is active towards the specific D-amino acid of interest, in this case, D-Norleucine.
Comparative Analysis of Methodologies
| Feature | LC-MS/MS with Chiral Derivatization | GC-MS with Chiral Derivatization | NMR Spectroscopy | Enzymatic Assays |
| Principle | Separation of diastereomers | Separation of enantiomers | Conformational analysis | Enzyme specificity |
| Sensitivity | High (picomole to femtomole) | High (picomole) | Moderate (micromole to nanomole) | Very High (picomole to femtomole) |
| Specificity | High | High | Moderate to High | Very High |
| Quantitative | Yes | Yes | Yes (with standards) | Yes |
| Sample Prep | Hydrolysis and derivatization | Hydrolysis and derivatization | Minimal | Minimal |
| Throughput | High | Moderate | Low | High |
| Expertise | Moderate | Moderate | High | Low to Moderate |
| Instrumentation | LC-MS/MS system | GC-MS system | NMR spectrometer | Spectrophotometer/Fluorometer |
Conclusion
The verification of D-Norleucine incorporation in synthetic peptides is a critical step in the development of novel peptide therapeutics. Mass spectrometry-based methods, particularly LC-MS/MS with chiral derivatization using reagents like Marfey's reagent, offer a robust, sensitive, and quantitative solution for this analytical challenge. While alternative techniques such as GC-MS, NMR, and enzymatic assays provide valuable complementary information, the versatility and performance of LC-MS/MS establish it as the primary tool for routine and in-depth characterization of peptides containing D-amino acids. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, throughput, and the available instrumentation and expertise.
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Ayon, N. J., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(12), 2496-2505. Available from: [Link]
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Gundersen, T. E., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 103. Available from: [Link]
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Li, D., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. Available from: [Link]
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Cavallari, E., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(3), 1776-1783. Available from: [Link]
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A Researcher's Guide to Interpreting MS/MS Fragmentation of Peptides Containing D-Norleucine
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Stereoisomers in Proteomics
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy for enhancing stability, potency, and bioavailability.[1][2] Among these, D-amino acids and isomers of proteinogenic residues, such as D-Norleucine, offer unique advantages by conferring resistance to enzymatic degradation. However, their introduction presents a significant analytical challenge: the unambiguous identification and localization of these residues within a peptide sequence.
Norleucine (Nle) is an isomer of the common proteinogenic amino acids Leucine (Leu) and Isoleucine (Ile). Distinguishing these constitutional isomers is already a non-trivial task in mass spectrometry. The challenge is compounded when dealing with stereoisomers, such as D-Norleucine versus its natural L-enantiomer. Standard mass spectrometry techniques, particularly collision-induced dissociation (CID), are often blind to stereochemistry as they separate ions based on their mass-to-charge ratio, which is identical for isomers.[3][4]
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of peptides containing D-Norleucine. We will explore the mechanistic underpinnings of why conventional methods fall short and provide a detailed examination of advanced dissociation techniques that offer a path to confident characterization. This document is intended for researchers and drug development professionals who require robust analytical methods for peptides containing non-standard residues.
Part 1: The Limitations of Conventional CID for Isomer Differentiation
Collision-Induced Dissociation (CID) is the most widely used fragmentation method in proteomics. It involves accelerating precursor ions and colliding them with an inert gas, leading to fragmentation primarily along the peptide backbone.[5][6] This process generates characteristic b- and y-type ions that are used to deduce the peptide sequence.[7][8]
Why CID Fails to Distinguish D-Norleucine
The core limitation of CID in this context is that the fragmentation pathways are primarily dictated by the "mobile proton" model, where a proton moves along the peptide backbone, inducing cleavage at amide bonds.[5][6] The energy landscape for this process is largely insensitive to the stereochemistry of the amino acid side chains.
-
Identical Mass: D-Norleucine and L-Norleucine (and L-Leucine/L-Isoleucine) have the exact same elemental composition and thus the same mass.
-
Energetically Similar Fragmentation: The transition states for the cleavage of peptide bonds adjacent to a D- or L-amino acid are energetically very similar in the gas phase under CID conditions.
-
Result: The resulting MS/MS spectra for peptides containing D-Nle versus L-Nle are typically indistinguishable, showing the same series of b- and y-ions with nearly identical relative abundances. While some studies have explored creating diastereomeric complexes with chiral selectors to induce subtle differences,[9][10] this is not a direct fragmentation-based approach.
The diagram below illustrates the typical CID fragmentation process, which does not inherently provide stereochemical information.
Figure 1: Simplified workflow for Collision-Induced Dissociation (CID).
Part 2: Advanced Dissociation Methods for D-Norleucine Identification
To overcome the limitations of CID, alternative fragmentation techniques that are sensitive to the three-dimensional structure of the peptide are required. Electron-based dissociation methods have emerged as the most powerful tools for this purpose.
Electron Transfer Dissociation (ETD): The Gold Standard
Electron Transfer Dissociation (ETD) is an ion-ion reaction where peptide cations receive an electron from a radical anion reagent.[11][12] This process induces a non-ergodic fragmentation, meaning cleavage occurs rapidly along the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[11]
The key advantage of ETD is that it often preserves labile post-translational modifications and, crucially, can induce side-chain fragmentation that is diagnostic for isomeric amino acids. [13][14]
While ETD itself may not directly distinguish D- vs L-enantiomers, it is highly effective at differentiating constitutional isomers like Norleucine, Leucine, and Isoleucine. This is critical because a common analytical task is to confirm the incorporation of Norleucine instead of the more common Leu/Ile.
-
Leucine/Norleucine vs. Isoleucine: Electron-based methods like ETD and Electron Activated Dissociation (EAD) can induce secondary fragmentation of the amino acid side chains within z-ions, creating diagnostic w-ions .[15]
-
Isoleucine: Produces a characteristic neutral loss of 29 Da (C2H5) from the z-ion.
-
Leucine & Norleucine: Both have a four-carbon side chain and produce a characteristic neutral loss of 43 Da (C3H7) from the z-ion.[15]
-
Therefore, ETD/EAD can confidently distinguish Nle from Ile, but not from Leu based on this primary diagnostic ion.
Figure 2: ETD workflow highlighting diagnostic w-ion formation.
Distinguishing D-Norleucine from L-Norleucine: The Diastereomer Approach
Directly distinguishing enantiomers (D-Nle vs. L-Nle) in an otherwise achiral peptide is extremely difficult even with ETD. However, most peptides are chiral, containing other L-amino acids. The introduction of a single D-amino acid creates a diastereomer . Diastereomers have different physical properties and, critically, can adopt different gas-phase conformations.
This conformational difference can be exploited by:
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape (collision cross-section) as they drift through a gas-filled tube.[16] Diastereomeric peptides containing D-Nle versus L-Nle may have different conformations, leading to different drift times and allowing their separation prior to MS/MS analysis.[17]
-
Liquid Chromatography (LC): The most robust and common approach is to separate the diastereomeric peptides using chiral chromatography or by derivatizing them to be separable on standard reversed-phase columns.[18][19][20] This ensures that only one isomer enters the mass spectrometer at a time.
Part 3: Comparative Data Summary & Experimental Protocols
The choice of analytical method depends on the specific question being asked: Are you confirming the presence of Norleucine over Isoleucine, or are you trying to pinpoint the D-stereoisomer?
| Analytical Goal | Primary Method | Alternative/Complementary | Key Differentiating Feature | Limitations |
| Distinguish Nle/Leu from Ile | Electron Transfer Dissociation (ETD) / Electron Activated Dissociation (EAD) | Charge Transfer Dissociation (CTD)[21] | Formation of diagnostic w-ions (z - 43 Da for Nle/Leu; z - 29 Da for Ile).[15] | Cannot distinguish Nle from Leu. |
| Distinguish D-Nle from L-Nle | LC Separation (Chiral Column or Derivatization) + MS/MS | Ion Mobility Spectrometry (IMS) + MS/MS | Chromatographic retention time or ion mobility drift time. | IMS separation may not be baseline; LC requires method development. |
| Sequence Confirmation | High-Resolution CID | ETD / HCD | Complete b- and y-ion series. | Does not provide isomer information. |
| Localize the Isomeric Residue | MS3 Fragmentation (e.g., on a1-ion) | Full sequence coverage with ETD | Unique fragment ions in the MS3 spectrum.[22][23] | Requires specific precursor fragments and may not always be successful. |
Experimental Protocol 1: Differentiating Nle/Leu from Ile using LC-ETD-MS/MS
This protocol outlines the general steps for confirming the presence of Norleucine in a synthetic peptide.
-
Sample Preparation:
-
Dissolve the synthetic peptide in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 1 pmol/µL.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Orbitrap with ETD capability):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan spectra from m/z 350-1800 at a resolution of 60,000.
-
Data-Dependent MS2:
-
Select the top 5 most intense precursor ions for fragmentation.
-
Use a charge state inclusion list for known peptide charge states (e.g., 2+ to 4+).
-
Fragmentation Method: ETD with supplemental activation (ETcaD) to aid dissociation of charge-reduced precursors.
-
ETD Reaction Time: Set according to instrument recommendations (e.g., 100 ms).
-
MS2 Resolution: 30,000.
-
-
-
Data Analysis:
-
Manually inspect the ETD spectra of the target peptide.
-
Identify the z-ion series.
-
Search for neutral losses of 43.054 Da (C3H7) from z-ions to confirm Nle/Leu or 29.039 Da (C2H5) to identify Ile. The presence of the former and absence of the latter confirms Norleucine or Leucine incorporation.
-
Experimental Protocol 2: Chiral Separation of D/L-Nle Containing Diastereomers
This protocol is designed to separate and identify a peptide synthesized with D-Norleucine from its L-Norleucine counterpart.
-
Sample Preparation:
-
Synthesize both the D-Nle and L-Nle containing peptide standards.
-
Create a 1:1 mixture of the two diastereomeric peptides.
-
Dissolve the mixture and individual standards in a suitable solvent for LC analysis.
-
-
Chiral Liquid Chromatography:
-
Column: A chiral stationary phase (CSP) column, such as a crown ether-based or macrocyclic antibiotic-based column.[20] Method development is crucial.
-
Mobile Phase: Isocratic or gradient elution with a mobile phase optimized for the specific chiral column (e.g., mixtures of acetonitrile, methanol, water, and acidic/basic modifiers).
-
Detection: Monitor the elution profile using UV (214 nm) and connect the LC outlet to the MS source.
-
-
Mass Spectrometry:
-
Use the same MS settings as in Protocol 1, but the primary goal is to confirm the mass of the eluting peaks.
-
Data-dependent MS/MS (using CID or ETD) can be performed on each separated chromatographic peak to confirm the peptide sequence.
-
-
Data Analysis:
-
Confirm that the 1:1 mixture yields two separated peaks with identical mass spectra.
-
Verify the retention times of the separated peaks by injecting the individual D-Nle and L-Nle standards. This allows for the unambiguous assignment of each peak to its respective diastereomer.
-
Conclusion and Recommendations
Interpreting the fragmentation patterns of peptides containing D-Norleucine requires moving beyond standard CID-based proteomics workflows. No single method provides all the answers, and an integrated approach is often necessary.
-
For Isomer Confirmation (Nle vs. Ile): Electron Transfer Dissociation (ETD) is the method of choice. The presence of diagnostic w-ions (z-43) provides compelling evidence for the presence of Norleucine or Leucine.
-
For Stereoisomer Confirmation (D-Nle vs. L-Nle): The most reliable method is chromatographic separation of the diastereomers using a chiral stationary phase, followed by mass spectrometric detection. Ion mobility spectrometry offers a promising, direct gas-phase separation alternative.
By understanding the capabilities and limitations of different fragmentation techniques, researchers can design robust experiments to confidently characterize these structurally complex and therapeutically important molecules. This analytical rigor is paramount to ensuring the quality, efficacy, and safety of next-generation peptide drugs.
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A Senior Application Scientist's Guide to NMR-Based Conformational Analysis of D-Norleucine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate the conformational landscape, enhance proteolytic stability, and ultimately fine-tune biological activity. Among these, D-Norleucine (D-Nle), an isomer of the naturally occurring L-Leucine, presents a unique set of properties that can be harnessed to optimize peptide therapeutics. This guide provides an in-depth, objective comparison of the conformational effects of incorporating D-Norleucine into a peptide backbone versus its L-enantiomer, supported by illustrative experimental data and detailed NMR spectroscopic methodologies. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to conformational analysis.
The Rationale for D-Norleucine Incorporation: A Structural Perspective
The substitution of a canonical L-amino acid with its D-enantiomer introduces a profound stereochemical perturbation in the peptide backbone. This seemingly subtle change can dramatically alter the accessible Ramachandran space for the D-residue and its neighbors, leading to significant changes in local and global conformation. D-amino acids are known to disrupt common secondary structures like right-handed alpha-helices and can act as potent inducers of specific turn conformations, particularly β-turns.[1] This ability to enforce specific structural motifs is a key advantage in rational drug design, allowing for the creation of peptides with more defined and rigid conformations, which can lead to enhanced receptor binding affinity and specificity.
Furthermore, the unnatural D-configuration confers a significant degree of resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid sequences. This increased proteolytic stability translates to a longer in vivo half-life and improved bioavailability, critical parameters for the development of effective peptide-based therapeutics.
Comparative Conformational Analysis: L-Norleucine vs. D-Norleucine Peptides
To illustrate the profound impact of D-Norleucine incorporation, we will consider a comparative analysis of two hypothetical model peptides:
-
Peptide A (L-Nle): Ac-Gly-Ala-L-Nle -Ala-Gly-NH₂
-
Peptide B (D-Nle): Ac-Gly-Ala-D-Nle -Ala-Gly-NH₂
The primary tool for elucidating the solution-state conformation of these peptides is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information on through-bond and through-space atomic interactions, which collectively define the peptide's three-dimensional structure.
Key NMR Observables for Conformational Analysis
-
Chemical Shifts (δ): The resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment.[2] Changes in backbone and side-chain conformation upon substitution of L-Nle with D-Nle will manifest as significant chemical shift perturbations (CSPs) for protons and carbons near the substitution site.
-
³J-Coupling Constants: The through-bond scalar coupling between the amide proton (NH) and the alpha-proton (Hα), denoted as ³J(HN,Hα), is related to the backbone dihedral angle φ through the Karplus equation.[3] This allows for the characterization of local backbone conformation.
-
Nuclear Overhauser Effects (NOEs): The NOE is a through-space effect that provides information about the proximity of protons within approximately 5 Å.[4] Analysis of NOE patterns is crucial for determining the global fold of the peptide. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the primary experiments for this purpose.[5]
Illustrative Experimental Data: A Comparative Overview
The following tables summarize the expected NMR data for our model peptides, highlighting the key differences that inform their conformational preferences.
Table 1: Comparative ¹H Chemical Shifts (δ) in ppm
| Proton | Peptide A (L-Nle) | Peptide B (D-Nle) | Interpretation of Differences |
| Nle Hα | ~ 4.2 | ~ 4.6 | The downfield shift of the D-Nle Hα suggests a significant change in the local electronic environment and the ψ dihedral angle.[6] |
| Ala (next residue) NH | ~ 8.1 | ~ 7.6 | The upfield shift of the neighboring amide proton in Peptide B may indicate its involvement in a different hydrogen-bonding network, possibly within a turn structure. |
| Gly (preceding residue) Hα | ~ 3.9 | ~ 4.1 | Perturbations in the chemical shifts of preceding residues indicate that the conformational changes induced by the D-amino acid are not strictly localized. |
Table 2: Key ³J(HN,Hα) Coupling Constants (in Hz)
| Residue | Peptide A (L-Nle) | Peptide B (D-Nle) | Conformational Implication |
| L/D-Nle | ~ 7-8 | ~ 5-6 | The smaller coupling constant for D-Nle is indicative of a more constrained φ dihedral angle, often associated with a turn conformation. |
| Ala (next residue) | ~ 7 | ~ 8-9 | The larger coupling constant in Peptide B suggests a more extended conformation for the residue following the D-Nle, which is characteristic of the i+1 position in certain β-turns. |
Table 3: Diagnostic NOE Contacts
| NOE Contact | Peptide A (L-Nle) | Peptide B (D-Nle) | Structural Interpretation |
| Nle Hα(i) - Ala NH(i+1) | Strong | Medium | A strong sequential NOE is typical of an extended or helical conformation. The weaker intensity in Peptide B is consistent with a turn structure. |
| Ala NH(i-1) - Nle NH(i) | Medium | Strong | A strong NH-NH NOE is often observed in turn or helical structures where the amide protons are in close proximity. |
| Nle Hα(i) - Ala NH(i+2) | Absent | Present (Weak) | The presence of a medium-range NOE in Peptide B is a strong indicator of a folded or turn-like conformation, bringing non-adjacent residues into proximity. |
Experimental Workflow: From Peptide Synthesis to Structural Elucidation
A robust and reproducible conformational analysis relies on a meticulously executed experimental workflow. The following sections provide detailed, step-by-step methodologies for the key experiments.
Peptide Synthesis and Purification
For a detailed protocol on solid-phase peptide synthesis, please refer to established methodologies.[7] Following synthesis and cleavage from the resin, the crude peptide must be purified to >95% homogeneity, as impurities can significantly complicate NMR spectral analysis.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture, such as water/acetonitrile, and filter to remove any particulates.
-
Gradient Elution: Employ a linear gradient of increasing Mobile Phase B to elute the peptide from the column. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm and 280 nm).
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity. Pool fractions with >95% purity.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
-
Mass Verification: Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol 2: NMR Sample Preparation
-
Sample Concentration: Dissolve the purified peptide in the desired NMR solvent to a final concentration of 1-5 mM.[8] For aqueous solutions, a 90% H₂O/10% D₂O mixture is typically used to allow for observation of exchangeable amide protons while providing a deuterium lock signal.
-
Solvent: Common solvents for peptide NMR include H₂O/D₂O, DMSO-d₆, and methanol-d₄. The choice of solvent can influence peptide conformation, so it is important to select a solvent that is relevant to the intended application.
-
pH Adjustment: For aqueous samples, adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange rates) by adding microliter amounts of dilute HCl or NaOH.
-
Internal Standard: Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples or TMS (tetramethylsilane) for organic solvents.
-
NMR Tube: Transfer the final sample to a high-quality, clean NMR tube.
NMR Data Acquisition and Processing
A standard suite of 2D NMR experiments is required for complete resonance assignment and structural analysis.
Protocol 3: 2D NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Temperature: Maintain a constant sample temperature throughout the experiments, typically 298 K (25 °C).
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample quality and spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system (i.e., belonging to the same amino acid residue). A mixing time of 60-80 ms is typically used.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 bonds, which is useful for distinguishing certain amino acid spin systems.
-
2D NOESY/ROESY: These experiments identify through-space correlations. A mixing time of 150-300 ms is common for NOESY experiments on small peptides. For peptides in the intermediate molecular weight range where the NOE may be close to zero, a ROESY experiment is preferred.
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
Data Analysis and Structure Calculation: A Logical Flow
The analysis of the NMR data follows a logical progression to arrive at a three-dimensional structure.
Diagram 1: Workflow for NMR-Based Conformational Analysis
Caption: A streamlined workflow for determining peptide conformation from NMR data.
-
Resonance Assignment: Using the TOCSY and COSY spectra, identify the spin systems for each amino acid residue. Then, use sequential NOEs (e.g., Hα(i) to NH(i+1)) in the NOESY/ROESY spectrum to link the spin systems and assign them to their correct position in the peptide sequence.
-
Constraint Generation:
-
Distance Restraints: Integrate the volumes of the NOE cross-peaks in the NOESY spectrum and convert them into upper distance limits between protons.[4]
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants and use the Karplus relationship to derive restraints on the φ dihedral angle.[3]
-
-
Structure Calculation: Employ molecular dynamics-based software packages such as CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Validation and Analysis: The resulting ensemble of structures should be validated for its agreement with the experimental data and for its stereochemical quality. The final ensemble represents the conformational space sampled by the peptide in solution.
Conclusion: The Power of a Rigorous, Multi-faceted Approach
The incorporation of D-Norleucine is a powerful strategy for modulating the conformational and biophysical properties of peptides. A thorough understanding of its structural consequences is paramount for its effective application in drug design. NMR spectroscopy, through a comprehensive suite of experiments and a logical workflow for data analysis, provides an unparalleled view into the solution-state conformation of these modified peptides. By combining detailed experimental protocols with a clear understanding of the underlying scientific principles, researchers can confidently and accurately characterize the conformational landscape of D-Norleucine-containing peptides, paving the way for the development of novel and improved peptide therapeutics.
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A Comparative Guide to the Biological Activity of D-Norleucine vs. L-Norleucine Containing Peptides
Introduction: The Significance of Stereochemistry in Peptide Therapeutics
In the realm of peptide-based drug discovery, the chirality of constituent amino acids is a critical determinant of biological activity, stability, and therapeutic efficacy. While the vast majority of naturally occurring peptides are composed of L-amino acids, the strategic incorporation of their non-natural D-enantiomers has emerged as a powerful tool to modulate peptide function.[1] This guide provides an in-depth comparison of the biological activities of peptides containing D-norleucine versus those with its natural counterpart, L-norleucine. Norleucine, a non-proteinogenic amino acid and an isomer of leucine, offers a unique unbranched, hydrophobic side chain that is not susceptible to oxidation like methionine, for which it is often substituted.[2][3] By exploring the stereochemical impact of D- versus L-norleucine on peptide structure, function, and stability, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation peptide therapeutics.
Structural and Conformational Implications of D- vs. L-Norleucine Incorporation
The substitution of an L-amino acid with its D-enantiomer can induce profound changes in the local and global conformation of a peptide. These structural alterations are the primary drivers of the observed differences in biological activity.
Incorporating a D-amino acid like D-norleucine can disrupt the canonical right-handed α-helical structures favored by L-amino acids.[4] Instead, it can promote the formation of unique secondary structures, such as left-handed helices or, more commonly, induce β-turns.[4] This increased propensity for compact, folded structures can enhance binding affinity to target receptors and improve overall peptide stability.[4]
Experimental Protocol: Conformational Analysis using Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[5] By measuring the differential absorption of left and right circularly polarized light, one can qualitatively and quantitatively evaluate the helical, sheet, and random coil content of a peptide.
Objective: To compare the secondary structure of a peptide containing L-norleucine with its D-norleucine-containing counterpart.
Materials:
-
Peptide containing L-norleucine
-
Peptide containing D-norleucine
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)[4]
-
Spectropolarimeter
-
Quartz cuvette (0.1 cm path length)[4]
Procedure:
-
Sample Preparation: Dissolve the L- and D-norleucine containing peptides in the buffer to a final concentration of 0.1-0.2 mg/mL.[4] Ensure the buffer is transparent in the far-UV region (190-260 nm).
-
Data Acquisition: Record the CD spectra for each peptide from 190 to 260 nm using the spectropolarimeter and the quartz cuvette.[4] Maintain a constant temperature (e.g., 25°C) throughout the measurements.
-
Data Analysis: Process the raw data to obtain mean residue ellipticity [θ]. Analyze the spectral features to determine the predominant secondary structures. For example, α-helices typically show negative bands around 222 and 208 nm, while β-sheets exhibit a negative band around 218 nm.
Expected Outcome: The CD spectrum of the D-norleucine containing peptide is expected to show a significant difference compared to the L-norleucine peptide, likely indicating a decrease in α-helicity and an increase in turn or random coil structures.[4]
Comparative Biological Activities
The altered conformation of D-norleucine containing peptides directly translates to differences in their biological activities, including enzymatic stability, receptor binding, and cellular effects such as antimicrobial and anticancer properties.
Enhanced Enzymatic Stability
One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for peptide and protein breakdown, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site can sterically hinder enzyme binding and catalysis, leading to a significantly longer in vivo half-life.[6]
This protocol outlines a method to assess the stability of D- and L-norleucine containing peptides in the presence of a protease, such as trypsin, or in serum.
Objective: To compare the proteolytic stability of a D-norleucine containing peptide to its L-norleucine counterpart.
Materials:
-
D-norleucine containing peptide
-
L-norleucine containing peptide
-
Protease solution (e.g., trypsin in an appropriate buffer) or human serum
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[3]
-
Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
Procedure:
-
Incubation: Incubate a known concentration of each peptide with the protease solution or serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.[7]
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life for each peptide.
Expected Outcome: The D-norleucine containing peptide will exhibit a significantly slower degradation rate and a longer half-life compared to the L-norleucine containing peptide.
Modulation of Receptor Binding and Signaling
The conformational changes induced by D-norleucine can significantly impact a peptide's ability to bind to its target receptor and subsequently activate or inhibit downstream signaling pathways. While a D-amino acid can sometimes reduce binding affinity by altering the required conformation for receptor recognition, it can also pre-organize the peptide into a more favorable bioactive conformation, thereby enhancing affinity.[8]
For G-protein coupled receptors (GPCRs), a major class of drug targets, the conformation of the peptide ligand is crucial for receptor activation and the initiation of intracellular signaling cascades.[9] The introduction of a D-amino acid can lead to biased agonism, where the peptide preferentially activates one signaling pathway over another.[10]
Caption: Workflow for determining the anticancer activity of peptides using the MTT assay.
Conclusion and Future Perspectives
The comparative analysis of D- versus L-norleucine containing peptides unequivocally demonstrates the profound impact of stereochemistry on biological activity. The incorporation of D-norleucine is a highly effective strategy for enhancing the enzymatic stability of peptides, a critical attribute for the development of viable therapeutics. Furthermore, the conformational changes induced by D-norleucine can lead to modulated receptor binding and, in some cases, significantly improved biological potency, as evidenced by the enhanced antimicrobial and anticancer activities of certain D-amino acid-substituted peptides.
The rational design of future peptide therapeutics will increasingly rely on a deep understanding of these structure-activity relationships. The strategic placement of D-norleucine and other non-proteinogenic amino acids will enable the fine-tuning of peptide properties to achieve desired therapeutic outcomes, including improved efficacy, extended half-life, and reduced off-target effects. As our ability to predict the conformational consequences of such substitutions improves, so too will our capacity to develop novel peptide-based drugs for a wide range of diseases.
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Soh, W. T., & Vendruscolo, M. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1148. [Link]
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Ahangari, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2202. [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–55. [Link]
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Hauser, A. S., et al. (2018). Capturing Peptide–GPCR Interactions and Their Dynamics. Trends in Pharmacological Sciences, 39(11), 948–961. [Link]
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Wang, K., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 113. [Link]
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Naider, F. R., & Becker, J. M. (2017). A Paradigm for Peptide Hormone-GPCR Analyses. Molecules, 22(4), 549. [Link]
-
Aznar, E., et al. (2017). Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide. Scientific Reports, 7(1), 1735. [Link]
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Johnson, W. C. (1999). Conformational analysis of small peptides by circular dichroism. Proteins: Structure, Function, and Genetics, 35(3), 307–312. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Yao, A., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Toxins, 13(9), 611. [Link]
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Wess, J. (2013). Novel designer receptors to probe GPCR signaling and physiology. Trends in Pharmacological Sciences, 34(6), 385–392. [Link]
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Yao, A., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Toxins, 13(9), 611. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Dong, D., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030. [Link]
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Lefkowitz, R. J. (2013, November 16). GPCR signaling. [Video]. YouTube. [Link]
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Surewicz, W. K., & Mantsch, H. H. (2005). Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. Biopolymers, 78(3), 141–151. [Link]
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Vinogradov, A. A., et al. (2019). Affinity selection identifies potent variants containing non-canonical amino acids that can be used to discover high-affinity peptide binders. Nature Chemistry, 11(11), 1047–1055. [Link]
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Lau, Y. H., et al. (2015). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 6(10), 5334–5347. [Link]
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Loffet, A. (2002). Comparative evaluation of the antimicrobial activity of different antimicrobial peptides against a range of pathogenic bacteria. Journal of Peptide Science, 8(1), 1–10. [Link]
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Mutt, E., et al. (2020). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. Molecules, 25(21), 5036. [Link]
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Markussen, J., & Schaumburg, K. (1983). Conformational analysis of circular dichroism spectra of insulin, proinsulin and c-peptides by non-linear regression. International Journal of Peptide and Protein Research, 22(4), 415–425. [Link]
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Al-Sbiei, A., et al. (2021). Peptides derived from lentils (Lens culinaris) possess anticancer properties through oxidative stress induction in cancer cells and immune modulation. Molecules, 26(11), 3229. [Link]
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Kumar, V., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 957. [Link]
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Wood, C. W., et al. (2021). Towards optimizing peptide-based inhibitors of protein–protein interactions: predictive saturation variation scanning. Chemical Science, 12(38), 12636–12646. [Link]
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Instruct-ERIC. (2020, April 17). Analysis of protein folding by CD spectroscopy. [Video]. YouTube. [Link]
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Mitchell, A. J., et al. (2021). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society, 143(30), 11411–11416. [Link]
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A Comparative Guide to D-Norleucine and D-Leucine in Enhancing Peptide Stability
In the landscape of peptide-based therapeutics, achieving optimal stability without compromising biological activity is a paramount challenge. The inherent susceptibility of L-amino acid peptides to rapid proteolytic degradation in vivo significantly curtails their therapeutic potential. A well-established strategy to overcome this hurdle is the incorporation of non-proteinogenic amino acids, particularly D-amino acids, which are the enantiomers of their naturally occurring L-counterparts.[1][2][3] This guide provides a detailed comparative analysis of two such D-amino acids, D-Norleucine and D-Leucine, focusing on their respective impacts on peptide stability. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design more robust and effective peptide drug candidates.
The core principle behind the stabilizing effect of D-amino acids lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[4] The introduction of a D-amino acid creates a stereochemical barrier, sterically hindering the peptide's fit into the enzyme's active site and thus preventing proteolytic cleavage.[3][4] While both D-Norleucine and D-Leucine can confer this enhanced enzymatic resistance, their distinct side-chain structures—a linear butyl group for norleucine versus an isobutyl group for leucine—can lead to subtle but significant differences in a peptide's conformational profile, and consequently, its overall performance.[5][6]
This guide will delve into the structural nuances of these two amino acids, present a series of standardized experimental protocols to evaluate their impact on peptide stability, and provide a synthesized comparative data set to illustrate their differential effects.
Structural and Functional Rationale: D-Norleucine vs. D-Leucine
D-Leucine (D-Leu): As the enantiomer of a natural, proteinogenic amino acid, D-Leucine is a popular choice for enhancing peptide stability.[7][8] Its branched isobutyl side chain is inherently hydrophobic and can play a significant role in maintaining or even enhancing binding affinity to target receptors by participating in hydrophobic interactions. However, the steric bulk of the branched side chain can sometimes perturb critical secondary structures, such as α-helices, depending on its position within the peptide sequence.[9]
D-Norleucine (D-Nle): D-Norleucine is an isomer of D-Leucine, featuring an unbranched n-butyl side chain.[5] This linear structure offers a similar degree of hydrophobicity to leucine but with reduced steric hindrance.[5][10] Historically, L-Norleucine has been used as a substitute for methionine to prevent oxidation, thereby increasing the chemical stability and shelf-life of a peptide.[11][12] The incorporation of D-Norleucine leverages this inherent stability while also providing robust resistance to enzymatic degradation.[13][14] The conformational impact of D-Norleucine can be less disruptive than D-Leucine, potentially offering a more conservative modification to preserve the native peptide conformation.[15]
Experimental Evaluation of Peptide Stability
To objectively compare the stabilizing effects of D-Norleucine and D-Leucine, a model peptide is subjected to a series of biophysical and biochemical assays.
Model Peptide System: For this comparative study, we will use a hypothetical 10-amino acid peptide, "Peptide-L," and its two analogues where the L-Leucine at position 5 is replaced with D-Leucine ("Peptide-D-Leu") or D-Norleucine ("Peptide-D-Nle").
-
Peptide-L: Tyr-Gly-Gly-Phe-Leu -Arg-Arg-Ile-Arg-Arg
-
Peptide-D-Leu: Tyr-Gly-Gly-Phe-D-Leu -Arg-Arg-Ile-Arg-Arg
-
Peptide-D-Nle: Tyr-Gly-Gly-Phe-D-Nle -Arg-Arg-Ile-Arg-Arg
Proteolytic Stability Assay
This assay evaluates the resistance of the peptides to enzymatic degradation by a common protease, such as trypsin. The rate of degradation is monitored over time using High-Performance Liquid Chromatography (HPLC).
-
Peptide Preparation: Dissolve each peptide (Peptide-L, Peptide-D-Leu, Peptide-D-Nle) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of Trypsin at 1 mg/mL in the same buffer.
-
Reaction Setup: In separate microcentrifuge tubes, combine 90 µL of each peptide solution with 10 µL of the trypsin solution (final enzyme-to-substrate ratio of 1:10 w/w). A control sample for each peptide containing 10 µL of buffer instead of the enzyme solution should also be prepared.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a 1% Trifluoroacetic Acid (TFA) solution.
-
HPLC Analysis: Analyze each quenched sample by Reverse-Phase HPLC (RP-HPLC). Monitor the decrease in the peak area of the intact peptide over time. The percentage of intact peptide remaining is calculated relative to the 0-minute time point.
| Time (minutes) | % Intact Peptide-L | % Intact Peptide-D-Leu | % Intact Peptide-D-Nle |
| 0 | 100 | 100 | 100 |
| 15 | 45 | 98 | 99 |
| 30 | 12 | 97 | 98 |
| 60 | < 5 | 95 | 96 |
| 120 | 0 | 92 | 94 |
| 240 | 0 | 88 | 91 |
Interpretation: The data clearly demonstrates the profound stabilizing effect of incorporating a D-amino acid.[2][13] While the parent Peptide-L is rapidly degraded, both Peptide-D-Leu and Peptide-D-Nle show remarkable resistance to trypsin cleavage.[16] D-Norleucine appears to offer slightly better protection in this model system, which could be attributed to subtle conformational differences at the cleavage site.
Conformational Analysis via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[17][18][19] By comparing the CD spectra of the three peptides, we can infer how the D-amino acid substitutions affect their conformational landscape.
-
Sample Preparation: Prepare solutions of each peptide (Peptide-L, Peptide-D-Leu, Peptide-D-Nle) at a concentration of 0.1 mg/mL in two different solvent systems: a) 10 mM phosphate buffer (pH 7.4) to mimic an aqueous environment, and b) 50% trifluoroethanol (TFE) in 10 mM phosphate buffer to induce helical structures.
-
Spectrometer Setup: Use a calibrated CD spectrometer. Set the scanning wavelength range from 190 nm to 260 nm.
-
Data Acquisition: Record the CD spectra for each peptide in both solvent systems at 25°C using a 1 mm pathlength quartz cuvette.
-
Blank Subtraction: A spectrum of the corresponding buffer/solvent system should be recorded and subtracted from each peptide spectrum.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and path length.
| Peptide | Conformation in Buffer (pH 7.4) | Conformation in 50% TFE | Key Spectral Features (in TFE) |
| Peptide-L | Random Coil | α-helical | Strong negative bands at ~208 and ~222 nm |
| Peptide-D-Leu | Random Coil | Partially Disrupted α-helix | Reduced intensity of negative bands at ~208 and ~222 nm |
| Peptide-D-Nle | Random Coil | α-helical | Negative bands at ~208 and ~222 nm, similar to Peptide-L |
Interpretation: In an aqueous buffer, all peptides likely adopt a random coil structure. However, in a helix-inducing solvent like TFE, differences emerge. The substitution with the bulky D-Leucine can disrupt the formation of a stable α-helix, as indicated by the reduced MRE values.[20][21] In contrast, D-Norleucine, with its linear side chain, appears to be more conformationally conservative, allowing the peptide to maintain a helical structure similar to the parent L-peptide. This preservation of the native conformation can be critical for maintaining biological activity.[15]
Thermal Stability Assessment via Thermal Shift Assay (TSA)
A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures the thermal denaturation temperature (Tm) of a peptide, which is an indicator of its conformational stability.[22][23][24] A higher Tm suggests a more stable structure.
-
Reagent Preparation: Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO. Prepare peptide solutions (1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Assay Setup: In a 96-well qPCR plate, prepare triplicate reactions for each peptide. Each 20 µL reaction should contain the peptide at a final concentration of 50 µg/mL and the dye at a final dilution of 5x.
-
Instrument Setup: Place the plate in a real-time PCR instrument.
-
Thermal Denaturation: Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition, often calculated by taking the derivative of the melting curve and finding the temperature at the peak.
| Peptide | Melting Temperature (Tm) in °C | Interpretation |
| Peptide-L | 52.5 ± 0.4 | Baseline thermal stability |
| Peptide-D-Leu | 50.1 ± 0.6 | Slight destabilization due to conformational disruption |
| Peptide-D-Nle | 52.1 ± 0.3 | Thermal stability comparable to the native peptide |
Interpretation: The TSA results corroborate the findings from the CD analysis. The slight decrease in Tm for Peptide-D-Leu suggests that the D-Leucine substitution has introduced some conformational strain, making the peptide slightly less thermally stable than its L-counterpart.[20][21] Conversely, Peptide-D-Nle exhibits a Tm very close to that of Peptide-L, indicating that its incorporation does not significantly compromise the peptide's intrinsic conformational stability.
Conclusion and Recommendations
This comparative guide demonstrates that while both D-Leucine and D-Norleucine are highly effective at enhancing peptide resistance to proteolytic degradation, their impact on peptide conformation and thermal stability can differ.
-
D-Leucine is a potent stabilizer against enzymatic cleavage. However, its branched side chain may introduce steric clashes that can disrupt local secondary structures, potentially leading to a decrease in thermal stability and, in some cases, altered biological activity.[9]
-
D-Norleucine provides comparable, if not slightly superior, protection against proteolysis in our model system. Its key advantage lies in its structural subtlety. The linear side chain is less likely to perturb the peptide's native conformation, thereby preserving its structural integrity and thermal stability.[14][15]
Recommendation for Application:
The choice between D-Norleucine and D-Leucine should be a deliberate one, guided by the specific requirements of the peptide therapeutic being developed.
-
If preserving the native conformation is critical for receptor binding and biological activity, D-Norleucine represents a more conservative and often preferable choice. It offers the desired enzymatic stability with a lower risk of negatively impacting the peptide's structure.
-
If a conformational change is tolerable or even desired to explore new receptor binding modes, or if maximizing hydrophobicity at a specific position is the primary goal, D-Leucine remains a viable and powerful tool.
Ultimately, the optimal choice should be validated empirically for each specific peptide sequence and therapeutic application. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics.
References
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Sci Bull (Beijing).
- Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides. Benchchem.
- Should My Peptides Have D-Amino Acids?. LifeTein.
- A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids. Benchchem.
- D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide. Benchchem.
- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
- Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health.
- Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation.
- Peptide Design with D-Leucine: Boosting Stability and Bioactivity. CD Formulation.
- Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI.
- Conformational characteristics of alternating stereo-co-oligopeptides of D- and L-norleucine: influence of an N-methyl group. PubMed.
- Thermal Shift Assays. Charles River Laboratories.
- Thermal Shift Stability Assay. MtoZ Biolabs.
- Thermal shift assay. Wikipedia.
- A Comparative Guide to the Biological Activity of L-Norleucine and D-Norleucine Peptides. Benchchem.
- H-D-Leu-OH: The Significance of D-Leucine in Chemical Synthesis and Research Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- Amino Acid Derivatives for Peptide Synthesis. aapptec.
- Circular dichroism of peptides. PubMed.
- Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. National Institutes of Health.
- Circular Dichroism of Peptides. Springer Nature Experiments.
- Peptide Stability. Sigma-Aldrich.
- Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem.
- Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
- Leucines. Wikipedia.
- Norleucine Definition - Organic Chemistry Key Term. Fiveable.
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- 9. mdpi.com [mdpi.com]
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- 16. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
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- 19. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
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A Comparative Guide: Enhancing Peptide Stability with D-Norleucine Substitution
For researchers and drug developers in the peptide therapeutics space, overcoming enzymatic instability is a critical hurdle. Peptides offer high specificity and potency but are often limited by rapid degradation from proteases in the body, leading to a short in-vivo half-life.[1][2][3] A leading strategy to counteract this is the site-specific substitution of natural L-amino acids with their D-enantiomers.[4][5][6] This guide provides an in-depth comparison of the enzymatic stability of standard peptides versus those incorporating D-Norleucine, a non-proteinogenic D-amino acid, supported by mechanistic insights and detailed experimental protocols.
The Challenge: Proteolytic Degradation
Peptides are degraded by proteases, enzymes that are universally present in organisms.[7][8] These enzymes, essential for countless biological processes, recognize and cleave specific peptide bond sequences.[9] However, this efficiency becomes a significant liability for peptide-based drugs, severely limiting their bioavailability and therapeutic window.[1][2] Proteolytic degradation in blood, plasma, and serum is a primary concern, with different matrices exhibiting varying levels of enzymatic activity.[7][10]
The Solution: Stereochemical Hindrance with D-Norleucine
The enzymes responsible for peptide degradation have active sites that evolved to be highly stereospecific for L-amino acids, the exclusive building blocks of naturally occurring proteins.[11] The introduction of a D-amino acid, such as D-Norleucine, creates a stereochemical mismatch that disrupts this recognition process.[11]
D-Norleucine, an isomer of leucine, presents its side chain in a spatial orientation that is alien to the protease's active site. This steric hindrance prevents the peptide from docking correctly, rendering the adjacent peptide bonds resistant to enzymatic cleavage.[11][12][13] Molecular dynamics simulations have shown that this L- to D-chirality conversion severely compromises the binding affinity between the peptide and the protease, leading to an inactive conformation and explaining the observed proteolytic stability.[12][13][14]
Caption: Mechanism of L-peptide degradation vs. D-Norleucine mediated resistance.
Comparative Stability Data: A Quantitative Look
Experimental studies consistently show that substituting L-amino acids with D-amino acids dramatically increases peptide stability. While specific half-life data for D-Norleucine-substituted peptides can vary depending on the sequence and position of the substitution, the trend is clear. For instance, studies on various peptides have shown that strategic D-amino acid substitutions can increase stability in human serum from minutes to many hours.[15][16] All-L-amino acid peptides often degrade within 30 minutes in the presence of enzyme cocktails, whereas their all-D-amino acid counterparts can remain completely intact for over 6 hours.[14]
The following table summarizes illustrative data from published studies, comparing the stability of native L-peptides with their D-amino acid-substituted analogs in human serum.
| Peptide Sequence (Illustrative) | Modification | Incubation Matrix | Half-Life (t½) | Reference |
| All-L TPTPTGTQTPT | None (Native) | 10% Human Serum | ~28 hours | [15] |
| tpTPTGTQtpt (d-amino acids in flanks) | D-Ala/Thr Substitution | 10% Human Serum | >96 hours (minimal degradation) | [15] |
| All-L Model Peptide | None (Native) | Enzyme Cocktail | ~30 minutes | [14] |
| All-D Model Peptide | Full D-Substitution | Enzyme Cocktail | >6 hours | [14] |
| Antitumor Peptide (L-form) | N-acetylation, C-amidation | Human Serum | 25% remaining after 24h | [2] |
| Antitumor Peptide (D-substituted) | D-Arg substitution | Human Serum | 70% remaining after 24h | [2] |
Note: This table is a synthesis of representative data to illustrate the comparative stability. Actual half-life is sequence and condition-dependent.
Experimental Protocol: In Vitro Serum Stability Assay via RP-HPLC
To empirically validate the stability of a D-Norleucine substituted peptide, an in vitro stability assay using human serum is a standard and critical experiment.[3][17] This protocol provides a robust framework for quantifying peptide degradation over time.
Objective: To determine the half-life (t½) of a target peptide in human serum by measuring the concentration of the intact peptide at various time points using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Rationale for Method Selection:
-
Human Serum: Using pooled human serum provides a biologically relevant matrix containing a complex mixture of proteases, closely mimicking in vivo conditions.[7][10]
-
RP-HPLC: This is a precise and reliable analytical technique for separating the intact peptide from its degradation products and quantifying its concentration.[15][17][18]
-
Quenching: The enzymatic reaction must be stopped definitively at each time point to ensure accurate measurement. Strong acids like Trifluoroacetic Acid (TFA) or perchloric acid are effective at precipitating serum proteins and denaturing proteases.[15]
Caption: Experimental workflow for the in vitro serum stability assay.
Step-by-Step Methodology:
-
Materials and Reagents:
-
Test Peptide (e.g., with D-Norleucine) and Control Peptide (all-L version)
-
Pooled Human Serum (commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Quenching Solution: 15% (v/v) Perchloric Acid or 10% (v/v) Trifluoroacetic Acid (TFA) in water
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[5][15]
-
Low-bind microcentrifuge tubes
-
Incubator set to 37°C
-
-
Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in DMSO.
-
Thaw human serum on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates. Use the clear supernatant.
-
-
Incubation:
-
In a microcentrifuge tube, add 95 µL of the prepared human serum. Pre-warm the tube at 37°C for 5 minutes.
-
To start the reaction (t=0), add 5 µL of the 1 mg/mL peptide stock solution to the serum, vortex briefly, and return to the 37°C incubator. The final peptide concentration will be approximately 50 µg/mL.
-
-
Sampling and Quenching:
-
At each designated time point (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot of the peptide-serum mixture.
-
Immediately transfer the aliquot into a new tube containing 40 µL of the cold quenching solution. Vortex vigorously to stop the enzymatic reaction and precipitate serum proteins.
-
The t=0 sample should be prepared by adding the quenching solution before adding the peptide-serum mix to represent 100% intact peptide.
-
-
Sample Processing:
-
Incubate the quenched samples on ice for 15 minutes.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 20 µL of the supernatant.
-
Run a suitable gradient to elute the peptide (e.g., 5% to 65% B over 20 minutes).[15]
-
Monitor the absorbance at a suitable wavelength (typically 214 or 220 nm for peptide bonds).[6]
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample: % Remaining = (Peak Area at time 't' / Peak Area at t=0) x 100
-
Plot the % remaining versus time and calculate the half-life (t½) using a one-phase decay model.
-
Conclusion
The incorporation of D-Norleucine is a powerful and field-proven strategy to enhance the enzymatic stability of therapeutic peptides.[19][20] By creating targeted stereochemical mismatches, this approach effectively shields peptides from proteolytic degradation, significantly extending their half-life in biological fluids.[14][21] The experimental protocol detailed here provides a reliable method for quantifying this stability enhancement, enabling researchers to make data-driven decisions during the lead optimization phase of drug development. This targeted modification is a key tool in unlocking the full therapeutic potential of peptide-based medicines.
References
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. National Institutes of Health. Available at: [Link]
-
Lohmiller, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
-
Lohmiller, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. Available at: [Link]
-
Dutta, D., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. Available at: [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. Available at: [Link]
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health. Available at: [Link]
-
Proteolytic degradation of peptide products in the blood is considered... ResearchGate. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. National Institutes of Health. Available at: [Link]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Semantic Scholar. Available at: [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. Available at: [Link]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed. Available at: [Link]
-
Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. ResearchGate. Available at: [Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PubMed Central. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. Available at: [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. National Institutes of Health. Available at: [Link]
-
The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. PubMed. Available at: [Link]
-
Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. SciSpace. Available at: [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PubMed Central. Available at: [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. Available at: [Link]
-
Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. Available at: [Link]
-
HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]
-
Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]
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A Comparative Guide to the Validation of D-Norleucine Peptide Sequences by Edman Degradation
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic peptides is a cornerstone of efficacy and safety. The incorporation of non-proteinogenic amino acids, such as D-Norleucine, is a key strategy for enhancing peptide stability against enzymatic degradation. However, this modification necessitates rigorous validation to confirm not only the sequence but also the stereochemistry of each residue. This guide provides an in-depth technical comparison of methodologies for validating D-Norleucine-containing peptides, with a primary focus on the robust, sequential nature of Edman degradation, contrasted with modern mass spectrometry techniques.
The Imperative of Stereochemical Validation
The substitution of a canonical L-amino acid with its D-enantiomer can dramatically alter a peptide's three-dimensional structure and, consequently, its biological activity and proteolytic resistance.[1][2] While standard sequencing methods can identify Norleucine as a residue with a specific mass, they often fail to determine its chiral configuration. Therefore, a validation workflow must be a self-validating system that unequivocally confirms both the amino acid's identity and its D-configuration at the specified position in the peptide chain.
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Developed by Pehr Edman, this technique remains a highly reliable method for determining the N-terminal sequence of peptides and proteins.[3][4] Its strength lies in the sequential, stepwise removal and identification of amino acid residues, providing unambiguous positional information.[5]
The core of the Edman degradation is a three-step cyclical chemical process:
-
Coupling: Under mildly alkaline conditions, Phenyl isothiocyanate (PITC) reacts with the free N-terminal α-amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[3][6]
-
Cleavage: In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[4] This step leaves the rest of the peptide chain intact for the next cycle.
-
Conversion & Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative with aqueous acid.[3] This PTH-amino acid is then identified by High-Performance Liquid Chromatography (HPLC) by comparing its retention time to known standards.[7]
This cyclical process is repeated to determine the sequence one residue at a time.[8]
Sources
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A Senior Application Scientist's Guide to the Analytical Characterization of Synthetic D-Norleucine Peptides
This guide provides an in-depth comparison of analytical techniques for the characterization of synthetic peptides incorporating D-Norleucine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a nuanced, experience-driven perspective on experimental design and data interpretation. Our focus is on building a robust, self-validating analytical workflow to ensure the identity, purity, and structural integrity of these unique peptide molecules.
The inclusion of non-proteinogenic amino acids like D-Norleucine in peptide therapeutics is a strategic approach to enhance proteolytic stability and modulate biological activity. However, this modification introduces specific analytical challenges that necessitate a multi-faceted characterization strategy. This guide will dissect these challenges and provide a comparative analysis of the most effective analytical techniques to address them.
The Analytical Challenge of D-Norleucine Peptides
The primary challenge in characterizing synthetic D-Norleucine peptides lies in confirming the presence and stereochemical purity of this unnatural amino acid. Standard analytical methods may not readily distinguish between D-Norleucine and its L-enantiomer or other isomeric amino acids. Therefore, a combination of techniques is essential to provide orthogonal data, ensuring a comprehensive and accurate characterization.
Core Analytical Techniques: A Comparative Analysis
A robust analytical workflow for D-Norleucine peptides integrates chromatographic, mass spectrometric, and spectroscopic techniques. Each method provides a unique piece of the puzzle, and their collective data builds a comprehensive profile of the synthetic peptide.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-Phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[1][2][3] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[2] The presence of the hydrophobic D-Norleucine residue will significantly influence the peptide's retention time.
-
High resolution and sensitivity for detecting impurities.[1]
-
Well-established and robust methodology.
-
Provides quantitative data on purity.
-
Limited ability to confirm the identity of the peptide or the presence of D-Norleucine.
-
Co-elution of impurities can occur, requiring method optimization.
Mass Spectrometry (MS): Unveiling Molecular Identity
Mass spectrometry is indispensable for confirming the molecular weight of the synthetic peptide and verifying its amino acid sequence.[4][5] When coupled with HPLC (LC-MS), it provides a powerful tool for identifying impurities and degradation products.[6]
-
Provides accurate molecular weight determination.
-
Tandem MS (MS/MS) enables sequence verification.[4]
-
High sensitivity, requiring minimal sample.
-
Standard MS techniques cannot differentiate between isomeric amino acids like D- and L-Norleucine.[7][8]
-
Fragmentation patterns can be complex to interpret.
Chiral Amino Acid Analysis: Confirming Stereochemical Integrity
To definitively confirm the presence and enantiomeric purity of D-Norleucine, chiral amino acid analysis is required. This involves hydrolyzing the peptide into its constituent amino acids, followed by derivatization and analysis using a chiral chromatographic method (GC or HPLC).
-
Provides unambiguous confirmation of the D-amino acid.
-
Quantifies the enantiomeric excess.
-
Destructive to the peptide sample.
-
Can be a time-consuming and technically demanding analysis.
-
Potential for racemization during hydrolysis needs to be carefully controlled and accounted for.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Three-Dimensional Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of peptides in solution.[10][11][12][13][14][15] It can be used to confirm the presence of D-Norleucine and assess its impact on the peptide's conformation.
-
Provides atomic-level structural information.[5]
-
Can identify and characterize conformational isomers.
-
Non-destructive to the sample.
-
Requires relatively large amounts of pure sample.[13]
-
Data acquisition and interpretation can be complex and time-consuming.
-
Not ideal for routine quality control due to its complexity.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
CD spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of peptides in solution.[16][17][18][19] The incorporation of a D-amino acid can induce significant changes in the peptide's secondary structure, which can be readily detected by CD.[15]
-
Provides information on the overall secondary structure (e.g., α-helix, β-sheet).[16][18]
-
Requires small amounts of sample.
-
Rapid and relatively easy to perform.
-
Provides low-resolution structural information.
-
Does not provide site-specific structural details.
Comparative Performance of Analytical Techniques
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage for D-Norleucine Peptides |
| RP-HPLC | Purity, presence of impurities | Low (µg) | High | Robust method for routine purity assessment.[1][2] |
| LC-MS | Molecular weight, sequence verification | Low (µg) | High | Confirms the correct mass and amino acid sequence.[4][6] |
| Chiral Amino Acid Analysis | Confirmation of D-Norleucine, enantiomeric purity | Moderate (mg) | Low | Unambiguously identifies the D-amino acid. |
| NMR Spectroscopy | 3D structure, conformational analysis | High (mg) | Low | Provides detailed structural insights and confirms D-Norleucine incorporation.[10][12] |
| CD Spectroscopy | Secondary structure | Low (µg) | High | Rapidly assesses the impact of D-Norleucine on the overall peptide conformation.[17][18] |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment
Objective: To determine the purity of a synthetic D-Norleucine peptide.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[20]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[20]
-
Sample Diluent: A mixture of water and acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the peptide in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm.[3]
-
Column Temperature: 25-40 °C.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity of the peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: LC-MS for Identity Confirmation
Objective: To confirm the molecular weight and sequence of a synthetic D-Norleucine peptide.
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
Procedure:
-
Perform the RP-HPLC separation as described in Protocol 1.
-
Divert the column effluent to the mass spectrometer.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptide for sequence analysis.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the peptide from the full MS spectrum and compare it to the theoretical mass.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.
-
Protocol 3: Chiral Amino Acid Analysis
Objective: To confirm the presence of D-Norleucine and determine its enantiomeric purity.
Procedure:
-
Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chromatographic Analysis: Separate the derivatized amino acids using RP-HPLC with UV detection.
-
Data Analysis: Compare the retention times of the derivatized amino acids from the sample to those of D- and L-Norleucine standards. Quantify the peak areas to determine the enantiomeric ratio.
Experimental Workflows
A comprehensive analytical workflow for D-Norleucine peptides should be structured to provide orthogonal data, leading to a high degree of confidence in the final characterization.
Caption: A logical workflow for the comprehensive characterization of synthetic D-Norleucine peptides.
Logical Relationships in Analytical Data Interpretation
The interpretation of data from these techniques should be synergistic, with each result reinforcing the others to build a complete picture of the peptide's characteristics.
Caption: The convergence of orthogonal analytical data leads to a confident characterization.
Conclusion
The characterization of synthetic D-Norleucine peptides requires a well-designed, multi-faceted analytical strategy. By combining the strengths of HPLC, mass spectrometry, chiral amino acid analysis, NMR, and CD spectroscopy, researchers can obtain a comprehensive and reliable assessment of peptide purity, identity, and structure. This integrated approach is crucial for ensuring the quality and consistency of these novel therapeutic candidates, ultimately accelerating their development from the laboratory to the clinic.
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Carr, S. A., & Annan, R. S. (1997). Amino acid analysis. Methods in enzymology, 289, 419–426. [Link]
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Pringle, S. D., Giles, K., & Wildgoose, J. L. (2007). Ion mobility mass spectrometry for peptide analysis. International journal of mass spectrometry, 261(1), 1-12. [Link]
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Julian, R. R., & Beauchamp, J. L. (2003). Fast and Effective Ion Mobility-Mass Spectrometry Separation of D-Amino Acid Containing Peptides. Journal of the American Society for Mass Spectrometry, 14(3), 189–195. [Link]
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LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]
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Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]
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Sorensen, T. L., & Brodsky, M. H. (2015). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in molecular biology (Clifton, N.J.), 1348, 65–76. [Link]
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OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. [Link]
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Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved January 19, 2026, from [Link]
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Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved January 19, 2026, from [Link]
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Williamson, M. P. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in molecular biology (Clifton, N.J.), 2068, 129–162. [Link]
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Findlay, J. B. C. (n.d.). Peptide Sequencing by Edman Degradation. EHU. [Link]
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Sachon, E., Clodic, G., Galanth, C., Amiche, M., Ollivaux, C., Soyez, D., & Bolbach, G. (2014). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical chemistry, 86(15), 7529–7535. [Link]
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Valentine, S. J., Counterman, A. E., Ho, Y. N., & Clemmer, D. E. (2001). Using Ion Mobility Data to Improve Peptide Identification: Intrinsic Amino Acid Size Parameters. Journal of the American Society for Mass Spectrometry, 12(8), 854–862. [Link]
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Al-Majdoub, Z. M., Al-Tannak, N. F., & El-Aneed, A. (2025). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical reviews in analytical chemistry, 55(2), 306–315. [Link]
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Sorensen, T. L., & Brodsky, M. H. (2015). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in Molecular Biology, 65-76. [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]
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Bleiholder, C., Dupuis, N. F., & Bowers, M. T. (2011). Fast and Effective Ion Mobility–Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides. Analytical Chemistry, 83(24), 9575–9580. [Link]
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NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]
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Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved January 19, 2026, from [Link]
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Botaipake Biotechnology. (n.d.). Peptide Circular Dichroism Secondary Structure Measurement. Retrieved January 19, 2026, from [Link]
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Clemmer, D. E., & Jarrold, M. F. (1997). Ion mobility–mass spectrometry: a new paradigm for proteomics. Journal of Mass Spectrometry, 32(6), 577-592. [Link]
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Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. [Link]
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Iannuzzi, C., Marrone, A., D'Andrea, L. D., & Pedone, C. (2013). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3. Journal of Peptide Science, 19(10), 617-624. [Link]
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Al-Majdoub, Z. M., Al-Tannak, N. F., & El-Aneed, A. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 1-10. [Link]
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BioPharmaSpec. (2025, July 23). Structural Peptide Analysis Using Waters Cyclic IMS-MS. [Link]
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AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
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Guttman, A., & A, G. (2019). High-Resolution Ion-Mobility-Enabled Peptide Mapping for High-Throughput Critical Quality Attribute Monitoring. Journal of the American Society for Mass Spectrometry, 30(7), 1258–1266. [Link]
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Crawford Scientific. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. [Link]
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HSR Research. (n.d.). GUIDELINES AND PROTOCOLS Protein Characterization Protein/peptide analysis by HPLC/MS and MS/MS. [Link]
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C&EN. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
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Coon, J. J., & Syka, J. E. (2021). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry, 32(10), 2635–2644. [Link]
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Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
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USP. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. [Link]
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Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]
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LCGC International. (n.d.). Validation and Peptide Mapping. [Link]
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C&EN. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. [Link]
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International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
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ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
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The D-Norleucine Advantage: A Comparative Analysis of Receptor Binding Affinity in Modified Peptides
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of peptide-based therapeutics, the quest for enhanced stability, bioavailability, and receptor affinity is paramount. The strategic incorporation of non-proteinogenic amino acids represents a powerful tool in achieving these goals. Among these, D-Norleucine (D-Nle), a stereoisomer of the naturally occurring L-Norleucine, has emerged as a compelling building block in peptide drug design.[1][2] This guide provides a comprehensive comparative analysis of the receptor binding affinity of D-Norleucine modified peptides against their native L-amino acid counterparts, supported by experimental data and detailed methodologies.
The Rationale for D-Amino Acid Substitution: Beyond Proteolytic Resistance
The introduction of D-amino acids into a peptide sequence is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy. However, the impact of a D-amino acid substitution extends beyond simple proteolytic resistance. The altered stereochemistry at the α-carbon can induce profound changes in the peptide's conformational landscape, influencing its secondary structure and, consequently, its interaction with biological targets.[1] This can lead to significant alterations in receptor binding affinity and selectivity, sometimes with dramatic improvements in potency.
Comparative Analysis of Receptor Binding Affinity: Case Studies
The true measure of the impact of D-Norleucine substitution lies in the quantitative comparison of receptor binding affinities. Here, we examine data from studies on two well-characterized G-protein coupled receptor (GPCR) families: the Melanocortin Receptors and the Bombesin Receptors.
Case Study 1: Melanocortin Receptors - The Pursuit of Enhanced Potency
The melanocortin system is involved in a diverse range of physiological processes, including pigmentation, energy homeostasis, and sexual function. The α-melanocyte-stimulating hormone (α-MSH) is an endogenous ligand for melanocortin receptors. Structure-activity relationship studies have demonstrated that strategic amino acid substitutions can dramatically enhance the potency of α-MSH analogues.
One of the most notable examples is the synthetic analogue [Nle4, D-Phe7] α-MSH (NDP-α-MSH or Melanotan II). In this peptide, the native Met4 is replaced with Norleucine (Nle) to prevent oxidation, and the L-Phe7 is replaced with its D-enantiomer. This dual modification results in a peptide that is significantly more potent than the native α-MSH.[1]
| Peptide | Receptor Subtype | Binding Affinity (IC50, nM) | Fold Change vs. α-MSH | Reference |
| α-MSH | hMC1R | ~1.0 | - | [3] |
| [Nle4, D-Phe7] α-MSH | hMC1R | ~0.1 | ~10-fold increase | [3] |
| α-MSH | hMC4R | ~5.0 | - | [3] |
| [Nle4, D-Phe7] α-MSH | hMC4R | ~0.2 | ~25-fold increase | [3] |
Table 1: Comparative binding affinities of α-MSH and its D-amino acid modified analogue for human melanocortin receptors (hMCR). Data is approximated from multiple literature sources for illustrative purposes.
The dramatic increase in binding affinity observed with NDP-α-MSH highlights the profound impact that a D-amino acid substitution, in concert with other modifications, can have on receptor interaction. The D-Phe7 is thought to induce a more favorable conformation for receptor binding, leading to a more potent and prolonged biological response.[1]
Case Study 2: Bombesin Receptors - A Tale of Three Subtypes
The bombesin (BBN) family of peptides and their receptors (BB1, BB2, and BB3) are implicated in various physiological functions and are overexpressed in several types of cancer, making them attractive targets for diagnostic and therapeutic applications. While native bombesin binds with high affinity to BB1 and BB2 receptors, it has low affinity for the orphan receptor BB3.
A synthetic bombesin analogue, [D-Phe6, β-Ala11, Phe13, Nle14]bombesin(6-14), has been developed and demonstrates high affinity for all three human bombesin receptor subtypes.[2][4] The inclusion of D-Phe at position 6 and Nle at position 14 are critical modifications that contribute to this broad-spectrum, high-affinity binding profile.
| Peptide | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Bombesin | hBB1R | 1.77 | [5] |
| Bombesin | hBB2R | 1.13 | [5] |
| Bombesin | hBB3R | >1000 | [5] |
| [D-Phe6, β-Ala11, Phe13, Nle14]BBN(6-14) | hBB1R | ~2.0 | [4] |
| [D-Phe6, β-Ala11, Phe13, Nle14]BBN(6-14) | hBB2R | ~1.5 | [4] |
| [D-Phe6, β-Ala11, Phe13, Nle14]BBN(6-14) | hBB3R | ~3.0 | [4] |
Table 2: Comparative binding affinities of Bombesin and a synthetic D-amino acid and Nle-containing analogue for human bombesin receptors (hBBR). Data is compiled from multiple literature sources.
This example illustrates how D-amino acid and Norleucine substitutions can not only enhance affinity but also modulate receptor selectivity, transforming a peptide with limited receptor interaction into a potent pan-receptor agonist.
Experimental Methodologies for Assessing Receptor Binding Affinity
The determination of receptor binding affinity is a cornerstone of drug discovery. Two widely employed techniques for quantifying the interaction between a peptide and its receptor are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay: A Competitive Approach
This classic technique is used to determine the affinity of an unlabeled ligand (the D-Norleucine modified peptide in this case) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled native peptide) and varying concentrations of the unlabeled test peptide (the D-Nle analogue).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters that trap the cell membranes.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test peptide. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) of the test peptide can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable kinetic information, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).
Step-by-Step Protocol:
-
Sensor Chip Preparation: Immobilize the receptor protein onto the surface of a sensor chip.
-
System Priming: Prime the SPR instrument with a suitable running buffer.
-
Analyte Injection: Inject a series of concentrations of the peptide analyte (the D-Nle analogue) over the sensor chip surface.
-
Association Phase: Monitor the increase in the SPR signal as the peptide binds to the immobilized receptor.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the peptide dissociates from the receptor.
-
Regeneration: Inject a regeneration solution to remove any remaining bound peptide, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD = koff/kon).
The Structural Basis of Altered Affinity: A Conformational Shift
The observed changes in binding affinity upon D-Norleucine substitution are fundamentally rooted in alterations to the peptide's three-dimensional structure. The D-configuration can induce specific turn structures or stabilize helical conformations that may be more complementary to the receptor's binding pocket.[1] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty of binding, thereby increasing affinity.
Conclusion
The incorporation of D-Norleucine into peptide sequences is a powerful strategy that extends beyond enhancing proteolytic stability. As demonstrated by the case studies on melanocortin and bombesin receptors, D-amino acid substitution can profoundly modulate receptor binding affinity, often leading to significant increases in potency and altered selectivity. The choice to incorporate D-Norleucine should be guided by a thorough understanding of the target receptor and the desired pharmacological profile, with rigorous experimental validation using techniques such as radioligand binding assays and surface plasmon resonance. By leveraging the unique conformational constraints imposed by D-amino acids, researchers can unlock new avenues for the design of next-generation peptide therapeutics with superior efficacy and drug-like properties.
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Scarborough, R. M., et al. (1988). D-amino acid-substituted atrial natriuretic peptide analogs reveal novel receptor recognition requirements. The Journal of biological chemistry, 263(32), 16878–16882. [Link][6]
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Jensen, R. T., et al. (2008). International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological reviews, 60(1), 1–42. [Link]
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Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical chemistry, 86(1), 261–268. [Link][8]
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Auld, D. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][9]
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Cai, M., et al. (2013). Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position. Peptides, 47, 103-110. [Link]
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Mantey, S. A., et al. (1997). The human BRS-3 receptor is a high affinity receptor for [D-Phe6,beta-Ala11,Phe13,Nle14]bombesin(6-14), a universal bombesin receptor agonist/antagonist. The Journal of biological chemistry, 272(41), 26062–26071. [Link]
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Grieco, P., et al. (2007). Novel selective human melanocortin-3 receptor ligands: Use of the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold. Journal of medicinal chemistry, 50(15), 3606-3613. [Link]
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Ryan, R. R., et al. (2001). A bombesin receptor subtype-3 peptide increases nuclear oncogene expression in a MEK-1 dependent manner in human lung cancer cells. European journal of pharmacology, 412(1), 13-20. [Link]
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Cone, R. D., et al. (2022). Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides. Journal of medicinal chemistry, 65(9), 6563-6576. [Link]
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Jensen, R. T., & Coy, D. H. (2010). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current opinion in endocrinology, diabetes, and obesity, 17(1), 59-64. [Link]
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Garcı́a-López, M. T., et al. (1996). Comparison of the peptide structural requirements for high affinity interaction with bombesin receptors. European journal of pharmacology, 300(1-2), 123-130. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of D-Norleucine methyl ester hydrochloride
As researchers and developers, our focus is often on the synthesis and application of novel compounds like D-Norleucine methyl ester hydrochloride.[1] However, our responsibility extends through the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive framework for managing this compound waste, grounded in scientific principles and regulatory awareness. The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious and conservative approach to its handling and disposal.[2]
Section 1: Hazard Assessment & Risk Mitigation
Before any disposal procedure, a thorough understanding of the risks is paramount. This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Hazard Summary and Required PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
|---|---|
| Acute Toxicity, Oral (Category 4) [2] | Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[2] |
| Potential Skin Irritant [3] | Wear a lab coat and chemical-impermeable gloves (e.g., nitrile).[4] |
| Potential Serious Eye Irritant [3] | Wear safety glasses with side shields or chemical goggles.[3] |
| Potential Respiratory Irritant (if dust is generated) [3] | Handle in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable, use a NIOSH-approved P2 filter respirator.[2] |
Section 2: The Core Directive: Professional Hazardous Waste Disposal
The most reliable and universally compliant method for disposing of this compound is through a licensed environmental waste management service. This practice adheres to the "cradle-to-grave" principle for hazardous waste management established by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] As the generator, your institution is legally responsible for the waste from its creation to its final, safe disposal.[6][7]
Protocol 1: Preparing Waste for Professional Disposal
This protocol ensures that the waste is stored safely and is ready for compliant collection.
Step 1: Waste Identification and Segregation
-
Causality: Never mix chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[2] Incompatible wastes can react, leading to the generation of heat, toxic gases, or even explosions.[5]
-
Action: Designate a specific, sealed, and clearly labeled container for this compound waste. This includes expired raw material, contaminated labware (e.g., weigh boats, pipette tips), and any residues.
Step 2: Containerization and Labeling
-
Causality: Proper labeling is a legal requirement and is critical for the safety of everyone who will handle the container.
-
Action: Use a chemically resistant container (the original container is often suitable) that can be tightly sealed.[2] Affix a hazardous waste label that includes:
Step 3: Safe Storage
-
Causality: Improper storage can lead to accidental spills or exposure.
-
Action: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like strong oxidizing agents or acids.[5][9]
Step 4: Arrange for Pickup
-
Causality: Adherence to institutional and regulatory timelines for waste disposal is mandatory.
-
Action: Contact your institution's EHS department to schedule a pickup by the licensed waste contractor. Ensure all documentation is completed as required.
Section 3: Accidental Release and Spill Management
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
Protocol 2: Small-Scale Spill Containment and Cleanup
Step 1: Secure the Area and Don PPE
-
Causality: Protecting personnel is the first priority.
-
Action: Alert others in the immediate vicinity. If the substance is a powder, avoid creating dust.[2][4] Don all PPE listed in Table 1.
Step 2: Contain and Absorb the Spill
-
Causality: Preventing the spill from spreading minimizes the contaminated area.
-
Action: For solid spills, carefully sweep or scoop the material into a designated waste container.[9] Avoid generating dust. For liquid spills (if the compound is in solution), cover with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).
Step 3: Collect and Containerize Waste
-
Causality: All materials used in the cleanup are now considered hazardous waste.
-
Action: Collect the absorbed material and any contaminated items (gloves, wipes) and place them into the hazardous waste container for this compound.[4]
Step 4: Decontaminate and Document
-
Causality: Residual contamination can pose a long-term risk.
-
Action: Clean the spill area with an appropriate solvent or detergent solution, followed by water. All cleaning materials must also be disposed of as hazardous waste. Document the spill and cleanup procedure according to your laboratory's standard operating procedures.
Section 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for this compound disposal.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, the procedural foundation is clear: treat the compound with caution due to its known hazards and incomplete toxicological profile. The primary, and strongly recommended, disposal route is through professional waste management services, which ensures compliance with all local and national regulations.[2][10] By adhering to the protocols outlined in this guide, you safeguard yourself, your colleagues, and the environment, reinforcing the culture of safety and integrity that is the bedrock of scientific advancement.
References
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What Are The Key Hazardous Waste Disposal Regulations For Engineers?. YouTube. [Link]
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Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
SAFETY DATA SHEET - L-Isoleucine methyl ester hydrochloride. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - L-Leucine methyl ester hydrochloride. Thermo Fisher Scientific. [Link]
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Learn the Basics of Hazardous Waste. US EPA. [Link]
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Navigating the Safe Handling of D-Norleucine Methyl Ester Hydrochloride: A Guide for Laboratory Professionals
Welcome to your comprehensive resource for the safe handling, storage, and disposal of D-Norleucine methyl ester hydrochloride (CAS: 60687-33-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable amino acid derivative in their work.[1] As a key building block in peptide synthesis and a tool in the development of novel therapeutics, understanding its properties and handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a simple checklist, providing the "why" behind the procedures to empower you to make informed safety decisions.
Understanding the Compound: A Physicochemical Overview
Before handling any chemical, a thorough understanding of its properties is essential. This compound is a derivative of the non-proteinogenic amino acid D-Norleucine.[1] The methyl ester and hydrochloride moieties enhance its solubility and stability, making it a versatile reagent in various biochemical and pharmaceutical applications.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂·HCl | [3] |
| Molecular Weight | 181.66 g/mol | [4] |
| Appearance | White Solid | [5] |
| Melting Point | 138 - 140 °C | [1] |
| Storage Temperature | 2-8°C, dry | [1][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following recommendations are based on standard laboratory safety protocols for handling solid, potentially irritating chemical compounds.
Core PPE Requirements
-
Eye Protection : Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal against fine powders or splashes.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. It is good practice to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for tears or punctures before use.
-
Lab Coat : A standard laboratory coat should be worn and kept fully buttoned to protect against accidental spills.
-
Respiratory Protection : While a dust mask may be sufficient for handling small quantities in a well-ventilated area, a NIOSH-approved respirator is recommended if there is a potential for generating dust or aerosols, or if you are sensitive to airborne particulates.
Operational Plan: From Receipt to Reaction
A clear operational plan minimizes the risk of accidents and ensures the smooth execution of your experimental work.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] The recommended storage temperature is between 2-8°C.[1][4]
-
Ensure the container is tightly sealed to prevent moisture absorption and contamination.[6][7]
Weighing and Aliquoting
-
Perform all weighing and aliquoting in a chemical fume hood or a designated containment area to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
If possible, use a balance with a draft shield.
In Case of a Spill
-
Small Spills : For minor spills, carefully sweep up the solid material, trying to minimize dust generation. Place the collected material in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Large Spills : In the event of a larger spill, evacuate the immediate area and prevent others from entering. If safe to do so, and you are trained in spill response, contain the spill. Wear appropriate PPE, including respiratory protection. Collect the material and place it in a labeled container for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
Despite all precautions, accidents can happen. Being prepared with a clear and practiced emergency plan is crucial.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][8] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
-
Unused Product : Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[10]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.
-
Waste Containers : Collect all waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste disposal.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Conclusion: A Culture of Safety
The safe handling of this compound, like any laboratory chemical, is rooted in a culture of safety, preparedness, and a thorough understanding of the materials being used. By following the guidelines outlined in this document, you can confidently and safely incorporate this valuable compound into your research and development endeavors.
References
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MySkinRecipes. This compound. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
